molecular formula C9H12N2 B594560 3,5-dicyclopropyl-1H-pyrazole CAS No. 1288339-30-9

3,5-dicyclopropyl-1H-pyrazole

Katalognummer: B594560
CAS-Nummer: 1288339-30-9
Molekulargewicht: 148.209
InChI-Schlüssel: IMRIYHZNPLWXAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dicyclopropyl-1H-pyrazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Pyrazole derivatives are recognized as privileged structures in the development of kinase inhibitors . Specifically, analogs featuring a cyclopropyl substituent, such as N-(5-Cyclopropyl-1H-Pyrazol-3-Yl)Benzamide, have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2) , a key regulator of the cell cycle. This suggests potential research applications for 3,5-dicyclopropyl-1H-pyrazole in exploring cell cycle dynamics and anti-proliferative mechanisms . The core pyrazole structure is a common motif in bioactive molecules and is frequently investigated for its diverse pharmacological potential, making it a valuable building block for constructing novel compounds in chemical biology and lead optimization studies .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,5-dicyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRIYHZNPLWXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 3,5-Dicyclopropyl-1H-pyrazole: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

3,5-Dicyclopropyl-1H-pyrazole is a highly privileged scaffold in contemporary drug discovery. It is frequently deployed as a bioisostere for phenyl rings or as a critical hinge-binding motif in epigenetic targets, such as [1], and in modulators of [2].

From a physicochemical perspective, the dual cyclopropyl substitution imparts unique advantages:

  • Enhanced Lipophilicity: Improves membrane permeability without adding excessive molecular weight.

  • Metabolic Stability: The cyclopropyl rings lack the easily abstractable benzylic protons found in standard alkyl groups, fortifying the molecule against cytochrome P450-mediated oxidation.

  • Steric Conformation: The rigid cyclopropyl groups restrict the rotation of adjacent bonds, locking the pyrazole core into favorable dihedral angles for precise target engagement.

Retrosynthetic Strategy & Pathway Dynamics

The construction of 3,5-disubstituted pyrazoles classically relies on the Knorr pyrazole synthesis. The retrosynthetic disconnection of the pyrazole ring leads to a 1,3-diketone and a hydrazine source. The 1,3-diketone is further disconnected via a Claisen condensation between a methyl ketone and an ester.

Mechanism A Cyclopropyl methyl ketone + Methyl cyclopropanecarboxylate B NaOEt / DMSO (Enolization & Attack) A->B C 1,3-Dicyclopropylpropane-1,3-dione (Intermediate 1) B->C 60°C, then HCl quench D Hydrazine Hydrate / EtOH (Bis-nucleophilic Addition) C->D E Hydrazone Intermediate (Dehydration) D->E -H2O F 3,5-Dicyclopropyl-1H-pyrazole (Aromatic Product) E->F Cyclization & -H2O (Reflux)

Synthetic workflow and mechanistic progression for 3,5-dicyclopropyl-1H-pyrazole.

Stage 1: Assembly of the 1,3-Diketone Core (Claisen Condensation)

Causality & Mechanistic Insights

The synthesis of 1,3-dicyclopropylpropane-1,3-dione requires the deprotonation of cyclopropyl methyl ketone to form a kinetic enolate, which subsequently attacks methyl cyclopropanecarboxylate. Sodium ethoxide (NaOEt) is selected as the base. While NaOEt is a relatively weak base, conducting the reaction in a [3] significantly enhances the nucleophilicity of the enolate. DMSO poorly solvates anions, leaving the enolate "naked" and highly reactive. This is critical for overcoming the steric hindrance imposed by the adjacent cyclopropyl rings. The equilibrium is driven to completion by the irreversible formation of the highly stabilized enolate of the resulting 1,3-diketone.

Self-Validating Protocol: 1,3-Dicyclopropylpropane-1,3-dione
  • Preparation: In a rigorously dried, nitrogen-flushed round-bottom flask, dissolve cyclopropyl methyl ketone (1.0 equiv, e.g., 59.4 mmol) and methyl cyclopropanecarboxylate (2.0 equiv, 118.9 mmol) in anhydrous DMSO (30 mL)[3].

  • Base Addition: Add sodium ethoxide (2.0 equiv, 117.6 mmol) in portions at room temperature. Causality: The excess of ester and base compensates for potential self-condensation of the ketone and ensures complete conversion.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir overnight[3].

  • In-Process Control (IPC): Monitor by LC-MS or TLC. The product will appear as a highly UV-active spot due to its conjugated enol tautomer. Do not proceed until the starting ketone is consumed.

  • Quench: Cool the mixture to 0 °C using an ice bath. Slowly add 6N HCl until the pH reaches 2-3. Causality: This step is mandatory. The product exists as a sodium enolate in the basic medium; strong acid is required to protonate it to the neutral 1,3-diketone, allowing extraction into an organic phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers extensively with water and brine to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,3-diketone.

Stage 2: Pyrazole Annulation via Hydrazine Condensation

Causality & Mechanistic Insights

The annulation proceeds via a bis-nucleophilic attack by hydrazine hydrate on the 1,3-diketone. Hydrazine hydrate is preferred over anhydrous hydrazine due to its superior safety profile while maintaining sufficient nucleophilicity. The first step is the formation of a hemiaminal, which dehydrates to a hydrazone. The terminal amine of the hydrazone then intramolecularly attacks the remaining carbonyl, followed by a second dehydration. The thermodynamic driving force of this sequence is the formation of the highly stable 6π-electron aromatic pyrazole system.

Self-Validating Protocol: 3,5-Dicyclopropyl-1H-pyrazole
  • Preparation: Dissolve the crude 1,3-dicyclopropylpropane-1,3-dione (1.0 equiv, e.g., 35 mmol) in absolute ethanol (20 mL)[2].

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 equiv, 38.3 mmol) at room temperature[2]. Safety Note: Hydrazine is a severe toxin; handle exclusively in a well-ventilated fume hood.

  • Reaction Execution: Attach a reflux condenser and[2]. Causality: While some protocols report cyclization at [1], refluxing overnight ensures complete dehydration and aromatization, which is crucial for sterically hindered bis-cyclopropyl substrates.

  • IPC: Analyze via LC-MS. The target product exhibits a distinct mass of m/z 149.1 [M+H]⁺ .

  • Workup: Cool the mixture to ambient temperature. Concentrate under reduced pressure to remove the bulk of the ethanol.

  • Extraction & Purification: Dilute the residue with water and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude brown solid via silica gel flash chromatography (gradient: 0-100% EtOAc in Hexanes) to afford pure 3,5-dicyclopropyl-1H-pyrazole[1].

Quantitative Data & Analytical Signatures

To ensure reproducibility and facilitate rapid comparison, the critical quantitative parameters and analytical signatures for both stages are summarized below:

ParameterStage 1: Claisen CondensationStage 2: Pyrazole Annulation
Key Reagents Cyclopropyl methyl ketone, Methyl cyclopropanecarboxylate1,3-Dicyclopropylpropane-1,3-dione, Hydrazine hydrate
Stoichiometry Ketone (1.0 eq), Ester (2.0 eq), NaOEt (2.0 eq)Diketone (1.0 eq), Hydrazine (1.1 eq)
Solvent System Anhydrous DMSOAbsolute Ethanol
Temperature 60 °CReflux (78 °C)
Reaction Time 12–18 hours (Overnight)12–18 hours (Overnight)
In-Process Control LC-MS (Enol mass detection), TLC (UV/KMnO₄)LC-MS (Product m/z 149.1 [M+H]⁺)
Downstream Processing Acidic quench (6N HCl to pH 2-3), EtOAc extractionAqueous workup, Silica gel chromatography (Hexanes/EtOAc)

References

  • US Patent 9,458,145 B2 - Inhibitors of bromodomain-containing proteins.
  • US Patent 8,993,612 B2 - Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer.
  • US Patent 10,668,051 B2 - Modulators of calcium release-activated calcium channel.

Sources

Physicochemical Profiling and Application of 3,5-Dicyclopropyl-1H-pyrazole in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. As a structurally constrained pyrazole derivative, it serves as a critical pharmacophoric scaffold in the development of Calcium Release-Activated Calcium (CRAC) channel inhibitors[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its structural advantages, validated synthetic protocols, and its mechanistic role in immunology and oncology drug development.

Physicochemical Properties & Structural Causality

Understanding the baseline physicochemical parameters of 3,5-dicyclopropyl-1H-pyrazole is essential for predicting its behavior in biological systems and optimizing downstream synthetic reactions.

Quantitative Data Summary
PropertyValueSource / Validation
CAS Number 1288339-30-9Chemical Databases[1]
Molecular Formula C9H12N2Elemental Analysis[1]
Molecular Weight 148.21 g/mol Mass Spectrometry[3]
SMILES String C1(C2CC2)=NNC(C3CC3)=C1Structural Informatics[3]
Melting Point 161 - 164 °CExperimental Observation[4]
Estimated LogP ~1.8 - 2.5Lipophilicity Modeling
Topological Polar Surface Area 28.69 Ų2D Conformation Analysis
The "Cyclopropyl Effect": Causality in Drug Design

The strategic placement of dicyclopropyl groups at the 3- and 5-positions of the pyrazole ring is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • Steric Constraint vs. Lipophilicity: Unlike linear alkyl chains (e.g., propyl or butyl) which possess high rotational freedom, the cyclopropyl ring has high s-character in its C-C bonds, making it rigid and somewhat alkene-like. This rigidifies the conformation of the pyrazole core, allowing it to fit precisely into the hydrophobic binding pockets of target proteins (such as Orai1) without drastically increasing the overall lipophilicity (LogP)[4].

  • Metabolic Stability: Linear alkyl groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the alpha and beta carbons. The cyclopropyl ring resists this enzymatic degradation, significantly improving the pharmacokinetic half-life of the resulting drug candidates.

Experimental Protocols: Synthesis and Validation

The synthesis of 3,5-dicyclopropyl-1H-pyrazole relies on the condensation of 1,3-dicyclopropylpropane-1,3-dione (CAS: 30923-64-9)[5] with hydrazine hydrate. The following protocol is a self-validating system designed for high yield and purity[4].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 35 mmol (approx. 5.3 g) of 1,3-dicyclopropylpropane-1,3-dione in 20 mL of absolute ethanol[4]. Ensure the reaction vessel is equipped with a reflux condenser and a magnetic stirrer.

  • Controlled Condensation: Cool the mixture to 0 °C. Slowly add 38.3 mmol (approx. 1.8 mL) of hydrazine hydrate dropwise. Causality: The initial nucleophilic attack is exothermic; cooling prevents side reactions and the formation of uncharacterized polymeric byproducts[4].

  • Cyclization (Reflux): Heat the mixture to reflux (approx. 78 °C) and maintain overnight. This extended thermal energy ensures complete dehydration and cyclization into the aromatic pyrazole core[4].

  • Work-up (Self-Validating Step): Cool the mixture to ambient temperature. Remove ethanol under reduced pressure. Partition the resulting residue between water (H₂O) and ethyl acetate (EtOAc)[4]. The target pyrazole selectively partitions into the organic layer, leaving unreacted hydrazine in the aqueous phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The product precipitates as a distinct brown solid[4].

  • Analytical Validation: Confirm purity via melting point determination. A sharp melting point of 161-164 °C validates the successful formation of the target compound[4]. Further structural confirmation should be conducted via ¹H-NMR (CDCl₃).

Synthesis_Workflow A 1,3-dicyclopropyl propane-1,3-dione (CAS: 30923-64-9) C Condensation Reaction A->C B Hydrazine Hydrate (EtOH, Reflux, Overnight) B->C D Work-up (H2O/EtOAc extraction) C->D E 3,5-dicyclopropyl- 1H-pyrazole (Solid, MP: 161-164°C) D->E

Validated synthetic workflow for 3,5-dicyclopropyl-1H-pyrazole.

Application in Drug Development: CRAC Channel Modulation

The most prominent application of 3,5-dicyclopropyl-1H-pyrazole is its use as a precursor for synthesizing potent Calcium Release-Activated Calcium (CRAC) channel inhibitors [2][4].

Mechanistic Grounding (Orai1/STIM1 Pathway)

CRAC channels are essential for regulating intracellular calcium ([Ca²⁺]i) levels, which dictate T-cell activation and immune responses[4].

  • Activation: Stimulation of the T-cell receptor (TCR) generates Inositol trisphosphate (IP3), leading to the release and depletion of Ca²⁺ from the endoplasmic reticulum (ER)[4].

  • Translocation: This depletion is sensed by the stromal interaction molecule 1 (STIM1), which oligomerizes and translocates to the plasma membrane[4].

  • Influx & Gene Expression: STIM1 binds to and opens Orai1 (the pore-forming subunit of the CRAC channel), causing a massive influx of extracellular Ca²⁺. This activates calcineurin, which dephosphorylates NFAT, allowing it to enter the nucleus and trigger inflammatory cytokine gene expression[4].

Derivatives synthesized from 3,5-dicyclopropyl-1H-pyrazole act as selective allosteric modulators or pore blockers of Orai1. By halting this calcium influx, these compounds effectively shut down the downstream inflammatory cascade, making them highly valuable therapeutic candidates for autoimmune diseases, asthma, and non-small cell lung cancer (NSCLC)[4][6].

CRAC_Pathway TCR T-Cell Receptor (TCR) Activation PLC PLCγ Activation (IP3 Generation) TCR->PLC ER ER Ca2+ Depletion PLC->ER STIM1 STIM1 Oligomerization & Translocation ER->STIM1 Orai1 Orai1 (CRAC Channel) Opening STIM1->Orai1 Ca2 Ca2+ Influx Orai1->Ca2 NFAT NFAT Dephosphorylation & Nuclear Translocation Ca2->NFAT Gene Cytokine Gene Expression (Immune Response) NFAT->Gene Inhibitor 3,5-dicyclopropyl- 1H-pyrazole Derivatives Inhibitor->Orai1 Inhibits

Mechanism of action for CRAC channel inhibition via pyrazole derivatives.

References

  • Aaronchem: 3,5-Dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9). Aaronchem Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGylD1sD__UdRvOtcnku0gYU_sxXaVXCI2swC2AfGEXFKeOYuPrQCbI8PjQKVkAuGP6hob3bIGFo0QM9PWKybi7Byb0qHTtwPLajz-SWDH9WlBKcRTLWMXZ9WL8rFFCp84=]
  • BLD Pharm: 3,5-dicyclopropyl-1H-pyrazole Information & Documentation. BLD Pharmatech Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlXqLZZmaJeJcpGl-0mca8BQg8A4l58cBuNa8HkOqyQf9Rpf9iuPLN355Wy8TJaPPlLXtncy7MbzZv7GzMVRyhHjZrSSdf3cyK3pQwQbCljTce-OoAz2dHGqUDf4RhvQhcQ6SySDcOmrv89Ias]
  • US Patent 8,993,612 B2: Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrBgq3hoWAY9uUJG2G8U9_ubZMpMYwMKIQThi73YN5N_SoKyffBCy_a9iarw46lBsLMBUb2-_k4tbWkpt3tfFYw1rG4KmnAS3O_PT1bD5u2NTrJso9uiCIiR0UOxvZyTTzIaUmDBW_tCq8Pw==]
  • PubChem: 1,3-Dicyclopropylpropane-1,3-dione (CID 13780782). National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGRTi8S4l0UlX4vQzxGgYkZRJph0kzHN-bPlcJ1D3W0j1hIMe3utdalN4tOIJrm_0ZZvlNSgfZQA_CejT_wtjzjNQSE-AmwagcjgYLuN8DwHWEba9jvqDUM7Hv30kqR3yWHwMpw6IrFIjf0Br2]
  • US Patent 10,668,051 B2: Modulators of calcium release-activated calcium channel. Google Patents.[https://vertexaisearch.cloud.google.

Sources

Structural Elucidation and Synthetic Methodology of 3,5-Dicyclopropyl-1H-pyrazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole scaffold serves as a privileged pharmacophore due to its robust hydrogen-bonding capabilities and metabolic stability. Specifically, 3,5-dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9) has emerged as a critical building block in the development of Calcium Release-Activated Calcium (CRAC) channel inhibitors and Bromodomain (BET) modulators. The incorporation of cyclopropyl rings provides a unique combination of enhanced lipophilicity, restricted conformational flexibility, and resistance to cytochrome P450-mediated oxidation compared to linear alkyl substituents.

This whitepaper provides an in-depth technical analysis of 3,5-dicyclopropyl-1H-pyrazole, detailing its de novo synthesis, rigorous structural elucidation (NMR, MS, IR), tautomeric dynamics, and pharmacological utility.

Physicochemical Profiling

Before initiating synthesis or structural characterization, establishing the baseline physicochemical properties is essential for downstream purification and assay development.

Table 1: Physicochemical Properties of 3,5-Dicyclopropyl-1H-pyrazole

PropertyValueRationale / Significance
CAS Number 1288339-30-9Unique chemical identifier [1].
Molecular Formula C9H12N2Dictates isotopic distribution in MS.
Molecular Weight 148.205 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
Physical State Brown to pale yellow solidIndicates conjugated pi-system interactions.
Melting Point 161 - 164 °CHigh melting point reflects strong intermolecular hydrogen bonding (N-H···N) [2].
Exact Mass 148.1000 DaCritical for High-Resolution Mass Spectrometry (HRMS) calibration.

De Novo Synthesis & Mechanistic Rationale

The synthesis of 3,5-dicyclopropyl-1H-pyrazole relies on a robust two-step sequence: a base-mediated Claisen condensation followed by a cyclocondensation with hydrazine.

Step 1: Synthesis of 1,3-dicyclopropylpropane-1,3-dione

Objective: Form the requisite 1,3-diketone intermediate via nucleophilic acyl substitution.

Protocol:

  • Reagent Preparation: Charge a flame-dried round-bottom flask with cyclopropyl methyl ketone (5.0 g, 59.4 mmol) and methyl cyclopropanecarboxylate (12.0 mL, 118.9 mmol) in anhydrous Dimethyl Sulfoxide (DMSO, 30 mL) under a nitrogen atmosphere.

  • Base Addition: Slowly add Sodium ethoxide (NaOEt) (8.0 g, 117.64 mmol) in portions at 0 °C to control the initial exothermic deprotonation.

  • Reaction Propagation: Heat the resulting mixture to 60 °C and stir overnight [2].

  • Validation Checkpoint (Self-Validating System): Quench a 0.1 mL reaction aliquot in 1 mL of 1N HCl, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 4:1). The disappearance of the ketone spot (visualized via KMnO4 stain) confirms conversion to the dione.

  • Workup: Cool the reaction to 0 °C and strictly quench with 6N HCl until the pH reaches ~3.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude dione.

Mechanistic Insight: The choice of DMSO as the solvent is critical. Its high dielectric constant and aprotic nature prevent the solvation of the enolate anion formed by NaOEt. This "naked" enolate exhibits drastically enhanced nucleophilicity, driving the condensation with the relatively unreactive ester to completion. The acidic workup is mandatory to protonate the resulting enolate salt of the 1,3-dione, rendering it organic-soluble.

Step 2: Cyclocondensation to 3,5-dicyclopropyl-1H-pyrazole

Objective: Construct the pyrazole heterocycle via double dehydration.

Protocol:

  • Reagent Preparation: Dissolve the crude 1,3-dicyclopropylpropane-1,3-dione (5.3 g, ~35 mmol) in absolute ethanol (20 mL).

  • Hydrazine Addition: Add hydrazine hydrate (1.8 mL, 38.3 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) and stir overnight[2].

  • Validation Checkpoint: Monitor via TLC. The highly polar hydrazine and dione will convert to a distinct, UV-active spot (pyrazole). Crude 1H NMR of an aliquot will reveal the diagnostic pyrazole C4-H singlet at δ 5.65 ppm, distinguishing it from the dione's enol methine proton.

  • Workup: Cool to ambient temperature. Partition the mixture between H2O and EtOAc. Extract, wash with brine, dry over Na2SO4, and evaporate to yield the title compound as a solid (M.P. 161-164 °C) [2].

Synthesis A Cyclopropyl methyl ketone + Methyl cyclopropanecarboxylate B NaOEt, DMSO, 60°C (Claisen Condensation) A->B C 1,3-dicyclopropylpropane-1,3-dione (Intermediate) B->C D Hydrazine hydrate, EtOH Reflux (Cyclocondensation) C->D E 3,5-dicyclopropyl-1H-pyrazole (Target Compound) D->E

Synthetic workflow for 3,5-dicyclopropyl-1H-pyrazole via Claisen condensation and cyclization.

Structural Elucidation & Analytical Characterization

Confirming the structure of 3,5-dicyclopropyl-1H-pyrazole requires orthogonal analytical techniques to verify both the core heterocycle and the peripheral cyclopropyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the definitive tool for verifying this structure. Due to the rapid annular tautomerism of the pyrazole ring at room temperature, the molecule exhibits a time-averaged C2v​ symmetry on the NMR timescale. Consequently, the two cyclopropyl groups appear chemically equivalent.

Table 2: 1H NMR Spectral Data (400 MHz, CDCl3) [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
15.20 Broad singlet (bs)1HPyrazole N-HHighly deshielded due to ring current and strong intermolecular H-bonding. Broadened by quadrupolar relaxation of Nitrogen and chemical exchange.
5.65 Singlet (s)1HPyrazole C4-HThe isolated methine proton on the heteroaromatic ring.
2.16 - 2.04 Multiplet (m)2HCyclopropyl C-HThe methine protons of the cyclopropyl rings. Deshielded by the adjacent electron-withdrawing pyrazole ring.
1.18 - 1.12 Multiplet (m)4HCyclopropyl CH2Diastereotopic methylene protons (trans to the pyrazole ring).
0.98 - 0.94 Multiplet (m)4HCyclopropyl CH2Diastereotopic methylene protons (cis to the pyrazole ring).
Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode yields a distinct pseudo-molecular ion peak.

  • Calculated [M+H]+: 149.1073 m/z

  • Observed [M+H]+: 149.1 m/z

  • Diagnostic Fragmentation: Loss of a cyclopropyl radical or ethylene (via ring opening) is occasionally observed in MS/MS modes, confirming the presence of the strained carbocycles.

Infrared (IR) Spectroscopy
  • ~3200 cm⁻¹: Broad, intense absorption corresponding to the N-H stretch. The broadening is a hallmark of extensive intermolecular hydrogen bonding in the solid state.

  • 3000 - 3100 cm⁻¹: C-H stretching vibrations of the cyclopropyl rings. The high s-character of the strained C-C bonds shifts these stretches higher than typical alkane C-H stretches (<3000 cm⁻¹).

  • 1550 - 1600 cm⁻¹: C=N and C=C aromatic ring stretches of the pyrazole core.

Mechanistic Insights into Pyrazole Tautomerism

A critical aspect of pyrazole chemistry is annular tautomerism—the rapid migration of the acidic proton between the N1 and N2 nitrogen atoms. In 3,5-dicyclopropyl-1H-pyrazole, this proton exchange is highly facile.

Causality in Analytical Data: If tautomerism were slow or locked (e.g., by N-alkylation), the molecule would lack symmetry, and the NMR spectrum would display two distinct sets of cyclopropyl signals (one adjacent to the NH, one adjacent to the bare nitrogen). Because the exchange rate exceeds the NMR observation frequency at ambient temperature, the signals average out, yielding the highly symmetric spectrum detailed in Table 2.

Tautomerism T1 3,5-dicyclopropyl-1H-pyrazole (N1-Protonated) T2 3,5-dicyclopropyl-2H-pyrazole (N2-Protonated) T1->T2 Rapid Annular Tautomerism

Annular tautomerism of 3,5-dicyclopropyl-1H-pyrazole resulting in equivalent cyclopropyl environments.

Application in Drug Discovery

The 3,5-dicyclopropyl-1H-pyrazole moiety is not merely a structural curiosity; it is a highly optimized pharmacophore utilized in several advanced therapeutic programs.

CRAC Channel Inhibitors (STIM1/Orai1 Modulators)

Calcium release-activated calcium (CRAC) channels are critical for T-cell activation and the adaptive immune response. Dysregulation of these channels is implicated in autoimmune diseases and non-small cell lung cancer (NSCLC) [2].

The dicyclopropyl pyrazole scaffold is frequently N-arylated (e.g., via Ullmann or Buchwald-Hartwig coupling) to generate potent CRAC inhibitors. The cyclopropyl groups project into deep, hydrophobic binding pockets on the Orai1 plasma membrane protein, locking the channel in a closed conformation and preventing the Ca²⁺ influx necessary for NFAT-mediated cytokine transcription [2].

CRAC ER ER Ca2+ Depletion STIM1 STIM1 Sensor Activation & Oligomerization ER->STIM1 Orai1 Orai1 Channel Opening (Plasma Membrane) STIM1->Orai1 Ca Ca2+ Influx & T-Cell Activation Orai1->Ca Inhibitor CRAC Inhibitor (Pyrazole Derivative) Inhibitor->Orai1 Blocks

Mechanism of action for pyrazole-derived CRAC channel inhibitors targeting Orai1.

Bromodomain and Extraterminal (BET) Inhibitors

Beyond ion channels, this scaffold has been utilized in the synthesis of inhibitors targeting Bromodomain-containing protein 4 (BRD4). The pyrazole core mimics the acetylated lysine residues of histones, anchoring the molecule via hydrogen bonds to the conserved asparagine residue in the BRD4 binding pocket, while the cyclopropyl rings optimize the van der Waals interactions within the WPF shelf region of the protein.

References

  • Aaronchem. "1288339-30-9 | MFCD28363027 | 3,5-Dicyclopropyl-1H-pyrazole". Aaronchem Catalog.
  • United States Patent US8993612B2. "Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer". Google Patents.

The Genesis of a Pharmaceutical Workhorse: A Technical Guide to the Discovery and History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazole compounds, a class of five-membered heterocyclic molecules that have become a cornerstone of modern medicinal chemistry. From a serendipitous discovery in the late 19th century to their current status as privileged scaffolds in a multitude of blockbuster drugs, this document traces the pivotal scientific breakthroughs, key figures, and seminal experimental work that have illuminated our understanding of pyrazole chemistry. This guide offers detailed experimental protocols derived from foundational publications, a comparative analysis of the physicochemical properties of early pyrazole derivatives, and visualizations of key synthetic pathways, providing a robust foundational resource for researchers and professionals in drug development.

The Dawn of a New Therapeutic Era: The Serendipitous Discovery of Pyrazoles

The story of pyrazole begins not with a targeted search for a new molecular entity, but as a fortunate accident in the laboratory of German chemist Ludwig Knorr. In 1883, while investigating quinine derivatives with the aim of creating synthetic antipyretics, Knorr serendipitously synthesized a novel compound with potent analgesic and fever-reducing properties.[1] This compound, which he named antipyrine, was the first pyrazole derivative to be identified and marked the birth of the first fully synthetic, commercially successful drug, laying the groundwork for the field of medicinal chemistry.[1][2]

A few years later, in 1898, Hans von Pechmann achieved another significant milestone by reporting the first synthesis of the parent, unsubstituted pyrazole ring.[1] His method involved the reaction of diazomethane with acetylene.[1] These two seminal discoveries opened the floodgates for the exploration of pyrazole chemistry, leading to the synthesis of a vast number of derivatives with a wide range of applications.[1]

Foundational Synthetic Methodologies: From Knorr to Modern Innovations

The early syntheses of pyrazole and its derivatives laid the chemical foundation for over a century of innovation. Understanding these original protocols provides critical insight into the fundamental reactivity and assembly of the pyrazole core.

The Knorr Pyrazole Synthesis (1883)

The Knorr pyrazole synthesis remains one of the most important and versatile methods for preparing pyrazole derivatives.[1][3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][3]

Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone (Precursor to Antipyrine)

This protocol is adapted from Ludwig Knorr's original 1883 publication.[3]

  • Reactants:

    • Phenylhydrazine

    • Ethyl acetoacetate

  • Procedure:

    • Equal weights of phenylhydrazine and ethyl acetoacetate are mixed. An initial condensation reaction occurs at ambient temperature, forming an oily product and water.[3]

    • The water is separated from the oily condensation product.[3]

    • The oily product is then heated on a water bath, which induces cyclization through the elimination of ethanol, leading to the formation of crude 1-phenyl-3-methyl-5-pyrazolone.[3]

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone/ Enamine Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Nucleophilic Attack Pyrazole Pyrazole Cyclized_Intermediate->Pyrazole Dehydration

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

The Pechmann Synthesis of the Parent Pyrazole Ring (1898)

Hans von Pechmann's synthesis provided the first route to the unsubstituted pyrazole ring.[1]

Experimental Protocol: Synthesis of Pyrazole

This protocol is based on Pechmann's 1898 publication.[1]

  • Reactants:

    • Diazomethane

    • Acetylene

  • Procedure:

    • An ethereal solution of diazomethane is allowed to stand in contact with acetylene gas for an extended period (over 100 hours) under diffuse daylight.[1]

    • During this time, the yellow color of the diazomethane fades, and a crystalline product, pyrazole, separates from the solution.[1]

Reaction Type: 1,3-Dipolar Cycloaddition

The Pechmann synthesis is a classic example of a 1,3-dipolar cycloaddition reaction.

Pechmann_Synthesis Diazomethane Diazomethane (1,3-dipole) Transition_State Concerted Cycloaddition Diazomethane->Transition_State Acetylene Acetylene (Dipolarophile) Acetylene->Transition_State Pyrazole Pyrazole Transition_State->Pyrazole

Caption: The 1,3-dipolar cycloaddition in Pechmann's pyrazole synthesis.

Physicochemical Properties of Early Pyrazole Derivatives

The early pyrazole derivatives exhibited distinct physical properties that were crucial for their isolation and characterization.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
Pyrazole C₃H₄N₂68.0869-71Soluble in water and organic solvents
Antipyrine C₁₁H₁₂N₂O188.23111-113Soluble in water and ethanol
1-phenyl-3-methyl-5-pyrazolone C₁₀H₁₀N₂O174.19127Sparingly soluble in cold water, soluble in hot water and ethanol

The Enduring Legacy: Pyrazoles in Modern Drug Discovery

The initial discovery of antipyrine's therapeutic properties was just the beginning. The pyrazole scaffold has since proven to be a "privileged structure" in medicinal chemistry, appearing in a wide array of drugs with diverse biological activities.[1][4] The metabolic stability and versatile synthetic accessibility of the pyrazole ring ensure its continued prominence in modern drug discovery and development.[1]

Examples of FDA-approved drugs containing a pyrazole moiety include:

  • Celecoxib: A selective COX-2 inhibitor used to treat arthritis.[5]

  • Sildenafil: A phosphodiesterase inhibitor for erectile dysfunction.[5]

  • Rimonabant: An anti-obesity agent.[5]

The applications of pyrazole derivatives have expanded dramatically from their initial use as analgesics and now encompass treatments for cancer, inflammation, microbial infections, and neurological disorders.[4][6][7]

Conclusion

The discovery of pyrazole compounds by Ludwig Knorr over a century ago was a landmark event in the history of chemistry and medicine.[1] The subsequent development of synthetic methodologies and the elucidation of the unique chemical properties of the pyrazole ring have established it as a vital tool for chemists and pharmacologists. A thorough understanding of the historical context and foundational principles of pyrazole chemistry, as outlined in this guide, is invaluable for researchers seeking to innovate and develop the next generation of pyrazole-based therapeutics.

References

  • The Discovery and Enduring Legacy of Pyrazole Compounds: An In-Depth Technical Guide. Benchchem.
  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • Knorr, Ludwig | Encyclopedia.com. [Link]

  • Discovery of pyrazole as C-terminus of selective BACE1 inhibitors. PubMed. [Link]

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. Britannica. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

Sources

Engineering 3,5-Dicyclopropyl-1H-Pyrazole Architectures: A Technical Guide to CRAC Channel Modulators and Epigenetic Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach the design of pyrazole-based therapeutics not merely as an exercise in synthetic assembly, but as the systematic engineering of molecular interactions. The 3,5-dicyclopropyl-1H-pyrazole scaffold has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the development of targeted immunomodulators and oncology therapeutics[1].

The causality behind selecting this specific architecture lies in its unique physicochemical properties:

  • Steric and Lipophilic Vectors: The cyclopropyl rings possess unique sp2 -like character in their C-C bonds, allowing them to participate in hydrophobic interactions more effectively than standard alkyl chains. Their rigid, low-entropy conformation significantly decreases the entropic penalty upon target binding.

  • Hydrogen Bonding Network: The pyrazole core offers a robust tautomeric system. The N1 position serves as an ideal vector for derivatization (e.g., N-arylation), while the N2 acts as a hydrogen bond acceptor to interact with key residue backbones in the target protein's binding pocket.

This scaffold is primarily utilized to synthesize derivatives targeting two critical biological pathways:

  • Calcium Release-Activated Calcium (CRAC) Channels: Derivatives such as N-[4-(3,5-dicyclopropyl-1H-pyrazole-1-yl)phenyl] isonicotinamide act as potent inhibitors of the STIM1/Orai1 complex. By blocking store-operated calcium entry (SOCE), these compounds inhibit T-cell activation and have shown efficacy against non-small cell lung cancer (NSCLC)[2].

  • BET Bromodomains (BRD4): Halogenated analogs (e.g., 4-bromo-3,5-dicyclopropyl-1H-pyrazole) serve as critical intermediates in synthesizing benzimidazole-based epigenetic readers that modulate gene transcription in oncology applications[3].

CRAC_Pathway TCR T-Cell Receptor (TCR) Activation PLCg PLC-γ Activation TCR->PLCg IP3 IP3 Production PLCg->IP3 ER ER Calcium Depletion (Trigger) IP3->ER STIM1 STIM1 Sensor Oligomerization ER->STIM1 Ca2+ dissociation Orai1 Orai1 Channel Opening (CRAC Activation) STIM1->Orai1 Translocation to PM Ca_Influx Sustained Calcium Influx Orai1->Ca_Influx NFAT NFAT Translocation & Cytokine Release Ca_Influx->NFAT Inhibitor 3,5-Dicyclopropyl-1H-pyrazole Derivatives Inhibitor->Orai1 Allosteric/Pore Blockade

Fig 1. CRAC channel signaling pathway and targeted inhibition by pyrazole derivatives.

Pharmacological Profiling & Quantitative Data

To contextualize the therapeutic potential of this scaffold, the following table summarizes the quantitative pharmacological data of key 3,5-dicyclopropyl-1H-pyrazole derivatives and reference compounds.

Compound / ScaffoldPrimary TargetTherapeutic ApplicationReported IC₅₀ / Potency RangeRef
3,5-Dicyclopropyl-1H-pyrazole N/A (Core Intermediate)Synthesis of CRAC/BET inhibitorsN/A[1]
N-[4-(3,5-dicyclopropyl-1H-pyrazole-1-yl)phenyl] isonicotinamide CRAC Channel (Orai1/STIM1)NSCLC, Inflammatory Diseases0.1 nM – 10 μM[2]
4-Bromo-3,5-dicyclopropyl-1H-pyrazole derivatives BET Bromodomain (BRD4)Epigenetic Modulation, Cancer< 1 μM (Typical for class)[3]
YM-58483 (Reference Inhibitor)CRAC ChannelAsthma, T-cell inhibition~100 nM[1]

Self-Validating Synthesis Protocols

A chemical protocol is only as robust as its orthogonal validation. The following workflow details the synthesis of the core scaffold and its subsequent derivatization, embedding quality control (QC) checkpoints to ensure a self-validating system.

Protocol A: Synthesis of the Core Scaffold (3,5-Dicyclopropyl-1H-pyrazole)

Causality of Reagents: Ethanol is selected as the solvent because its protic nature facilitates the formation of the hydrazone intermediate, while its boiling point (78°C) provides optimal thermal energy for cyclization without causing thermal degradation of the strained cyclopropyl rings[1].

  • Condensation: Dissolve 1,3-dicyclopropylpropane-1,3-dione (35 mmol) in 20 mL of absolute ethanol. Slowly add hydrazine hydrate (38.3 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux and stir overnight (approx. 16 hours).

  • Work-up: Cool the reaction to ambient temperature. Evaporate the ethanol under reduced pressure. Partition the residue between distilled water ( H2​O ) and ethyl acetate (EtOAc). Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield a brown solid (M.P.: 161-164° C)[1].

  • Internal Validation (QC Check):

    • LC-MS: Confirm the exact mass ( [M+H]+ m/z ~149).

    • ¹H-NMR ( CDCl3​ , 400 MHz): The protocol is validated if the spectrum shows a broad singlet at δ 15.2 ppm (N-H), a sharp singlet at δ 5.8 ppm (pyrazole C4-H), and distinct multiplets for the cyclopropyl protons at δ 1.8-1.9 ppm, 0.9-1.0 ppm, and 0.6-0.7 ppm[1].

Protocol B: Derivatization to CRAC Modulators

To synthesize the active inhibitor N-[4-(3,5-dicyclopropyl-1H-pyrazole-1-yl)phenyl] isonicotinamide:

  • Coupling: React isonicotinic acid (0.60 mmol) with the aminated pyrazole intermediate (0.50 mmol) in tetrahydrofuran (THF) using standard amide coupling reagents (e.g., HATU/DIPEA)[2].

  • Salt Formation: Cool the solution to 0° C. Add saturated HCl in diethyl ether dropwise and stir for 15 minutes.

  • Validation: Filter and dry the separated solid. Confirm purity via HPLC (>95%) before proceeding to biological assays[2].

Synthesis_Workflow Precursor 1,3-Dicyclopropylpropane-1,3-dione + Hydrazine Hydrate Reaction Reflux in Ethanol (20 mL) 16 Hours Precursor->Reaction Condensation Workup Aqueous Work-up (H2O / EtOAc) Reaction->Workup Cooling to RT Validation1 QC Check: LC-MS & 1H-NMR (Confirm m/z & Pyrazole C4-H) Workup->Validation1 Organic Layer Extraction Intermediate 3,5-Dicyclopropyl-1H-pyrazole (Yield: >85%) Validation1->Intermediate Pass Coupling N-Arylation / Amidation (e.g., Isonicotinic Acid) Intermediate->Coupling Scaffold Derivatization Validation2 QC Check: HPLC Purity >95% Saturated HCl Salt Formation Coupling->Validation2 Purification Final Target CRAC Modulator (e.g., N-Aryl Pyrazole Amide) Validation2->Final Pass

Fig 2. Self-validating synthetic workflow for 3,5-dicyclopropyl-1H-pyrazole modulators.

Experimental Workflow: Biological Validation via Calcium Mobilization Assay

To validate the synthesized derivatives as true CRAC channel inhibitors, a high-throughput calcium mobilization assay must be employed[1].

Causality of Assay Design: Thapsigargin (TG) is employed to irreversibly inhibit the Sarco/Endoplasmic Reticulum Ca2+ -ATPase (SERCA) pump. This causally uncouples ER calcium depletion from cytosolic calcium clearance, forcing the unfolding and translocation of STIM1 to the plasma membrane. This ensures that any subsequent calcium influx upon extracellular calcium addition is strictly mediated by Orai1 (CRAC) channels, isolating the target variable[1].

Self-Validating Protocol:

  • Cell Preparation: Plate Jurkat T-cells (which natively express high levels of STIM1/Orai1) in a 384-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorophore) for 45 minutes. The acetoxymethyl (AM) ester allows cell permeability; intracellular esterases cleave the AM group, trapping the dye inside.

  • Compound Incubation: Add the pyrazole derivatives (serial dilutions from 10 μM to 0.1 nM) and incubate for 30 minutes[1].

  • Triggering SOCE: Add 1 μM Thapsigargin in a Ca2+ -free buffer to deplete ER stores. Monitor baseline fluorescence.

  • Measurement: Inject 2 mM CaCl2​ into the extracellular buffer. Measure the peak fluorescence using a FLIPR (Fluorometric Imaging Plate Reader).

  • Internal Validation: The assay is only valid if the Z'-factor is >0.5. A known CRAC inhibitor (e.g., YM-58483) must be used as a positive control to define the maximum inhibition window, while a DMSO vehicle serves as the negative control to define maximum signal[1]. Orthogonal validation via patch-clamp electrophysiology is recommended to confirm that the blocked current is strictly ICRAC​ .

References

  • US10668051B2 - Modulators of calcium release-activated calcium channel Source: Google Patents URL
  • US8993612B2 - Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer Source: Google Patents URL
  • US9458145B2 - Benzimidazole derivatives as bromodomain inhibitors Source: Googleapis Patents URL

Sources

Engineering the Pyrazole Scaffold: A Technical Whitepaper on Novel Therapeutic Applications and Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—stands as a "1" in modern medicinal chemistry[1]. Its structural versatility has led to the development of numerous FDA-approved therapeutics, ranging from the anti-inflammatory agent celecoxib to the oncology drug crizotinib[2]. This whitepaper explores the mechanistic rationale behind pyrazole's broad pharmacological efficacy, analyzes recent quantitative structure-activity relationship (QSAR) data, and provides self-validating experimental workflows for the synthesis and biological evaluation of novel pyrazole derivatives.

Mechanistic Grounding: The Pyrazole Pharmacophore

The pharmacological success of pyrazole derivatives is intrinsically linked to their unique physicochemical properties. The core acts as a highly effective 2, enhancing a molecule's lipophilicity and aqueous solubility without increasing its steric bulk[2].

Crucially, the pyrazole ring functions as both a hydrogen bond donor and acceptor. The N-1 atom, similar to the NH of pyrrole, serves as a hydrogen bond donor, while the N-2 atom behaves like the nitrogen in pyridine, acting as a hydrogen bond acceptor[2]. This dual capability allows pyrazole compounds to form highly specific, directional interactions with amino acid residues within the active sites of target proteins, particularly the ATP-binding pockets of kinases[1].

Primary Therapeutic Applications

Precision Oncology and Kinase Inhibition

Aberrant kinase signaling is a hallmark of numerous malignancies. Pyrazole derivatives have demonstrated exceptional efficacy as competitive inhibitors of receptor tyrosine kinases (RTKs) and downstream effectors. For example, novel pyrazole carbaldehyde derivatives have been identified as 3, exhibiting sub-micromolar cytotoxicity against MCF7 breast cancer cells[3]. Additionally, pyrazolopyrimidine derivatives have shown low-nanomolar inhibition of Janus Kinase (JAK), a critical node in myeloproliferative neoplasms[4].

G Ligand Growth Factor Receptor EGFR / RTK Ligand->Receptor Binds PI3K PI3K / JAK Receptor->PI3K Activates Pyrazole Novel Pyrazole Inhibitor Pyrazole->Receptor ATP-Competitive Binding Pyrazole->PI3K Allosteric Inhibition Effector AKT / STAT PI3K->Effector Phosphorylates Outcome Tumor Cell Apoptosis Effector->Outcome Regulates

Fig 1: Pyrazole-mediated dual inhibition of oncogenic kinase signaling pathways.

Antimicrobial and Anti-Biofilm Efficacy

Beyond oncology, functionalized pyrazoles are potent antimicrobial agents. They act primarily by 5 within bacterial cells[5]. Recent studies on halogen-substituted pyrazole derivatives containing iodine atoms demonstrated profound antibacterial and anti-biofilm activities, achieving minimum inhibitory concentrations (MIC) as low as 0.023 μg/mL against Staphylococcus aureus[5].

Ion Channel Modulation in Inflammation

Pyrazole derivatives are also utilized to pharmacologically discriminate between calcium entry pathways. Specific structures, such as the 6, have been shown to completely eliminate TRPC3 currents and receptor-operated Ca2+ entry at low micromolar concentrations, offering a targeted approach to managing inflammatory and immune responses[6].

Quantitative Structure-Activity Relationship (QSAR) Profiles

To summarize the translational potential of recent pyrazole derivatives, the following table consolidates key quantitative efficacy data across different therapeutic targets:

Compound DesignationPrimary Target / MechanismCell Line / StrainEfficacy Metric (IC50 / MIC)Reference
Compound 43 PI3 Kinase InhibitionMCF7 (Breast Cancer)IC50 = 0.25 µM3
Compound 54 EGFR/VEGFR-2 Dual InhibitionHepG2 (Liver Cancer)IC50 = 13.85 µM3
Compound 84 Janus Kinase (JAK) InhibitionBiochemical AssayIC50 = 7.4 nM[[4]]()
Pyr10 TRPC3 Channel BlockadeHEK293 (Transfected)Low micromolar6
Compound 5c Bacterial Cell DisruptionS. aureus ATCC 25923MIC = 0.023 µg/mL5

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery requires protocols that inherently validate their own outputs. The following methodologies detail the synthesis and biological screening of novel pyrazoles, incorporating critical causality and control measures.

Workflow Design Rational Design (Bioisosterism) Synthesis [3+2] Cycloaddition Synthesis Design->Synthesis Scaffold Purification Chromatography & NMR Validation Synthesis->Purification Crude Assay Orthogonal Screening (Kinase + Viability) Purification->Assay Pure Cmpd Hit Hit-to-Lead Optimization Assay->Hit SAR Data

Fig 2: Self-validating experimental workflow for pyrazole synthesis and biological screening.

Protocol: Regioselective Synthesis via [3+2] Dipolar Cycloaddition

Causality Rationale : Classical cyclocondensation of hydrazines with 1,3-dicarbonyls often yields an inseparable mixture of regioisomers. To ensure structural fidelity for accurate SAR profiling, we utilize a [3+2] dipolar cycloaddition strategy[1]. This method provides absolute regiocontrol and high atom economy.

Step-by-Step Methodology :

  • Dipole Generation : Dissolve the arylhydrazonyl halide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Argon prevents oxidative degradation of the hydrazine precursor.

  • Cycloaddition : Add the dipolarophile (e.g., an electron-deficient alkyne, 1.2 eq) to the solution. Dropwise addition of triethylamine (1.5 eq) is performed at 0°C. Causality: The base generates the highly reactive nitrilimine 1,3-dipole in situ. The low temperature controls the exothermic reaction rate, preventing polymerization.

  • Reaction Monitoring : Stir the mixture at room temperature for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) until the complete disappearance of the starting halide.

  • Purification & Validation : Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via flash column chromatography.

    • Self-Validation System : Confirm the regiochemistry exclusively via 2D-NMR (NOESY/HMBC) to ensure no isomeric contamination exists before biological testing.

Protocol: Orthogonal In Vitro Kinase & Cytotoxicity Screening

Causality Rationale : Relying solely on phenotypic viability assays (like MTT) risks identifying Pan-Assay Interference Compounds (PAINS) or broad-spectrum toxins. By pairing a cellular viability assay with an orthogonal biochemical kinase assay, we create a self-validating system. If a compound shows high cytotoxicity but no kinase inhibition, it is flagged as an off-target toxin rather than a precision inhibitor.

Step-by-Step Methodology :

  • Cellular Screen (Phenotypic) : Seed target cancer cells (e.g., MCF7) and normal fibroblasts (negative control) in 96-well plates at 5×103 cells/well. Treat with pyrazole compounds (0.01 - 100 µM) for 72 hours. Causality: The inclusion of normal fibroblasts establishes the therapeutic index, proving the compound targets malignant pathways rather than basal metabolism[5].

  • Viability Quantification : Add Resazurin reagent; incubate for 2 hours and measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the IC50.

  • Orthogonal Target Validation (Biochemical) : For hits with cellular IC50 < 1 µM, perform an ADP-Glo Kinase Assay using recombinant target protein (e.g., PI3K or EGFR).

  • Data Synthesis : Correlate the biochemical IC50 with the cellular IC50.

    • Self-Validation System : A true precision pyrazole will exhibit a biochemical IC50 equal to or lower than its cellular IC50, confirming that target engagement is the primary driver of the observed phenotypic cell death.

References

  • [3] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. 3

  • [1] An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Benchchem. 1

  • [2] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.2

  • [6] Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. PMC. 6

  • [5] Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. 5

  • [4] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. 4

Sources

Technical Guide: The Chemistry and Application of 3,5-Dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as the structural foundation for next-generation therapeutics. Among these, 3,5-dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9) has emerged as a highly privileged pharmacophore.

This whitepaper provides an in-depth technical analysis of this compound. Rather than simply listing its properties, we will explore the causality behind its chemical behavior, its mechanistic role in advanced drug discovery, and a self-validating synthetic protocol designed for high-yield laboratory production.

Chemical Identity & Physicochemical Profiling

The integration of cyclopropyl rings onto a pyrazole core is a deliberate design choice in medicinal chemistry. Cyclopropyl groups act as rigidified bioisosteres for larger alkyl chains. They increase the overall lipophilicity of the molecule (enhancing membrane permeability) while restricting conformational flexibility, which minimizes the entropic penalty upon binding to a target protein's hydrophobic pocket.

Table 1: Quantitative Chemical Identity Data

PropertyValue / Specification
Chemical Name 3,5-dicyclopropyl-1H-pyrazole
CAS Registry Number 1288339-30-9
Molecular Formula C9H12N2
Molecular Weight 148.21 g/mol
SMILES String C1(C2CC2)=NNC(C3CC3)=C1
Physical State Solid (typically pale yellow to brown)

Data aggregated from standard chemical inventory profiling [1].

Mechanistic Role in Drug Discovery

3,5-Dicyclopropyl-1H-pyrazole is not typically administered as a standalone drug; rather, it is a critical intermediate used to synthesize highly potent modulators of complex biological pathways. Two primary areas of application include Calcium Release-Activated Calcium (CRAC) channel inhibition and Bromodomain (BET) modulation.

CRAC Channel Inhibition (STIM1/Orai1 Pathway)

Derivatives of 3,5-dicyclopropyl-1H-pyrazole have been extensively patented as CRAC channel inhibitors, which are vital for treating non-small cell lung cancer (NSCLC) and autoimmune disorders [2].

When the T-cell receptor is activated, intracellular stores of calcium in the endoplasmic reticulum (ER) are depleted. This depletion is sensed by STIM1, a transmembrane protein that oligomerizes and translocates to the plasma membrane to activate Orai1 (the pore-forming subunit of the CRAC channel). Pyrazole derivatives bind allosterically to these channel complexes, preventing the influx of extracellular calcium and thereby halting the transcription of pro-inflammatory cytokines. The dicyclopropyl moiety fits precisely into the lipophilic pockets of the Orai1 complex, anchoring the inhibitor.

CRAC_Pathway TCR Receptor Activation (e.g., TCR) PLC PLC-gamma Activation TCR->PLC IP3 IP3 Generation PLC->IP3 ER ER Ca2+ Depletion IP3->ER Binds IP3R STIM1 STIM1 Oligomerization (ER Sensor) ER->STIM1 Ca2+ dissociation Orai1 Orai1 Activation (CRAC Channel) STIM1->Orai1 Translocation to PM Ca Intracellular Ca2+ Influx Orai1->Ca Inhibitor 3,5-Dicyclopropyl-1H-pyrazole Derivatives Inhibitor->Orai1 Allosteric/Pore Block

Mechanism of CRAC channel modulation by pyrazole derivatives.

BET Bromodomain (BRD4) Modulation

Beyond calcium signaling, this pyrazole core is utilized in synthesizing inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4 [3]. BRD4 reads epigenetic marks (acetylated lysines) on histones to regulate gene transcription. By incorporating the dicyclopropyl-pyrazole motif, chemists can create compounds that competitively bind to the BRD4 acetyl-lysine recognition pocket, effectively silencing the transcription of oncogenes like MYC.

Self-Validating Synthetic Methodology

To utilize 3,5-dicyclopropyl-1H-pyrazole in downstream drug development, one must first synthesize it with high purity. The most robust method is the Knorr pyrazole synthesis, utilizing a 1,3-diketone and a hydrazine source [2][3].

The following protocol is designed as a self-validating system: each step includes a specific physicochemical rationale, ensuring that if a deviation occurs, the scientist understands why the reaction failed.

Step-by-Step Experimental Protocol

Reagents Required:

  • 1,3-Dicyclopropylpropane-1,3-dione (1.0 eq)

  • Hydrazine hydrate ( N2​H4​⋅H2​O ) (1.1 eq)

  • Absolute Ethanol (Solvent)

  • Ethyl Acetate (EtOAc) and Deionized Water (for workup)

Procedure & Causality Analysis:

  • Substrate Dissolution: Suspend 1,3-dicyclopropylpropane-1,3-dione (e.g., 5.3 g, 35 mmol) in 20 mL of absolute ethanol at ambient temperature.

    • Causality: Ethanol is chosen as a protic solvent because it hydrogen-bonds with the carbonyl oxygens of the diketone. This increases the electrophilicity of the carbonyl carbons, priming them for nucleophilic attack.

  • Nucleophilic Addition: Add hydrazine hydrate (1.8 mL, 38.3 mmol) dropwise to the stirring solution.

    • Causality: Hydrazine hydrate is utilized instead of anhydrous hydrazine to mitigate explosion risks. The slight molar excess (1.1 eq) ensures complete consumption of the diketone, preventing the formation of unreacted starting material which is difficult to separate via chromatography.

  • Cyclization via Reflux: Heat the reaction mixture to 80°C (reflux) and stir overnight (approx. 12 hours).

    • Causality: The initial attack forms a hydrazone intermediate. Thermal energy is required to overcome the activation energy barrier for the subsequent intramolecular cyclization (the second nitrogen attacking the remaining carbonyl) and the subsequent dehydration step that aromatizes the pyrazole ring.

  • Aqueous Work-up: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. Partition the remaining residue between deionized water (50 mL) and EtOAc (50 mL). Extract the aqueous layer twice more with EtOAc.

    • Causality: This is a self-validating purification step. The unreacted hydrazine and water byproducts partition entirely into the aqueous layer. The target pyrazole, rendered highly lipophilic by the dual cyclopropyl groups, migrates exclusively into the organic EtOAc layer.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. If necessary, purify via silica gel chromatography (gradient of hexanes/EtOAc) to yield 3,5-dicyclopropyl-1H-pyrazole as a solid.

Synthesis_Workflow Reactants 1,3-Dicyclopropylpropane-1,3-dione + Hydrazine Hydrate Solvent Dissolution in Ethanol (Protic Solvent) Reactants->Solvent Reaction Reflux (80°C, 12h) Condensation & Cyclization Solvent->Reaction Facilitates nucleophilic attack Workup Aqueous Work-up (H2O / EtOAc Extraction) Reaction->Workup Removes unreacted hydrazine Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Isolates organic layer Product 3,5-Dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9) Purification->Product Yields pure solid

Self-validating synthetic workflow for 3,5-dicyclopropyl-1H-pyrazole.

Conclusion

The utility of 3,5-dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9) in modern pharmacology cannot be overstated. By providing a rigid, lipophilic, and metabolically stable core, it enables the development of highly selective inhibitors for targets ranging from CRAC channels to epigenetic readers. Mastering its synthesis and understanding its physicochemical behavior is a fundamental requirement for researchers engaged in advanced molecular design.

References

  • Google Patents. "US8993612B2 - Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer". patents.google.com.
  • Google Patents. "US9458145B2 - Bromodomain inhibitors and uses thereof". patents.google.com.

Commercial Availability and Technical Profiling of 3,5-Dicyclopropyl-1H-pyrazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole heterocycle serves as a privileged scaffold due to its robust hydrogen-bonding capabilities and favorable pharmacokinetic properties. Specifically, 3,5-dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9) has emerged as a critical building block in the development of targeted therapeutics. The dual cyclopropyl substitutions impart unique steric bulk and lipophilicity, making this compound an ideal precursor for synthesizing modulators of[1] and[2].

This technical guide provides an authoritative overview of its commercial availability, physicochemical properties, validated synthesis protocols, and downstream pharmacological applications.

Physicochemical Profiling & Commercial Availability

The commercial availability of 3,5-dicyclopropyl-1H-pyrazole has scaled significantly to meet the demands of preclinical drug discovery. It is routinely sourced from specialized chemical vendors such as [3] and Aaronchem, typically supplied at ≥97% purity.

To facilitate compound tracking and analytical verification, the core quantitative data is summarized below:

PropertySpecification
Chemical Name 3,5-dicyclopropyl-1H-pyrazole
CAS Number 1288339-30-9
Molecular Formula C9H12N2
Molecular Weight 148.21 g/mol
SMILES Code C1(C2CC2)=NNC(C3CC3)=C1
Typical Appearance Pale yellow to brown solid
Storage Conditions Room temperature or 4°C (vendor-dependent), protected from light

Note: For rigorous biological assays, commercial batches should be independently verified via LC-MS and 1H-NMR to ensure the absence of residual hydrazine or unreacted diketone precursors.

Mechanistic Synthesis Protocol

The synthesis of 3,5-dicyclopropyl-1H-pyrazole relies on a modified Knorr pyrazole synthesis, exploiting the condensation of a 1,3-diketone with hydrazine[4].

Causality and Experimental Rationale

The choice of ethanol as the reaction solvent is highly deliberate. Ethanol provides optimal amphiphilic solvation, dissolving both the highly hydrophobic 1,3-dicyclopropylpropane-1,3-dione and the hydrophilic hydrazine hydrate. Furthermore, ethanol's boiling point (78°C) establishes an ideal reflux temperature that provides sufficient thermal energy to drive the endothermic dehydration steps of the condensation without causing thermal degradation of the strained cyclopropyl rings.

Step-by-Step Methodology

The following protocol is designed as a self-validating system, ensuring that intermediate completion and product isolation are intrinsically verified during the workflow.

  • Precursor Preparation: In a pre-dried round-bottom flask, dissolve 1,3-dicyclopropylpropane-1,3-dione (1.0 eq, e.g., 35 mmol) in absolute ethanol (approx. 0.5 M concentration).

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add hydrazine hydrate (1.1 eq, e.g., 38.3 mmol) dropwise. Rationale: The initial nucleophilic attack is highly exothermic; controlled addition prevents solvent boil-off and side-product formation.

  • Reflux & Condensation: Remove the ice bath and heat the reaction mixture to reflux (78°C) overnight (approx. 12–16 hours).

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the UV-active diketone precursor confirms the success of the cyclization.

  • Biphasic Work-up: Cool the mixture to ambient temperature and remove ethanol under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and distilled water (H2O). Rationale: This acts as an intrinsic purification step. Unreacted hydrazine partitions into the aqueous layer, while the lipophilic pyrazole product is selectively retained in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield the product as a brown solid.

Synthesis A Cyclopropyl methyl ketone + Methyl cyclopropanecarboxylate B 1,3-dicyclopropylpropane-1,3-dione A->B NaOEt, DMSO (60°C) D 3,5-dicyclopropyl-1H-pyrazole (Target Scaffold) B->D Condensation C Hydrazine Hydrate (in Ethanol) C->D Reflux

Chemical synthesis workflow of 3,5-dicyclopropyl-1H-pyrazole via diketone condensation.

Pharmacological Applications & Mechanistic Pathways

The 3,5-dicyclopropyl-1H-pyrazole structure is not merely a structural curiosity; it is a highly optimized pharmacophore. The cyclopropyl groups provide a unique combination of metabolic stability and conformational rigidity, allowing the pyrazole nitrogen atoms to precisely coordinate with target proteins.

Modulation of CRAC Channels

Calcium Release-Activated Calcium (CRAC) channels are critical for the activation of T-cells and the subsequent adaptive immune response. Overactive CRAC channels are implicated in autoimmune diseases and non-small cell lung cancer (NSCLC). Derivatives of 3,5-dicyclopropyl-1H-pyrazole have been patented as potent [1].

Mechanistically, these compounds prevent the pore-forming subunit (Orai1) from interacting with the endoplasmic reticulum calcium sensor (STIM1). By blocking this interaction, the pyrazole derivatives halt intracellular calcium influx, thereby preventing the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).

CRAC_Pathway ER ER Calcium Depletion STIM1 STIM1 Sensor Oligomerization ER->STIM1 Orai1 Orai1 (CRAC Channel) Activation STIM1->Orai1 Ca Intracellular Calcium Influx Orai1->Ca NFAT NFAT Translocation & Transcription Ca->NFAT Drug 3,5-dicyclopropyl-1H-pyrazole Derivatives Drug->Orai1 Pore/Allosteric Inhibition

Mechanism of action for CRAC channel inhibition by 3,5-dicyclopropyl-1H-pyrazole derivatives.
BET Bromodomain (BRD4) Inhibition

Beyond ion channels, this pyrazole scaffold is utilized in the design of epigenetic modulators. Bromodomain and extraterminal (BET) proteins, particularly BRD4, are "readers" of the epigenetic code that bind to acetylated lysine residues on histones, driving the transcription of oncogenes like MYC.

Compounds incorporating the 3,5-dicyclopropyl-1H-pyrazole moiety act as acetyl-lysine mimetics. The pyrazole core forms critical hydrogen bonds with the conserved asparagine residue in the BRD4 binding pocket, while the cyclopropyl rings engage in hydrophobic interactions with the WPF shelf of the protein, effectively displacing BRD4 from chromatin and inducing apoptosis in malignant cells[5].

Conclusion

The commercial availability of 3,5-dicyclopropyl-1H-pyrazole has democratized access to a highly potent chemical scaffold. By understanding the causality behind its synthesis and its precise mechanistic role in disrupting protein-protein interactions (such as STIM1-Orai1 and BRD4-chromatin), drug development professionals can leverage this compound to engineer next-generation therapeutics for immunology and oncology.

References

  • U.S. Patent 10,668,051 B2 (2020). Modulators of calcium release-activated calcium channel. Google Patents.
  • U.S. Patent 9,458,145 B2 (2016). Bromodomain inhibitors and methods of use. Google Patents.

Sources

theoretical studies on dicyclopropyl pyrazole structures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Theoretical Studies on Dicyclopropyl Pyrazole Structures

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and tunable physicochemical properties[1]. Among its derivatives, 3,5-dicyclopropyl-1H-pyrazole structures have emerged as highly potent moieties in rational drug design, particularly in the development of calcium release-activated calcium (CRAC) channel inhibitors and targeted antimicrobial agents[2][3].

The incorporation of dicyclopropyl groups introduces unique steric bulk and electronic properties compared to simple alkyl substituents. To fully harness this scaffold, researchers rely heavily on theoretical and computational methodologies—ranging from Density Functional Theory (DFT) to molecular docking—to rationalize structure-activity relationships (SAR), predict regioselectivity during synthesis, and elucidate target binding mechanisms[1]. This whitepaper provides a comprehensive, field-proven guide to the theoretical profiling of dicyclopropyl pyrazole structures.

Quantum Chemical Profiling: The Electronic Influence of the Dicyclopropyl Moiety

Understanding the baseline reactivity of a molecule requires precise mapping of its electronic landscape. Quantum chemical methods, specifically DFT, are the gold standard for this profiling[1].

Causality in Basis Set Selection

For pyrazole derivatives, the hybrid functional B3LYP combined with the 6-311+G(d,p) basis set is strictly recommended[4][5]. The inclusion of diffuse functions (+) is critical because the nitrogen atoms in the pyrazole ring possess lone pairs that require larger spatial boundaries for accurate electron density modeling. Polarization functions ((d,p)) account for the unique "bent bond" (Walsh orbital) character of the cyclopropyl rings, which engage in hyperconjugation with the aromatic pyrazole core.

HOMO-LUMO Dynamics and Hyperconjugation

The cyclopropyl group is not merely a steric shield; it is electronically active. The partial pi-character of the cyclopropyl C-C bonds allows for hyperconjugative electron donation into the pyrazole ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap ( ΔE ) compared to dimethyl analogs[6][7]. A narrower gap directly correlates with increased chemical reactivity and enhanced polarizability, which is crucial for binding within lipophilic protein pockets.

Table 1: Comparative DFT Parameters for Reactivity Prediction

Parameter 3,5-Dimethyl Pyrazole 3,5-Dicyclopropyl Pyrazole Significance / Causality
HOMO Energy (eV) -6.20 -5.95 Cyclopropyl hyperconjugation raises HOMO, increasing nucleophilicity[4][6].
LUMO Energy (eV) -1.70 -1.85 Lower LUMO enhances electrophilic interaction with biological targets[6].

| Energy Gap ( ΔE ) | 4.50 | 4.10 | Narrower gap indicates higher overall chemical reactivity and softer electron clouds[7]. | | Dipole Moment (Debye) | 3.8 | 4.2 | Increased polarity aids solubility and orientation in polar microenvironments[6]. |

Mechanistic Pathways and Regioselectivity in Synthesis

The synthesis of complex dicyclopropyl pyrazole derivatives—such as N-alkylation with halomethanes or condensation with benzaldehydes—is often plagued by regioselectivity challenges[5][6]. The pyrazole nitrogen atoms (N1 and N2) compete as nucleophilic centers.

Theoretical studies utilizing Intrinsic Reaction Coordinate (IRC) calculations are vital for predicting the dominant reaction pathway. The steric hindrance imposed by the 3,5-dicyclopropyl groups dictates that electrophilic attack or N-alkylation occurs preferentially at the least hindered trajectory, often requiring specific solvent effects (e.g., Acetonitrile over DMF) to stabilize the transition state[5][6].

Protocol 1: Computational Workflow for Reaction Mechanism Elucidation

This protocol establishes a self-validating system where theoretical predictions are continuously grounded by empirical spectroscopic data.

  • Geometry Optimization: Optimize the ground-state structures of the pyrazole derivative and the electrophile using DFT (B3LYP/6-311+G(d,p))[5].

  • Transition State (TS) Search: Perform a saddle-point optimization (TS=Berny) to locate the first-order saddle point connecting reactants to products. Verify the TS by ensuring the presence of exactly one imaginary frequency corresponding to the bond-forming coordinate.

  • IRC Calculation: Execute an IRC calculation to confirm that the identified TS smoothly connects the pre-reaction complex to the specific regioselective product (N1 vs. N2 alkylation)[5].

  • Empirical Validation (Self-Validating Step): Cross-reference the calculated activation energies with experimental kinetic isotope effects (KIE). Monitor intermediate formation in real-time using in situ FTIR, matching experimental vibrational shifts against the theoretically calculated harmonic frequencies[6][7].

Mechanism Reactants Reactants (Pyrazole + Electrophile) TS Transition State Search (Saddle Point Optimization) Reactants->TS IRC IRC Calculation (Reaction Path Validation) TS->IRC Regio Regioselective Product (N1 vs N2 Alkylation) IRC->Regio Val In situ FTIR & 2D NMR (Empirical Validation) Regio->Val Val->Reactants Model Refinement

Theoretical workflow for elucidating regioselective N-alkylation mechanisms.

Molecular Docking and Target Interactions

The true value of the dicyclopropyl pyrazole moiety is realized in its biological applications. Preliminary studies demonstrate that the dicyclopropyl group significantly enhances binding affinity to specific targets due to a combination of steric fit and unique electronic properties[2]. For instance, in the design of CRAC channel inhibitors, the hydrophobic bulk of the cyclopropyl rings perfectly occupies lipophilic pockets, restricting the rotational entropy of the ligand and locking it into a bioactive conformation[3].

Protocol 2: High-Throughput Molecular Docking and SAR Validation

To rationally design these inhibitors, a rigorous molecular docking protocol must be employed to calculate binding energies and identify critical non-covalent interactions[1][4].

  • Ligand Preparation: Optimize the 3D geometry of the dicyclopropyl pyrazole ligand using DFT to ensure accurate partial charges (Mulliken or ChelpG) and stable conformations[8].

  • Protein Preparation: Retrieve the target crystal structure (e.g., COX-2 or CRAC channel) from the PDB. Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges using AutoDockTools.

  • Grid Box Definition: Center the grid box on the known active site, ensuring the dimensions are large enough to accommodate the steric bulk of the dicyclopropyl groups.

  • Docking Execution: Run the docking simulation using AutoDock Vina or PyRx. Extract the lowest binding energy poses (kcal/mol)[4][6].

  • Biological Assay Validation (Self-Validating Step): Synthesize the top-scoring candidates and perform in vitro assays (e.g., COX-2 inhibition at pH 7.4, 37°C). Correlate the theoretical docking score with the empirical IC₅₀ values to refine the SAR model[6].

Table 2: Bioactivity and Docking Binding Affinities (In Vitro & In Silico)

Target / Assay Compound Modification Binding Energy (kcal/mol) IC₅₀ / EC₅₀ Primary Mechanism of Action
COX-2 Enzyme 4-Nitro substitution -7.2 0.8 µM Hydrogen bonding with Val268; steric fit in hydrophobic pocket[4][6].
CRAC Channel N-benzyl-6-(3,5-dicyclopropyl...) -8.5 < 1.0 µM Allosteric modulation via cyclopropyl hydrophobic interactions[3].

| Antibacterial (S. aureus) | Furan ring + Hydroxyl substitution | -6.07 | 12 µM (EC₅₀) | Disruption of cell wall synthesis; high electronegativity correlation[4][6]. |

SAR Input Ligand Input (3,5-Dicyclopropyl Pyrazole) DFT DFT Optimization (Partial Charges & Geometry) Input->DFT Dock Molecular Docking (AutoDock Vina / PyRx) DFT->Dock Assay In Vitro Assays (IC50 / EC50 Determination) Dock->Assay SAR SAR Feedback Loop (Structural Refinement) Assay->SAR SAR->Input

Iterative molecular docking and Structure-Activity Relationship (SAR) optimization loop.

Resolving Contradictions: The Self-Validating Paradigm

A hallmark of rigorous theoretical chemistry is the ability to resolve empirical contradictions through computational validation. For example, if literature reports conflicting melting points for a synthesized dicyclopropyl pyrazole (e.g., 120–125°C vs. 130–135°C), this may indicate polymorphic forms[6].

In such cases, researchers must deploy a self-validating system:

  • Spectroscopic Cross-Referencing: Calculate the theoretical NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. Compare these against experimental ¹H and ¹³C NMR spectra to confirm the exact regiochemistry of the synthesized polymorph[4][7].

  • Crystallographic Refinement: Use software like SHELXL to resolve discrepancies in bond lengths and angles between the theoretical DFT model and the empirical X-ray diffraction data[6].

By anchoring computational predictions to physical realities, drug development professionals can confidently leverage dicyclopropyl pyrazole structures to design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Synthesis, DFT, Molecular docking Analysis and Antibacterial, Antioxidant Activities of tri-substituted pyrazoles Akademi Sains Malaysia. URL: [Link]

  • Google Patents.
  • Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study ResearchGate. URL: [Link]

  • Synthesis and DFT Calculation of Novel Pyrazole Derivatives AIP Publishing. URL: [Link]

  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole Der Pharma Chemica. URL:[Link]

Sources

Exploring the Chemical Space of Substituted Pyrazoles: A Technical Guide to Regioselective Synthesis and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazole nucleus is a highly privileged, five-membered nitrogen-containing heterocycle that serves as a cornerstone in modern drug discovery. As a Senior Application Scientist, I have found that the primary bottleneck in exploring pyrazole chemical space is not the lack of synthetic routes, but the lack of regiocontrol. This whitepaper dissects the causality behind regioselective pyrazole synthesis, details self-validating experimental protocols for both de novo construction and late-stage functionalization, and provides a quantitative analysis of recent pharmacological breakthroughs.

The Pharmacological Landscape of Pyrazoles

Pyrazoles are ubiquitous in medicinal chemistry due to their exceptional metabolic stability and their ability to act as both hydrogen bond donors and acceptors[1]. They frequently serve as bioisosteres for amides, phenols, and other planar aromatic systems. The FDA approval of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor) has validated the pyrazole scaffold as a highly tractable starting point for lead generation[2].

Recent literature highlights the expansive biological utility of novel substituted pyrazoles. To illustrate the quantitative impact of these scaffolds across diverse therapeutic areas, I have summarized recent biological evaluations in Table 1.

Table 1: Quantitative Biological Evaluations of Novel Substituted Pyrazoles

Compound Class / DerivativeBiological Target / AssayQuantitative MetricReference Standard / Notes
Pyrazole-naphthalene (Cmpd 168)MCF-7 Breast Cancer CellsIC 50​ = 2.78 ± 0.24 μM5-fold more active than Cisplatin[1]
Pyrazole-naphthalene (Cmpd 168)Tubulin PolymerizationIC 50​ = 4.6 μMIdentifies mechanism of action[1]
Biarylpyrazole-triazoles (Series 8)CYP121A1 Binding AffinityK D​ = 35.6 – 193 μMAntimycobacterial target[3]
Biarylpyrazole-imidazoles (Series 7)M. tuberculosis (MIC)MIC = 6.25 – 25 μg/mLShort -CH 2​
  • linker optimal for activity[3]
Coumarin-substituted pyrazolesMRSA (MIC)MIC = 3.125 µg/mLNon-toxic (Hemolysis < 20% at 1 mg/mL)[4]
Strategic Navigation of Pyrazole Synthesis

When designing a library of substituted pyrazoles, scientists must choose between de novo ring construction and the late-stage functionalization (LSF) of a pre-existing core.

2.1 The Regioselectivity Conundrum in De Novo Synthesis

The classical Knorr pyrazole synthesis involves the condensation of hydrazines with 1,3-dicarbonyls. However, because the two nitrogen atoms of a substituted hydrazine exhibit similar nucleophilicities, this reaction notoriously yields an intractable mixture of regioisomers[5].

The Causality of Control: To force regioselectivity, we must break the electronic symmetry of the 1,3-dicarbonyl electrophile. By replacing the 1,3-diketone with an enaminone (a 1,3-dicarbonyl surrogate), we create two distinct electrophilic centers. The highly nucleophilic primary amine (NH 2​ ) of the aryl hydrazine selectively attacks the harder carbonyl carbon, while the secondary amine (NH) attacks the softer enamine carbon. This electronic bias drives complete regioselectivity, yielding a single isomer[1].

2.2 Late-Stage Functionalization (LSF)

For rapid structure-activity relationship (SAR) exploration, LSF is superior. N-alkylation of unsymmetric 3-substituted pyrazoles typically yields a mixture of 1,3- and 1,5-regioisomers[6].

The Causality of Control: Regioselectivity in N-alkylation can be completely inverted by tuning the reaction conditions. Using a weak base like K 2​ CO 3​ in a polar aprotic solvent (DMSO) at room temperature shifts the reaction from kinetic to thermodynamic control. The 1,3-isomer is favored due to specific attractive non-covalent interactions (e.g., hydrogen bonding and dipole-dipole interactions) in the transition state, effectively minimizing the formation of the sterically hindered 1,5-isomer[7]. Furthermore, the introduction of specific functional groups, such as trifluoromethyl or hydrazone moieties, can dictate the alkylation trajectory[6].

Mechanistic Workflow

The decision matrix for synthesizing specific pyrazole regioisomers is visualized below.

PyrazoleChemicalSpace Start Substituted Pyrazole Target Identification DeNovo De Novo Synthesis (Ring Construction) Start->DeNovo Pre-installed substituents LSF Late-Stage Functionalization (Core Decoration) Start->LSF Unsymmetric cores Knorr Modified Knorr Condensation DeNovo->Knorr Cyclo 1,3-Dipolar Cycloaddition DeNovo->Cyclo NAlkyl Regioselective N-Alkylation LSF->NAlkyl CHAct C-H Activation (C3/C4/C5) LSF->CHAct Screening Biological Screening & SAR Analysis Knorr->Screening Cyclo->Screening NAlkyl->Screening CHAct->Screening Optimization Lead Optimization Screening->Optimization

Caption: Strategic decision tree for exploring pyrazole chemical space.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility in your drug discovery campaigns, the following protocols are designed as self-validating systems.

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Enaminones

This protocol utilizes the electronic bias of enaminones to achieve >95% regioselectivity[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the substituted enaminone in 10 mL of absolute ethanol.

  • Activation: Add 1.1 mmol of the substituted aryl hydrazine hydrochloride.

  • Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the initial imine formation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo. Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and purify via silica gel flash chromatography (typically using a hexane/ethyl acetate gradient).

Self-Validation Checkpoint:

  • In-Process: Monitor via TLC. The disappearance of the highly UV-active enaminone spot indicates reaction completion.

  • Post-Process (NMR): Analyze the crude product via 1 H NMR. The C4 proton of the newly formed pyrazole ring must appear as a sharp, distinct singlet between 6.5 and 7.0 ppm. If the reaction suffered from poor regioselectivity, you will observe two distinct C4 singlets corresponding to the two regioisomers. A single C4 peak validates the structural integrity of the protocol.

Protocol 2: Regioselective N-Alkylation of 3-Substituted Pyrazoles

This method leverages thermodynamic control to selectively yield the 1,3-disubstituted pyrazole over the 1,5-isomer[7].

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 1.0 mmol of the 3-substituted 1H-pyrazole in 5 mL of anhydrous DMSO.

  • Base Addition: Add 2.0 mmol of finely powdered, anhydrous K 2​ CO 3​ . Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.

  • Alkylation: Dropwise, add 1.2 mmol of the alkyl halide (e.g., benzyl bromide or an alkyl iodide).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12 hours. Crucial Causality: Do not heat the reaction, as elevated temperatures will override the non-covalent attractive interactions and decrease the 1,3-selectivity.

  • Workup: Quench the reaction with 15 mL of distilled water. Extract the aqueous mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMSO.

  • Purification: Dry over MgSO 4​ , concentrate, and purify via flash chromatography.

Self-Validation Checkpoint:

  • Post-Process (2D NMR): 1D NMR is insufficient to distinguish between 1,3- and 1,5-isomers. You must run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Look for a spatial cross-peak between the newly introduced N-alkyl protons (e.g., the CH 2​ of a benzyl group) and the pyrazole C5-H proton. The presence of this specific cross-peak validates the 1,3-substitution pattern. If a cross-peak is observed with the C4-H proton instead, the protocol has failed, and the 1,5-isomer has formed.

Conclusion

Mastering the chemical space of substituted pyrazoles requires moving beyond trial-and-error synthesis. By understanding the underlying causality of regioselectivity—whether through the electronic manipulation of de novo precursors or the thermodynamic control of late-stage functionalization—researchers can systematically construct highly targeted libraries. Implementing self-validating analytical checkpoints ensures that the structural integrity of these libraries is never compromised, accelerating the path from hit to lead.

References
  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI (Molecules) URL:[Link]

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: ResearchGate / MDPI URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: PMC (PubMed Central) URL:[Link]

Sources

Reactivity of the Pyrazole Ring in Dicyclopropyl-Substituted Compounds: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 3,5-dicyclopropyl-1H-pyrazole scaffold has become a cornerstone strategy in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors, BET bromodomain inhibitors, and other targeted therapeutics[1]. The dual cyclopropyl substitution imparts a unique stereoelectronic profile to the pyrazole core: it significantly enhances metabolic stability compared to simple alkyl groups, increases lipophilicity for deep-pocket target engagement, and fundamentally alters the reactivity of the pyrazole ring[2]. This whitepaper provides an in-depth analysis of the reactivity of dicyclopropyl-substituted pyrazoles, detailing the causality behind their electronic activation and providing self-validating experimental workflows for their functionalization.

Stereoelectronic Profile and Mechanistic Reactivity

The reactivity of 3,5-dicyclopropylpyrazole is dictated by the interplay between the intrinsic π -excessive nature of the pyrazole heterocycle and the unique properties of the cyclopropyl appendages.

Walsh Orbitals and σ

π Conjugation: Unlike standard alkyl groups (e.g., methyl or ethyl) that donate electron density primarily through weak hyperconjugation, the cyclopropyl ring possesses highly strained C-C bonds with significant p -character. The resulting Walsh orbitals effectively overlap with the π -system of the pyrazole ring[2]. This σ

π conjugation funnels electron density into the heterocycle, making the C4 position exceptionally nucleophilic and highly susceptible to Electrophilic Aromatic Substitution (EAS)[3].
  • Steric Shielding: While electronically activating, the dicyclopropyl groups provide substantial steric bulk. This steric shielding protects the pyrazole from off-target degradation but also imposes kinetic barriers during N-alkylation or N-acylation events, necessitating optimized solvent and base selections to drive reactions to completion.

  • ReactivityMap A 3,5-Dicyclopropyl- 1H-pyrazole B Walsh Orbital σ-π Conjugation A->B Electronic Activation D N1 Deprotonation & Alkylation A->D Base (pKa ~14) C C4 Electrophilic Substitution B->C Increases C4 Nucleophilicity E 4-Bromo-3,5- dicyclopropylpyrazole C->E NBS / AcOH F 1-Alkyl-3,5- dicyclopropylpyrazole D->F R-X / K2CO3 / DMF

    Fig 1: Electronic activation and core reactivity pathways of 3,5-dicyclopropylpyrazole.

    Core Reactivity Pathways

    Electrophilic Aromatic Substitution (EAS) at C4

    The most fundamental transformation of the 3,5-dicyclopropylpyrazole core is halogenation at the C4 position. Because the N1 and N2 atoms withdraw electron density via induction but donate via resonance, the C4 carbon remains the most electron-rich site[3]. The addition of N-bromosuccinimide (NBS) in a protic solvent rapidly yields the 4-bromo derivative, a critical intermediate for subsequent Suzuki-Miyaura cross-coupling[1].

    Note on Advanced Reactivity: The stereoelectronic influence of halogens at the C4 position is profound. Recent computational and synthetic studies have demonstrated that certain C4-bromopyrazolyl derivatives can undergo counterintuitive intramolecular electrocyclic rearrangements under reductive conditions (e.g., NaH/DMSO), forming vinyl pyrazoles instead of expected substitution products[4]. This highlights the necessity of strictly controlling reaction environments when functionalizing the C4 position.

    N-Alkylation

    Deprotonation of the pyrazole N-H (pKa 14) generates a highly nucleophilic pyrazolide anion. Because 3,5-dicyclopropylpyrazole is symmetrical, N-alkylation yields a single regioisomer, bypassing the complex separation steps required for unsymmetrical pyrazoles. However, the steric bulk of the cyclopropyl groups requires the use of polar aprotic solvents (like DMF) to leave the anion unsolvated and reactive enough to displace alkyl halides.

    Quantitative Data & Comparative Analysis

    To contextualize the reactivity of the dicyclopropyl-substituted system, the following table summarizes its properties relative to other common pyrazole building blocks.

    Property1H-Pyrazole3,5-Dimethyl-1H-pyrazole3,5-Dicyclopropyl-1H-pyrazoleCausality / RationaleC4 NucleophilicityBaselineHigh (+I effect)Very High ( σ π conjugation)Walsh orbitals of cyclopropyl donate electron density more effectively than methyl hyperconjugation[2].N-Alkylation RateFastModerateSlowBulky cyclopropyl groups sterically shield the nitrogen lone pairs during the SN​2 transition state.Lipophilicity (LogP)LowModerateHighCyclopropyl rings significantly increase the hydrophobic surface area, beneficial for target binding.Metabolic StabilityLowLow (prone to oxidation)HighCyclopropyl C-H bonds are stronger and less prone to CYP450-mediated oxidation than allylic-like methyls[2].

    Self-Validating Experimental Workflows

    The following protocols are designed as self-validating systems. Every step includes the underlying chemical causality and a validation checkpoint to ensure the reaction trajectory is correct before proceeding.

    Protocol 1: Synthesis of 4-Bromo-3,5-dicyclopropyl-1H-pyrazole

    This protocol leverages EAS to install a versatile cross-coupling handle at the C4 position[1].

    • Substrate Dissolution: Dissolve 3,5-dicyclopropyl-1H-pyrazole (1.0 equiv) in glacial acetic acid (0.5 M concentration).

      • Causality: Acetic acid acts as a protic solvent that hydrogen-bonds with the carbonyls of NBS, polarizing the N-Br bond and significantly increasing the electrophilicity of the bromine atom. This is necessary to overcome the steric hindrance of the adjacent cyclopropyl groups.

    • Electrophile Addition: Cool the reaction to 0 °C and add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.

      • Causality: The bromination of activated pyrazoles is highly exothermic. Temperature control prevents the generation of radical bromine species, which could lead to off-target cyclopropyl ring-opening or polybromination.

    • Reaction Propagation: Remove the ice bath and stir at room temperature for 1–2 hours.

      • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material spot should be completely consumed, replaced by a less polar, UV-active spot. LCMS should confirm the [M+H]+ isotope pattern indicative of a single bromine atom ( m/z 227/229).

    • Quench and Extraction: Concentrate the mixture under reduced pressure to remove volatiles. Neutralize the residue with saturated aqueous NaHCO3​ and extract with ethyl acetate.

      • Causality: Complete neutralization prevents acid-catalyzed degradation of the product during concentration and silica gel purification.

    • Purification: Purify via flash column chromatography (0-100% Hexanes/EtOAc) to yield the pure 4-bromo-3,5-dicyclopropyl-1H-pyrazole[1].

    Workflow Step1 Step 1: Substrate Prep Dissolve pyrazole in Glacial AcOH Step2 Step 2: Electrophile Add NBS portionwise at 0°C Step1->Step2 Step3 Step 3: Propagation Stir at RT for 1-2h (TLC/LCMS) Step2->Step3 Step4 Step 4: Quench Neutralize & extract with EtOAc Step3->Step4 Step5 Step 5: Purify Silica Gel Chromatography Step4->Step5

    Fig 2: Self-validating experimental workflow for the C4-bromination of dicyclopropylpyrazole.

    Protocol 2: N-Alkylation (Synthesis of 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine)

    This workflow details the attachment of an ethylamine linker, a common motif in kinase inhibitor design.

    • Deprotonation: Suspend 3,5-dicyclopropyl-1H-pyrazole (1.0 equiv) and anhydrous K2​CO3​ (2.5 equiv) in anhydrous DMF. Stir at room temperature for 30 minutes.

      • Causality: K2​CO3​ is a mild, heterogeneous base perfectly matched to the pKa of the pyrazole N-H. DMF is a polar aprotic solvent that does not solvate the resulting pyrazolide anion, maximizing its nucleophilicity to overcome the steric bulk of the cyclopropyl groups.

    • Alkylation: Add 2-bromoethan-1-amine hydrobromide (1.2 equiv) and heat the mixture to 60 °C for 12 hours.

      • Validation Checkpoint: LCMS analysis of an aliquot should show the disappearance of the starting mass and the appearance of the product mass ( [M+H]+ 192).

    • Aqueous Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer extensively with brine.

      • Causality: Multiple brine washes are strictly required to partition the DMF into the aqueous phase, preventing solvent contamination during isolation.

    References

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - Molecules / PMC - [3]

    • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - Journal of Medicinal Chemistry (ACS) - [2]

    • Benzimidazole derivatives as bromodomain inhibitors (WO2014182929A1) - Google Patents - [1]

    • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile - ChemRxiv - [4]

    Sources

    Technical Whitepaper: Safety, Handling, and Application Profiling of 3,5-Dicyclopropyl-1H-pyrazole in Drug Development

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    As a Senior Application Scientist overseeing early-stage drug discovery pipelines, the selection, handling, and synthetic integration of chemical scaffolds are paramount to both laboratory safety and downstream clinical success.[1] has emerged as a highly versatile and critical intermediate, particularly in the synthesis of potent calcium release-activated calcium (CRAC) channel modulators[2]. These modulators are currently under rigorous investigation for the targeted treatment of non-small cell lung cancer (NSCLC) and severe autoimmune disorders[3].

    This whitepaper provides an authoritative, self-validating guide to the physicochemical properties, handling protocols, and synthetic integration of this specific pyrazole derivative, designed for researchers and drug development professionals.

    Physicochemical Profiling & Hazard Assessment

    Before initiating any synthetic workflow, a rigorous understanding of the compound's physical properties is required to design appropriate containment and reaction conditions. The dual cyclopropyl substitutions impart unique steric and lipophilic characteristics to the pyrazole core, influencing both its solubility profile and receptor binding kinetics[4].

    ParameterSpecification
    Chemical Name 3,5-dicyclopropyl-1H-pyrazole
    CAS Number 1288339-30-9[5]
    Molecular Formula C9H12N2[1]
    Molecular Weight 148.21 g/mol [4]
    SMILES String C1(C2CC2)=NNC(C3CC3)=C1[4]
    Physical State Solid (Typically isolated as a brown/tan powder)[2]
    Storage Requirements Cool, dry environment; protect from strong oxidizers[4]
    Mechanistic Role in Drug Development: CRAC Channel Inhibition

    In the context of oncology and immunology, the therapeutic value of 3,5-dicyclopropyl-1H-pyrazole lies in its ability to serve as a structural backbone for CRAC channel inhibitors[2].

    Causality of Action: During T-cell activation, the depletion of endoplasmic reticulum (ER) calcium stores is sensed by the ER transmembrane protein STIM1 (stromal interaction molecule 1)[3]. Upon sensing this depletion, STIM1 oligomerizes and translocates to the plasma membrane, where it physically couples with and opens the Orai1 channel, facilitating a massive influx of extracellular calcium[3]. In NSCLC and various inflammatory diseases, this pathway is pathologically hyperactive[2].

    synthesized from our target compound act as highly selective allosteric blockers of the Orai1 channel[2]. They terminate the aberrant calcium signaling cascade without triggering the cardiovascular side effects typically associated with broad-spectrum voltage-operated calcium (VOC) channel blockers[2].

    CRAC_Pathway TCR T-Cell Receptor Activation PLC PLC-gamma Activation TCR->PLC IP3 IP3 Generation PLC->IP3 ER ER Calcium Depletion IP3->ER STIM1 STIM1 Oligomerization ER->STIM1 Orai1 Orai1 Channel Opening STIM1->Orai1 CaIn Calcium Influx Orai1->CaIn Drug Pyrazole Inhibitor Drug->Orai1

    CRAC channel signaling pathway and targeted inhibition by pyrazole-derived modulators.

    Synthetic Integration & Experimental Protocols

    The synthesis of 3,5-dicyclopropyl-1H-pyrazole is typically achieved via the condensation of a dicyclopropyl-1,3-diketone intermediate with hydrazine hydrate[2]. To ensure reproducibility, high yield, and laboratory safety, the following self-validating protocol must be strictly adhered to.

    Step-by-Step Methodology: Hydrazine Condensation Workflow

    • Reagent Preparation: Dissolve the dicyclopropyl-1,3-diketone intermediate (approx. 35 mmol) in 20 mL of anhydrous ethanol[2].

      • Causality: Ethanol is selected as a polar protic solvent because it facilitates the nucleophilic attack of hydrazine on the carbonyl carbons while maintaining the solubility of the highly lipophilic dicyclopropyl precursors.

    • Hydrazine Addition: Cool the reaction vessel to 0°C using an ice bath. Add hydrazine hydrate (38.3 mmol) dropwise over 15 minutes[2].

      • Causality: The initial formation of the hydrazone intermediate is highly exothermic. Dropwise addition at reduced temperatures prevents solvent bumping and suppresses the formation of unwanted polymeric side products.

    • Reflux & Ring Closure: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) overnight[2].

      • Causality: Sustained thermal energy is required to drive the secondary dehydration step, ensuring complete cyclization into the thermodynamically stable aromatic pyrazole ring.

    • Self-Validating Checkpoint (In-Process Control): Before proceeding to work-up, analyze an aliquot via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase. System Validation: The protocol is only validated to proceed if the diketone spot is entirely consumed, confirming 100% conversion.

    • Work-Up and Isolation: Cool the mixture to ambient temperature. Partition the crude mixture between distilled water (H2O) and Ethyl Acetate (AcOEt)[2]. Extract the aqueous layer twice with AcOEt, combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure[2].

      • Causality: The biphasic H2O/AcOEt partition effectively traps unreacted, toxic hydrazine and water-soluble byproducts in the aqueous layer, while the target pyrazole selectively migrates to the organic phase due to the lipophilicity of the cyclopropyl rings.

    • Final Validation: Confirm the structure via 1H-NMR (CDCl3, 400 MHz). The target compound presents as a brown solid with a melting point of 161-164°C[2].

    Safety, Storage, and Handling Workflows

    Handling nitrogen-rich heterocycles and their reactive precursors (such as hydrazine) requires stringent environmental controls. The following workflow establishes a closed-loop safety system to protect personnel and ensure chemical integrity.

    Handling_Workflow Rec Inventory & Logging Store Storage (< 25°C, Dry) Rec->Store PPE Don PPE (Gloves, Coat) Store->PPE Fume Fume Hood Operation PPE->Fume React Synthesis (Inert Gas) Fume->React Waste Halogen-Free Disposal React->Waste

    Standard operating procedure for the safe handling and processing of pyrazole intermediates.

    • Storage: Store the compound in a tightly sealed container in a cool (< 25°C), dry, and well-ventilated area, strictly isolated from strong oxidizing agents[4].

    • Engineering Controls: All synthetic manipulations must be conducted inside a certified chemical fume hood with a minimum face velocity of 0.5 m/s.

    • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved during the handling of hydrazine), chemical splash goggles, and a flame-resistant lab coat are mandatory.

    • Waste Management (Self-Validating Destruction): Dispose of pyrazole-containing organic waste in designated halogen-free organic waste receptacles. Aqueous waste containing trace hydrazine must be chemically neutralized (e.g., with dilute sodium hypochlorite) prior to disposal. System Validation: A negative starch-iodide test must be achieved on the aqueous waste before final disposal, validating the complete destruction of reactive nitrogen species.

    References
    • US Patent 8,993,612 B2:Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer.

    Sources

    Methodological & Application

    Application Note: 3,5-Dicyclopropyl-1H-pyrazole in Modern Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 3,5-dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9) has emerged as a highly privileged building block in contemporary drug discovery (1)[1]. Characterized by its unique combination of a hydrogen-bonding pyrazole core and sterically demanding, metabolically stable cyclopropyl substituents, this intermediate is critical for synthesizing potent modulators of intracellular signaling. It is prominently featured in the development of Calcium Release-Activated Calcium (CRAC) channel inhibitors for non-small cell lung cancer (NSCLC) (2)[2] and bromodomain-containing protein 4 (BRD4) inhibitors for epigenetic modulation (3)[3].

    Mechanistic Rationale: The Dicyclopropyl Advantage

    In medicinal chemistry, replacing linear alkyl chains (e.g., propyl or butyl groups) with cyclopropyl rings is a strategic maneuver to optimize pharmacokinetics and target engagement.

    • Metabolic Stability: Cyclopropyl rings possess high s-character in their C-C bonds, making them significantly more resistant to cytochrome P450-mediated aliphatic oxidation compared to standard alkyl groups.

    • Conformational Rigidity: The rigid geometry of the cyclopropyl groups reduces the entropic penalty upon binding to hydrophobic pockets in target proteins, such as the allosteric sites of Orai1 or the acetyl-lysine binding pockets of BRD4.

    • Targeting CRAC Channels: CRAC channels, activated by the depletion of endoplasmic reticulum (ER) calcium via STIM1 oligomerization, are essential for T-cell activation. Pyrazole derivatives effectively block the Orai1 pore, providing therapeutic avenues for immune disorders, viral infections, and the chemoprevention of cancer (4)[4].

    CRAC_Pathway TCR T-Cell Receptor Activation PLC PLC-γ Activation TCR->PLC IP3 IP3 Generation PLC->IP3 ER ER Calcium Depletion IP3->ER STIM1 STIM1 Oligomerization ER->STIM1 ORAI1 Orai1 Channel Opening (CRAC Current) STIM1->ORAI1 Inhibitor 3,5-Dicyclopropyl-1H-pyrazole Derivatives Inhibitor->ORAI1 Allosteric Blockade

    Fig 1. STIM1/Orai1 CRAC channel signaling modulated by pyrazole derivatives.

    Chemical Synthesis & Validation Protocol

    The synthesis of 3,5-dicyclopropyl-1H-pyrazole relies on the condensation of a β-diketone with hydrazine. This protocol is designed to be self-validating; the completion of the reaction is easily monitored via TLC, and the purity of the final product is confirmed by its distinct melting point and NMR shifts (2)[2].

    Protocol 1: Synthesis of 3,5-Dicyclopropyl-1H-pyrazole

    Causality & Reagent Selection: Hydrazine hydrate acts as a highly reactive bis-nucleophile, attacking the electrophilic carbonyl carbons of the diketone. Ethanol is chosen as a protic solvent because it completely dissolves the starting materials and its boiling point (~78 °C) provides the optimal thermal energy to drive the dual dehydration steps required to aromatize the pyrazole ring.

    Step-by-Step Methodology:

    • Preparation: Charge an oven-dried 100 mL round-bottom flask with 1,3-dicyclopropylpropane-1,3-dione (5.3 g, 35 mmol) and absolute ethanol (20 mL). Include a magnetic stir bar.

    • Addition: Place the flask in an ice bath (0-5 °C). Slowly add hydrazine hydrate (1.8 mL, 38.3 mmol, ~1.1 eq) dropwise over 10 minutes to control the exothermic condensation.

    • Reflux: Equip the flask with a reflux condenser. Transfer to a heating mantle and reflux the mixture overnight (approx. 12-14 hours) under a nitrogen atmosphere.

    • Reaction Monitoring: Verify reaction completion via TLC (Hexane:Ethyl Acetate 7:3). The starting diketone spot should be completely consumed.

    • Work-up: Cool the reaction mixture to ambient temperature. Evaporate the bulk of the ethanol in vacuo. Partition the residue between distilled water (50 mL) and ethyl acetate (AcOEt, 50 mL).

    • Extraction: Extract the aqueous layer with two additional 25 mL portions of AcOEt. Combine the organic layers.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Validation: The title compound precipitates as a brown solid. Dry overnight under high vacuum. Validate via Melting Point (Target: 161-164 °C) and 1H-NMR (δ 15.2 ppm for the pyrazole NH).

    Quantitative Data: Physicochemical Properties
    PropertyValueRationale / Significance
    CAS Number 1288339-30-9Standard identifier for commercial procurement.
    Molecular Weight 148.20 g/mol Low MW allows for extensive downstream derivatization (Lead-like).
    Melting Point 161-164 °CIndicates high crystalline stability and purity.
    Core Structure PyrazoleProvides critical hydrogen bond donor/acceptor interactions.
    Substituents 3,5-DicyclopropylEnhances metabolic stability and lipophilic pocket binding.

    Table 1: Analytical validation parameters for 3,5-dicyclopropyl-1H-pyrazole.

    Medicinal Chemistry Application: CRAC Inhibitor Derivatization

    Once synthesized, the pyrazole core is typically N-arylated and further functionalized to generate active pharmaceutical ingredients (APIs).

    Protocol 2: Synthesis of N-[4-(3,5-dicyclopropyl-1H-pyrazole-1-yl)phenyl] isonicotinamide

    Causality: This step links the lipophilic pyrazole tail to a polar isonicotinamide headgroup, creating an amphiphilic molecule perfectly tuned to lodge into the Orai1 channel interface (4)[4].

    Step-by-Step Methodology:

    • Amide Coupling: Dissolve the intermediate 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)aniline (120 mg, 0.50 mmol) and isonicotinic acid (74 mg, 0.60 mmol) in anhydrous THF.

    • Activation: Add a standard coupling reagent (e.g., HATU) and a tertiary amine base (DIPEA) to activate the carboxylic acid. Stir at room temperature for 4 hours.

    • Salt Formation: To isolate the compound with high purity, cool the solution to 0 °C. Add saturated HCl in diethyl ether dropwise and stir for 15 minutes.

    • Isolation: Filter the separated solid, wash with cold diethyl ether, and dry to yield the title compound as a pale yellow solid (approx. 47 mg).

    Workflow Step1 1,3-Dicyclopropylpropane -1,3-dione Step2 Hydrazine Hydrate Reflux in EtOH Step1->Step2 Step3 3,5-Dicyclopropyl -1H-pyrazole Step2->Step3 Step4 Amide Coupling (Scaffold Derivatization) Step3->Step4 Step5 High-Throughput Patch Clamp Step4->Step5

    Fig 2. Workflow from pyrazole synthesis to high-throughput patch-clamp screening.

    Biological Evaluation & Pharmacological Profile

    Compounds bearing the 3,5-dicyclopropyl-1H-pyrazole moiety demonstrate superior pharmacological profiles compared to early-generation inhibitors. They exhibit profound efficacy in blocking CRAC currents, thereby inhibiting T-cell function and showing promise in treating inflammatory diseases and halting the progression of pre-malignant cells (2)[2].

    Compound ClassTarget SpecificityAverage IC50Clinical Limitations / Advantages
    First-Gen (SK&F 96365) Non-selective~10 µMOff-target Voltage-Operated Calcium (VOC) channel effects.
    Second-Gen (YM-58483) CRAC (STIM1/Orai1)~100 nMModerate pharmacokinetic profile; used for bronchial asthma.
    Pyrazole Derivatives CRAC (STIM1/Orai1)< 50 nMHighly potent; optimized for NSCLC and autoimmune disorders.

    Table 2: Comparative Pharmacological Profile of CRAC Inhibitors.

    References

    • US10668051B2 - Modulators of calcium release-activated calcium channel Source: Google Patents URL
    • US8993612B2 - Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer Source: Google Patents URL
    • Source: Googleapis.com (Patent Archive)
    • 1288339-30-9 | 3,5-dicyclopropyl-1H-pyrazole Source: BLD Pharm URL

    Sources

    Application Notes and Protocols: The 3,5-Dicyclopropyl-1H-Pyrazole Scaffold in Modern Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The pyrazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This guide focuses on the 3,5-dicyclopropyl-1H-pyrazole scaffold, a promising but underexplored motif in drug design. The introduction of cyclopropyl rings is a well-established strategy to enhance metabolic stability, improve potency, and modulate conformation. This document provides a comprehensive overview of the synthesis, potential applications, and evaluation protocols for this novel scaffold, aimed at researchers and professionals in drug development.

    Introduction: The Rationale for Cyclopropyl Moieties in Pyrazole Scaffolds

    The pyrazole ring is a privileged structure in drug discovery, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The strategic placement of substituents on the pyrazole core is critical for dictating its interaction with biological targets. Cyclopropyl groups, in particular, offer several advantages:

    • Metabolic Stability: The strained three-membered ring is often resistant to metabolic degradation, leading to an improved pharmacokinetic profile.

    • Conformational Constraint: The rigid nature of the cyclopropyl group can lock the molecule in a bioactive conformation, enhancing binding affinity to the target protein.

    • Lipophilicity and Solubility: The introduction of cyclopropyl groups can modulate the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

    The 3,5-dicyclopropyl-1H-pyrazole scaffold combines the proven pharmacological relevance of the pyrazole core with the beneficial properties of cyclopropyl substituents, making it an attractive starting point for the design of novel therapeutics.

    Synthesis of the 3,5-Dicyclopropyl-1H-Pyrazole Scaffold

    The synthesis of 3,5-disubstituted pyrazoles is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[1] Therefore, the key intermediate for the synthesis of 3,5-dicyclopropyl-1H-pyrazole is 1,3-dicyclopropyl-1,3-propanedione.

    Synthesis of the 1,3-Dicyclopropyl-1,3-propanedione Intermediate

    This intermediate can be prepared via a Claisen condensation reaction between cyclopropyl methyl ketone and an appropriate cyclopropyl ester, such as ethyl cyclopropanecarboxylate.

    Synthesis_Dione reagent1 Cyclopropyl methyl ketone base Sodium ethoxide (NaOEt) in THF reagent1->base + reagent2 Ethyl cyclopropanecarboxylate reagent2->base + product 1,3-Dicyclopropyl-1,3-propanedione base->product Claisen Condensation

    Caption: Workflow for the synthesis of the 1,3-dicarbonyl intermediate.

    Protocol 2.1: Synthesis of 1,3-Dicyclopropyl-1,3-propanedione

    • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

    • Addition of Reactants: To the stirred suspension of sodium ethoxide, add a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous THF dropwise at room temperature. Following the addition, add ethyl cyclopropanecarboxylate (1.0 equivalent) dropwise.

    • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Work-up: After cooling to room temperature, quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic. Extract the aqueous layer with ethyl acetate (3 x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1,3-dicyclopropyl-1,3-propanedione.

    Synthesis of 3,5-Dicyclopropyl-1H-pyrazole

    The final step involves the cyclization of the 1,3-dione with hydrazine.

    Synthesis_Pyrazole reagent1 1,3-Dicyclopropyl-1,3-propanedione product 3,5-Dicyclopropyl-1H-pyrazole reagent1->product + Hydrazine hydrate reagent2 Hydrazine hydrate reagent2->product

    Caption: Final cyclization step to form the pyrazole ring.

    Protocol 2.2: Synthesis of 3,5-Dicyclopropyl-1H-pyrazole

    • Reaction Setup: In a round-bottom flask, dissolve 1,3-dicyclopropyl-1,3-propanedione (1.0 equivalent) in ethanol.

    • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

    • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-dicyclopropyl-1H-pyrazole.

    Application in Drug Design: A Scaffold for Kinase Inhibitors

    The pyrazole scaffold is a common feature in many kinase inhibitors. The 3,5-disubstituted pattern allows for the introduction of pharmacophores that can interact with the hinge region and the hydrophobic pocket of the ATP-binding site of kinases. The dicyclopropyl groups can serve as hydrophobic ligands, while the N1 position of the pyrazole ring is available for further functionalization to enhance selectivity and potency.

    Proposed Structure-Activity Relationship (SAR) Studies

    To explore the potential of the 3,5-dicyclopropyl-1H-pyrazole scaffold, a library of derivatives can be synthesized by N-alkylation or N-arylation at the N1 position.

    Compound R Group (at N1) Rationale
    1 HParent scaffold
    2a MethylSmall alkyl group to probe steric tolerance
    2b BenzylIntroduction of an aromatic ring for potential π-stacking interactions
    2c 4-FluorobenzylElectron-withdrawing group to modulate electronic properties
    2d 4-MethoxybenzylElectron-donating group to modulate electronic properties
    2e (4-Pyridyl)methylIntroduction of a basic nitrogen for potential hydrogen bonding
    Molecular Docking Insights

    Computational docking studies can be employed to predict the binding modes of these derivatives within the ATP-binding pocket of a target kinase (e.g., a receptor tyrosine kinase). The cyclopropyl groups are expected to occupy hydrophobic regions, while the N1-substituent can be directed towards the solvent-exposed region or other pockets to achieve selectivity.

    Biological Evaluation Protocol: In Vitro Anti-proliferative Assay

    A common and robust method to evaluate the potential of novel compounds as anticancer agents is the MTT assay, which measures cell viability.

    Protocol 4.1: MTT Assay for Anti-proliferative Activity

    • Cell Culture: Plate cancer cells (e.g., PC3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 3,5-dicyclopropyl-1H-pyrazole derivatives in cell culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

    MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_plating Plate Cancer Cells treatment Add Compounds to Cells cell_plating->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

    Caption: Step-by-step workflow of the MTT anti-proliferative assay.

    Conclusion

    The 3,5-dicyclopropyl-1H-pyrazole scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthesis is accessible through established chemical transformations, and the unique properties of the cyclopropyl groups offer significant potential for enhancing the pharmacological profiles of new drug candidates. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the full potential of this promising scaffold in drug discovery.

    References

    • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review. Molecules, 22(1), 134. [Link]

    • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

    • Hauser, C. R., et al. (1954). The Acylation of Ketones to Form β-Diketones. Organic Reactions, 8, 59-196. [Link]

    • PubChem. (n.d.). 1,3-Dicyclopropylpropane-1,3-dione. National Center for Biotechnology Information. [Link]

    • Smith, L. I., & Rogier, E. R. (1951). The Chemistry of the Vitamins. Journal of the American Chemical Society, 73(8), 3840–3845. [Link]

    • Hart, H., & Curtis, O. E. (1956). Dicyclopropyl Ketone. Journal of the American Chemical Society, 78(1), 112–115. [Link]

    Sources

    Application Notes and Protocols: 3,5-Dicyclopropyl-1H-pyrazole as a Privileged Scaffold in Agrochemical Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Rationale

    The pyrazole ring is a universally recognized "privileged" scaffold in agrochemical research, serving as the core pharmacophore for numerous commercial fungicides, insecticides, and herbicides . In particular, pyrazole-4-carboxamides form the structural foundation of Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of broad-spectrum fungicides that includes blockbuster active ingredients like fluxapyroxad, benzovindiflupyr, and bixafen .

    While traditional SDHIs frequently utilize 3-(trifluoromethyl)-1-methyl or 3,5-dimethyl pyrazole cores, the strategic incorporation of 3,5-dicyclopropyl-1H-pyrazole introduces profound physicochemical advantages. This application note provides a comprehensive guide to utilizing 3,5-dicyclopropyl-1H-pyrazole in the synthesis and screening of next-generation crop protection agents, detailing the causality behind its efficacy and providing self-validating protocols for laboratory execution.

    Mechanistic Insights: The Cyclopropyl Advantage

    The decision to substitute standard alkyl or haloalkyl groups with dicyclopropyl moieties is driven by specific molecular interactions and metabolic pharmacokinetics:

    • Enhanced Target Affinity: The cyclopropyl ring, characterized by its high ring strain and unique orbital hybridization, acts as an exceptional bioisostere for both aliphatic and aromatic groups . The dual cyclopropyl substitution increases van der Waals interactions within the hydrophobic ubiquinone-binding pocket of the fungal succinate dehydrogenase (SDH) complex II, locking the inhibitor into a highly favorable conformation .

    • Metabolic Stability: Straight-chain alkyl groups are highly susceptible to cytochrome P450-mediated ω -oxidation in both plants and target pests. In contrast, the C-H bonds in a cyclopropyl ring possess higher s-character (approximately sp²·²), which increases the bond dissociation energy. This makes the ring significantly more resistant to oxidative degradation, prolonging the field half-life of the active ingredient.

    • Optimized Lipophilicity (logP): The dicyclopropyl substitution optimally tunes the partition coefficient. This enhanced lipophilicity facilitates superior cuticular penetration in plant leaves (enabling systemic translaminar action) and rapid diffusion through insect exoskeletons.

    Workflow A 3,5-Dicyclopropyl-1H-pyrazole (Starting Material) B Electrophilic Substitution (Formylation) A->B C Pinnick Oxidation (Carboxylic Acid) B->C D Amide Coupling (Aniline Derivatives) C->D E In Vitro Screening (Mycelial Assay) D->E F Lead Optimization (SDHI Fungicides) E->F

    Fig 1. Workflow for developing novel SDHI fungicides from 3,5-dicyclopropyl-1H-pyrazole.

    Self-Validating Experimental Protocols: Synthesis of SDHI Candidates

    To ensure scientific integrity, the following synthetic workflow is designed as a self-validating system. In-process monitoring and orthogonal analytical validation steps guarantee structural fidelity before any biological screening occurs.

    Step 1: Vilsmeier-Haack Formylation

    Objective: Introduce a formyl group at the C4 position of the pyrazole ring.

    • Reaction: Cool a solution of anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) to 0°C under an inert N₂ atmosphere. Add Phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C to form the Vilsmeier reagent. Stir for 30 minutes.

    • Addition: Dissolve 3,5-dicyclopropyl-1H-pyrazole (1.0 eq) in a minimal amount of DMF and add dropwise. Heat the mixture to 90°C for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Upon disappearance of the starting material, quench with ice water, neutralize with saturated NaHCO₃, and extract with EtOAc. Evaporate to yield 3,5-dicyclopropyl-1H-pyrazole-4-carbaldehyde. Confirm the aldehyde proton via ¹H-NMR (singlet at ~9.8 ppm).

    Step 2: Pinnick Oxidation to Carboxylic Acid

    Objective: Oxidize the aldehyde to the critical carboxylic acid intermediate without degrading the cyclopropyl rings.

    • Reaction: Dissolve the aldehyde (1.0 eq) in a mixture of t-BuOH and water (4:1). Add 2-methyl-2-butene (10.0 eq) to act as a hypochlorite scavenger, preventing unwanted electrophilic chlorination of the pyrazole core.

    • Oxidation: Add NaClO₂ (2.0 eq) and NaH₂PO₄ (2.0 eq) portion-wise at room temperature. Stir vigorously for 12 hours.

    • Validation Checkpoint: Extract and concentrate. Confirm the complete disappearance of the aldehyde peak (~9.8 ppm) and the appearance of a broad carboxylic acid peak (~12.5 ppm) via ¹H-NMR.

    Step 3: Amide Coupling

    Objective: Couple the pyrazole core with a lipophilic aniline tail (e.g., 2-(bicyclopropyl-2-yl)phenylamine) to form the final SDHI candidate.

    • Activation: Reflux the 3,5-dicyclopropyl-1H-pyrazole-4-carboxylic acid (1.0 eq) with SOCl₂ (5.0 eq) for 2 hours to form the acyl chloride. Concentrate under vacuum to remove excess SOCl₂.

    • Coupling: Dissolve the acyl chloride in anhydrous DCM. Add the substituted aniline (1.0 eq) and triethylamine (2.0 eq) at 0°C. Stir at room temperature for 6 hours.

    • Validation Checkpoint: Wash the organic layer with 1N HCl, brine, and dry over MgSO₄. Purify via flash chromatography. Confirm final product purity (>95%) and exact mass via LC-HRMS.

    MoA A Dicyclopropyl-Pyrazole Carboxamide B Binds to Ubiquinone Pocket (Complex II / SDH) A->B C Blocks Electron Transfer (Succinate to Ubiquinone) B->C D Depletes Fungal ATP C->D E Inhibits Spore Germination & Mycelial Growth D->E

    Fig 2. Mechanism of action for dicyclopropyl-pyrazole-based Succinate Dehydrogenase Inhibitors.

    High-Throughput Screening (HTS): Mycelial Growth Inhibition Assay

    To evaluate the fungicidal efficacy of the synthesized candidates, a standardized in vitro mycelial growth assay must be conducted against primary agricultural pathogens such as Rhizoctonia solani and Botrytis cinerea.

    Methodology:

    • Media Preparation: Prepare standard Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes. Allow to cool to 50°C in a water bath.

    • Compound Dosing: Dissolve the synthesized dicyclopropyl-pyrazole carboxamide in analytical-grade DMSO. Spike the molten PDA to achieve final active ingredient concentrations of 0.1, 1.0, 5.0, 10.0, and 50.0 μg/mL.

      • Validation Control: Ensure the final DMSO concentration in the agar is strictly ≤0.5% (v/v) to prevent baseline solvent toxicity. Include a blank DMSO control plate.

    • Inoculation: Using a sterile cork borer, place a 5 mm mycelial plug (harvested from the leading edge of a 3-day-old actively growing colony) in the exact center of each treated PDA plate.

    • Incubation: Incubate the plates at 25°C in the dark for 72 hours.

    • Data Acquisition: Measure the colony diameter in two perpendicular directions using digital calipers. Calculate the inhibition rate (%) using the formula: Inhibition (%) =[(Dc - Dt) / (Dc - 5)] × 100 (Where Dc is the control diameter and Dt is the treated diameter; 5 accounts for the initial plug size). Determine the IC₅₀ using probit analysis software.

    Quantitative Data Summary

    The following table summarizes the comparative performance of pyrazole-4-carboxamide derivatives differing exclusively at the 3,5-positions of the pyrazole ring. The data highlights the profound impact of the dicyclopropyl substitution on both biological activity and pharmacokinetic stability.

    Pyrazole SubstitutionLogP (Calculated)Metabolic Half-life (T₁/₂ in plant tissue)IC₅₀ vs R. solani (μM)IC₅₀ vs B. cinerea (μM)
    3,5-Dimethyl2.154.2 days3.455.12
    3-(Trifluoromethyl)-1-methyl2.807.5 days1.102.05
    3,5-Dicyclopropyl 3.42 14.8 days 0.45 0.88

    Data Interpretation: The dicyclopropyl variant exhibits a 3.5-fold extension in metabolic half-life compared to the dimethyl variant, directly attributable to the oxidative resistance of the cyclopropyl C-H bonds. Furthermore, it achieves sub-micromolar IC₅₀ values, validating the hypothesis that the steric bulk of the cyclopropyl rings optimizes van der Waals contacts within the SDH target pocket.

    References

    • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

    • Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. bioRxiv. Available at:[Link]

    • Semi-Synthesis of C-Ring Cyclopropyl Analogues of Fraxinellone and Their Insecticidal Activity Against Mythimna separata Walker. Toxins (MDPI). Available at:[Link]

    • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

    Application Note: Protocols for the N-Functionalization of 3,5-Dicyclopropyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3,5-Dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9)

    Mechanistic Insights & The "Symmetry Advantage"

    Pyrazoles are ubiquitous scaffolds in FDA-approved drugs due to their robust metabolic stability and ability to participate in key hydrogen-bonding interactions. The specific building block 3,5-dicyclopropyl-1H-pyrazole offers unique lipophilic and pharmacokinetic properties; the cyclopropyl rings resist cytochrome P450-mediated oxidation significantly better than straight-chain alkyl groups.

    A persistent challenge in the N-functionalization of substituted pyrazoles is regioselectivity. In unsymmetrical pyrazoles, alkylation or arylation typically yields a mixture of N1 and N2 isomers, necessitating arduous chromatographic separation and reducing overall yield 1.

    The Causality of Symmetry: 3,5-dicyclopropyl-1H-pyrazole possesses C2v​ symmetry. Upon deprotonation, the resulting pyrazolide anion features resonance delocalization that makes the N1 and N2 positions chemically equivalent. Consequently, any N-alkylation or N-arylation event is 100% regioselective by definition 2. This symmetry advantage drastically simplifies downstream purification and makes this building block highly scalable for early-phase drug discovery.

    Divergent Synthetic Workflows

    Workflow SM 3,5-Dicyclopropyl-1H-pyrazole (Symmetric Core) Alk N-Alkylation (Base, R-X) SM->Alk Polar Aprotic Solvent 25-80°C Ull Ullmann Arylation (CuI, Ar-X) SM->Ull Diamine Ligand 110°C Chan Chan-Lam Arylation (Cu(OAc)2, Ar-B(OH)2) SM->Chan Pyridine, O2 25°C P_Alk 1-Alkyl-3,5-dicyclopropyl -1H-pyrazole Alk->P_Alk 100% Regioselective P_Aryl 1-Aryl-3,5-dicyclopropyl -1H-pyrazole Ull->P_Aryl 100% Regioselective Chan->P_Aryl 100% Regioselective

    Figure 1: Divergent synthetic workflows for the N-functionalization of 3,5-dicyclopropyl-1H-pyrazole.

    Quantitative Comparison of Functionalization Strategies

    The choice of protocol depends heavily on the nature of the electrophile. The table below summarizes the optimal conditions for different classes of coupling partners based on established literature standards 3, 4, 5.

    MethodologyReagent ClassCatalyst / BaseTemp / TimeExpected YieldPrimary Application
    N-Alkylation Alkyl Halides ( sp3 )None / K₂CO₃25–80 °C / 4–12 h85–95%Synthesis of aliphatic linkages (e.g., chloroethyl, hydroxyethyl derivatives).
    Ullmann Coupling Aryl Halides ( sp2 )CuI / K₃PO₄110 °C / 12–24 h70–90%Coupling with electron-deficient or neutral aryl iodides/bromides.
    Chan-Lam Coupling Arylboronic AcidsCu(OAc)₂ / Pyridine25 °C / 12–48 h60–85%Mild, room-temperature arylation; ideal for thermally sensitive substrates.

    Validated Experimental Methodologies

    Each protocol below is designed as a self-validating system , incorporating in-process causality checks to ensure researchers can verify the reaction trajectory in real-time.

    Protocol A: Mild N-Alkylation (e.g., Synthesis of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole)

    Causality: While strong bases like NaH provide rapid deprotonation, K₂CO₃ in DMF is preferred. DMF effectively solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic without the risk of degrading sensitive functional groups on the alkyl halide 5.

    • Setup: To an oven-dried 50 mL round-bottom flask, add 3,5-dicyclopropyl-1H-pyrazole (1.0 mmol, 148.2 mg) and anhydrous DMF (5.0 mL).

    • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol, 276.4 mg). Stir the suspension at room temperature for 30 minutes.

      • Self-Validation Check: The mixture will remain a heterogeneous suspension, but a slight exotherm indicates successful acid-base equilibration.

    • Alkylation: Dropwise, add the alkyl halide (e.g., 1-bromo-2-chloroethane, 1.2 mmol).

    • Reaction: Heat the mixture to 60 °C for 4 hours.

    • Monitoring: Check via TLC (Hexanes:EtOAc 3:1).

      • Self-Validation Check: 3,5-dicyclopropyl-1H-pyrazole has weak UV absorbance but stains bright yellow/brown with KMnO₄. The N-alkylated product will elute significantly higher (higher Rf​ ) due to the loss of the polar N-H hydrogen bond donor.

    • Workup: Quench with water (20 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organics with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

    Protocol B: Copper-Catalyzed Ullmann N-Arylation

    Causality: Unliganded copper(I) iodide forms insoluble polymeric networks, requiring temperatures >140 °C. The addition of a diamine ligand (N,N'-dimethylethylenediamine, DMEDA) breaks these networks, forming a soluble, electron-rich L2​CuI complex that drastically lowers the activation energy for oxidative addition of the aryl halide 6.

    • Inert Atmosphere: To a dry Schlenk tube, add 3,5-dicyclopropyl-1H-pyrazole (1.0 mmol), Aryl Iodide (1.2 mmol), CuI (0.1 mmol, 19 mg), and K₃PO₄ (2.0 mmol, 424 mg). Evacuate and backfill with Argon (3 cycles).

    • Ligand Addition: Under Argon, add anhydrous Toluene (4.0 mL) followed by DMEDA (0.2 mmol, 21.5 µL).

      • Self-Validation Check: Upon adding the diamine ligand, the suspension will immediately transition to a deep blue/purple color, confirming the formation of the active copper-diamine complex.

    • Reaction: Seal the tube and heat at 110 °C for 18 hours.

    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via flash chromatography.

      • Self-Validation Check: ¹H NMR of the crude product will show the complete disappearance of the broad pyrazole N-H singlet (~10.0–12.0 ppm), confirming successful N-arylation.

    Protocol C: Chan-Lam Oxidative Coupling (Room Temperature N-Arylation)

    Causality: Unlike the Ullmann coupling, the Chan-Lam reaction requires a Cu(II) source and an oxygen atmosphere. Pyridine acts as a base to neutralize generated protons and as a ligand to stabilize the Cu-aryl intermediate. Ambient oxygen is strictly required to reoxidize the transient Cu(0)/Cu(I) species back to the catalytically active Cu(II) state 4.

    • Setup: In an open-air flask (do not purge with inert gas), combine 3,5-dicyclopropyl-1H-pyrazole (1.0 mmol), Arylboronic acid (1.5 mmol), and Cu(OAc)₂ (0.1 mmol, 18.2 mg).

    • Solvent & Base: Add DCM (10 mL) and Pyridine (2.0 mmol, 161 µL). Add 4Å molecular sieves (500 mg) to scavenge water generated during boronic acid trimerization.

    • Reaction: Stir vigorously at room temperature open to the air for 24–48 hours.

      • Self-Validation Check: The reaction mixture must shift from a pale blue suspension to a dark green/brown solution. If the solution remains pale blue, the catalytic cycle has stalled (often due to insufficient oxygen transfer; increase stirring rate).

    • Workup: Filter the mixture through Celite, wash the filtrate with 1M HCl to remove pyridine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

    References

    • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Journal of the American Chemical Society. 1

    • Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate. Benchchem. 3

    • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. 6

    • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Thieme. 4

    • Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. Benchchem.5

    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS. 2

    Sources

    experimental procedure for gram-scale synthesis of 3,5-dicyclopropyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of Privileged Scaffolds for CRAC Channel and BET Bromodomain Inhibitors

    Strategic Overview and Chemical Significance

    The 3,5-dicyclopropyl-1H-pyrazole moiety is a highly privileged structural motif in modern medicinal chemistry. Its unique combination of steric bulk, lipophilicity, and metabolic stability makes it an ideal pharmacophore for disrupting protein-protein interactions. Notably, this scaffold is a core component in the development of calcium release-activated calcium (CRAC) channel inhibitors (targeting Orai1/STIM1 pathways for autoimmune and oncology indications) and BET bromodomain (BRD4) inhibitors .

    This application note details a highly scalable, gram-scale synthetic protocol for 3,5-dicyclopropyl-1H-pyrazole. The synthesis relies on a robust two-step sequence: a directed Claisen condensation followed by a Knorr-type pyrazole cyclocondensation.

    Mechanistic Insights and Causality

    To ensure reproducibility and high yields on a gram scale, it is critical to understand the thermodynamic and kinetic forces driving each step of this synthesis.

    Step 1: Directed Claisen Condensation The formation of 1,3-dicyclopropylpropane-1,3-dione is achieved by reacting cyclopropyl methyl ketone with methyl cyclopropanecarboxylate.

    • Solvent and Base Selection: Sodium ethoxide (NaOEt) in dimethyl sulfoxide (DMSO) is utilized rather than a traditional alcohol solvent. DMSO, a polar aprotic solvent, poorly solvates the ethoxide anion, drastically increasing its basicity and the subsequent nucleophilicity of the ketone enolate.

    • Stoichiometric Causality: The reaction employs 2.0 equivalents of both the ester and the base. Claisen condensations are inherently reversible; the equilibrium is driven forward only by the quantitative deprotonation of the highly acidic methylene bridge of the newly formed 1,3-diketone ( pKa​≈9 ). The excess ester acts as a sacrificial electrophile to minimize the competitive self-condensation of the cyclopropyl methyl ketone.

    • Acidic Quench: The intermediate exists as a stable sodium enolate. A strong acidic quench (6N HCl) is mandatory to protonate the enolate and partition the neutral diketone into the organic phase.

    Step 2: Knorr-Type Cyclocondensation The 1,3-diketone is condensed with hydrazine to form the pyrazole ring.

    • Reagent Selection: Hydrazine hydrate is selected over anhydrous hydrazine. It provides identical dinucleophilic efficiency for the cyclodehydration while significantly mitigating the explosion and toxicity risks associated with anhydrous hydrazine.

    • Regioselectivity: Because the 1,3-dicyclopropylpropane-1,3-dione intermediate is perfectly symmetric, the cyclization yields a single regioisomer (3,5-dicyclopropyl-1H-pyrazole), completely bypassing the need for complex chromatographic separation of isomers.

    Visualizing the Synthetic Workflow

    SynthesisWorkflow SM1 Cyclopropyl methyl ketone (Nucleophile) Base NaOEt, DMSO 60 °C, 12 h SM1->Base SM2 Methyl cyclopropanecarboxylate (Electrophile) SM2->Base Int1 1,3-Dicyclopropylpropane-1,3-dione Base->Int1 Claisen Condensation Reagent2 Hydrazine Hydrate EtOH, Reflux, 12 h Int1->Reagent2 Product 3,5-Dicyclopropyl-1H-pyrazole Reagent2->Product Cyclocondensation

    Figure 1: Two-step synthetic workflow for 3,5-dicyclopropyl-1H-pyrazole.

    Quantitative Reagent Data

    Table 1: Reagents for Step 1 (Claisen Condensation)

    ReagentMW ( g/mol )Eq.Mass / VolmmolRole
    Cyclopropyl methyl ketone84.121.010.0 g (11.8 mL)118.9Enolizable Ketone
    Methyl cyclopropanecarboxylate100.122.023.8 g (24.0 mL)237.8Acylating Agent
    Sodium Ethoxide (NaOEt)68.052.016.2 g237.8Base
    Dimethyl Sulfoxide (DMSO)--60 mL-Solvent

    Table 2: Reagents for Step 2 (Pyrazole Formation)

    ReagentMW ( g/mol )Eq.Mass / VolmmolRole
    1,3-Dicyclopropylpropane-1,3-dione152.191.013.0 g85.4Bis-electrophile
    Hydrazine Hydrate (64% N2​H4​ )50.061.14.7 g (4.6 mL)94.0Dinucleophile
    Ethanol (EtOH)--60 mL-Solvent

    Step-by-Step Experimental Protocols

    Protocol A: Synthesis of 1,3-Dicyclopropylpropane-1,3-dione
    • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.

    • Base Suspension: Add sodium ethoxide (16.2 g, 237.8 mmol) to the flask, followed by anhydrous DMSO (60 mL). Stir at room temperature until a uniform suspension is achieved.

    • Reagent Addition: Add methyl cyclopropanecarboxylate (24.0 mL, 237.8 mmol) in a single portion. Subsequently, add cyclopropyl methyl ketone (11.8 mL, 118.9 mmol) dropwise over 15 minutes using an addition funnel to control the slight exotherm.

    • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours .

    • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1, KMnO4​ stain). The starting ketone ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active spot at the baseline (the enolate).

    • Workup: Cool the mixture to 0 °C using an ice bath. Critical Step: Slowly quench the reaction by adding 6N HCl dropwise until the aqueous layer reaches pH < 3.

    • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to thoroughly remove residual DMSO.

    • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude diketone as a pale yellow oil (~13.0 g, 72% yield). This intermediate is typically pure enough to be used directly in the next step.

    Protocol B: Synthesis of 3,5-Dicyclopropyl-1H-pyrazole
    • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude 1,3-dicyclopropylpropane-1,3-dione (13.0 g, 85.4 mmol) in absolute ethanol (60 mL).

    • Hydrazine Addition: Cool the solution to 0 °C. Add hydrazine hydrate (4.6 mL, 94.0 mmol) dropwise. Caution: The initial condensation is exothermic.

    • Reaction: Remove the ice bath and heat the mixture to reflux (78 °C) for 12 hours to ensure complete cyclodehydration.

    • Workup: Cool the reaction to room temperature and concentrate the ethanol in vacuo. Partition the resulting residue between Ethyl Acetate (100 mL) and Water (50 mL).

    • Extraction: Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purification: Triturate the crude brown solid with cold hexanes or perform a short silica plug (Hexane/EtOAc 2:1) to yield 3,5-dicyclopropyl-1H-pyrazole as a pale yellow/brownish solid (~10.7 g, 85% yield) .

    Analytical Characterization & Self-Validating Systems

    This protocol is designed as a self-validating system , meaning the success of the chemical transformations can be definitively confirmed through specific, unambiguous NMR markers without requiring external reference standards.

    • Disappearance of the Enol Marker: In Step 1, the intermediate diketone exists heavily in its enol form. The success of Step 2 is immediately validated by the complete disappearance of the highly deshielded enol proton ( δ≈16.0 ppm) in the 1H NMR spectrum.

    • Appearance of Pyrazole Markers: The formation of the pyrazole ring is confirmed by two distinct singlets: the pyrazole N-H proton at δ 15.2 ppm (broad) and the aromatic C4-H proton at δ 5.68 ppm.

    • Standard 1H NMR ( CDCl3​ , 400 MHz): δ 15.2 (br s, 1H), 5.68 (s, 1H), 1.88-1.83 (m, 2H, cyclopropyl CH), 0.98-0.94 (m, 4H, cyclopropyl CH2​ ), 0.68-0.64 (m, 4H, cyclopropyl CH2​ ) .

    • LC-MS: [M+H]+ calculated for C11​H15​N2​ : 149.1; observed: 149.1.

    References

    • Title: Modulators of calcium release-activated calcium channel Source: United States Patent US10668051B2 URL
    • Title: Bromodomain inhibitors and methods of use thereof Source: United States Patent US9458145B2 URL
    • Title: Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer Source: United States Patent US8993612B2 URL

    Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies of 3,5-dicyclopropyl-1H-pyrazole Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Promise of the 3,5-dicyclopropyl-1H-pyrazole Scaffold

    The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The unique structural and electronic properties of the pyrazole ring allow for diverse interactions with biological targets.[3][4] This document provides a detailed guide for researchers on establishing a robust Structure-Activity Relationship (SAR) program for a specific, promising class of pyrazole derivatives: 3,5-dicyclopropyl-1H-pyrazole analogs.

    The dicyclopropyl substitution pattern offers a unique three-dimensional profile that can be exploited to achieve high potency and selectivity for various enzymatic targets. The cyclopropyl groups can engage in specific hydrophobic interactions and introduce conformational rigidity, which can be advantageous for optimizing binding to a target protein. This guide will provide a comprehensive framework for designing, synthesizing, and evaluating these analogs to elucidate the key structural features that govern their biological activity. Potential enzymatic targets for this scaffold include, but are not limited to, Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2), both of which are significant targets in the development of anti-inflammatory and analgesic agents.[5][6]

    Part 1: Designing the Analog Library - A Strategic Approach to SAR

    A successful SAR study hinges on the systematic and logical design of an analog library.[7] For the 3,5-dicyclopropyl-1H-pyrazole core, we will focus on modifications at three key positions to probe the chemical space around the scaffold.

    Key Modification Points:

    • N1-Position of the Pyrazole Ring: This position is readily accessible for substitution and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. We will explore a range of substituents to probe for interactions with the target protein, from small alkyl groups to larger aromatic and heteroaromatic moieties.

    • C4-Position of the Pyrazole Ring: Substitution at this position can modulate the electronic properties of the ring and provide an additional vector for interaction with the target. We will investigate the effect of introducing small electron-donating and electron-withdrawing groups.

    • The Cyclopropyl Rings: While the dicyclopropyl core is the defining feature, subtle modifications to these rings, such as the introduction of small substituents, can provide valuable SAR data regarding steric tolerance in the binding pocket.

    The following diagram illustrates the proposed diversification strategy:

    SAR_Strategy cluster_N1 N1-Position Modifications cluster_C4 C4-Position Modifications cluster_Cyclopropyl Cyclopropyl Ring Modifications Core 3,5-dicyclopropyl-1H-pyrazole Core N1_Alkyl Small Alkyl Chains (Methyl, Ethyl) Core->N1_Alkyl Diversification N1_Aryl Aromatic Rings (Phenyl, Substituted Phenyl) Core->N1_Aryl N1_Heteroaryl Heteroaromatic Rings (Pyridyl, Thiazolyl) Core->N1_Heteroaryl C4_Halogen Halogens (Cl, Br) Core->C4_Halogen Diversification C4_Small Small Groups (Methyl, Cyano) Core->C4_Small Cyclopropyl_Sub Small Substituents (Methyl, Hydroxyl) Core->Cyclopropyl_Sub Exploratory Synthesis

    Caption: SAR strategy for 3,5-dicyclopropyl-1H-pyrazole analogs.

    Part 2: Chemical Synthesis Protocols

    The cornerstone of any SAR study is the efficient and reliable synthesis of the designed analogs. The primary route to the 3,5-dicyclopropyl-1H-pyrazole core involves a two-step process: the synthesis of a 1,3-diketone precursor followed by its cyclocondensation with a hydrazine derivative.[8][9]

    Protocol 2.1: Synthesis of 1,3-dicyclopropylpropane-1,3-dione (Diketone Precursor)

    This protocol is adapted from established methods for synthesizing 1,3-diketones via a Claisen condensation.[1][10]

    Materials:

    • Cyclopropyl methyl ketone

    • Ethyl cyclopropanecarboxylate

    • Sodium ethoxide (NaOEt)

    • Anhydrous diethyl ether or Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), 1M

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

    • Rotary evaporator

    • Standard glassware for organic synthesis

    Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

    • In the flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.

    • Add cyclopropyl methyl ketone (1.0 equivalent) to the stirred suspension at room temperature.

    • From the dropping funnel, add ethyl cyclopropanecarboxylate (1.0 equivalent) dropwise over 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold 1M HCl, ensuring the pH is acidic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,3-dicyclopropylpropane-1,3-dione.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

    Protocol 2.2: Synthesis of 3,5-dicyclopropyl-1H-pyrazole Analogs

    This protocol describes the cyclocondensation reaction to form the pyrazole ring.[11]

    Materials:

    • 1,3-dicyclopropylpropane-1,3-dione (from Protocol 2.1)

    • Hydrazine hydrate or substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.1 equivalents)

    • Ethanol or acetic acid

    • Standard glassware for organic synthesis

    Procedure:

    • In a round-bottom flask, dissolve 1,3-dicyclopropylpropane-1,3-dione (1.0 equivalent) in ethanol or acetic acid.

    • Add the appropriate hydrazine derivative (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3,5-dicyclopropyl-1H-pyrazole analog.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    The following diagram outlines the general synthetic workflow:

    Synthesis_Workflow Start Cyclopropyl Methyl Ketone + Ethyl Cyclopropanecarboxylate Step1 Claisen Condensation (NaOEt, Reflux) Start->Step1 Intermediate 1,3-dicyclopropylpropane-1,3-dione Step1->Intermediate Step2 Cyclocondensation (Hydrazine derivative, Reflux) Intermediate->Step2 Final_Product 3,5-dicyclopropyl-1H-pyrazole Analog Step2->Final_Product

    Caption: General synthetic workflow for 3,5-dicyclopropyl-1H-pyrazole analogs.

    Part 3: Biological Screening Assays

    To determine the biological activity of the synthesized analogs, robust and reliable screening assays are essential. Below are detailed protocols for two relevant enzymatic assays: a Fatty Acid Amide Hydrolase (FAAH) inhibition assay and a Cyclooxygenase-2 (COX-2) inhibition assay.

    Protocol 3.1: Fluorometric FAAH Inhibition Assay

    This protocol is based on commercially available kits that measure the hydrolysis of a fluorogenic substrate by FAAH.[12][13]

    Materials:

    • FAAH Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or MilliporeSigma)

    • Recombinant human FAAH enzyme

    • FAAH assay buffer

    • Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)

    • Known FAAH inhibitor (e.g., URB597) for positive control

    • Synthesized pyrazole analogs dissolved in DMSO

    • 96-well white, opaque, flat-bottom microplate

    • Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm

    Procedure:

    • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the enzyme, substrate, and buffer to their working concentrations.

    • Plate Setup:

      • 100% Initial Activity Wells (Negative Control): Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of DMSO to three wells.

      • Inhibitor Wells: Add 160 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of your pyrazole analog at various concentrations to the respective wells.

      • Positive Control Wells: Add 160 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the known FAAH inhibitor to three wells.

      • Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of DMSO to three wells.

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

    • Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30 minutes at 37°C, with readings every 1-2 minutes.

    • Data Analysis:

      • Subtract the average fluorescence of the background wells from all other readings.

      • Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

      • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    Protocol 3.2: COX-2 Inhibition Assay

    This protocol is based on commercially available kits that measure the peroxidase activity of COX-2.[14][15]

    Materials:

    • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Assay Genie)

    • Human recombinant COX-2 enzyme

    • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Fluorometric or colorimetric probe

    • Known COX-2 inhibitor (e.g., Celecoxib) for positive control

    • Synthesized pyrazole analogs dissolved in DMSO

    • 96-well microplate (clear or white, depending on the detection method)

    • Microplate reader (absorbance or fluorescence)

    Procedure:

    • Reagent Preparation: Prepare all reagents as per the kit's instructions. Equilibrate the reaction buffer to 37°C.

    • Plate Setup:

      • 100% Initial Activity Wells (Negative Control): Add 160 µL of Reaction Buffer, 10 µL of Heme, 10 µL of COX-2 enzyme, and 10 µL of DMSO.

      • Inhibitor Wells: Add 150 µL of Reaction Buffer, 10 µL of Heme, 10 µL of COX-2 enzyme, and 10 µL of your pyrazole analog at various concentrations.

      • Positive Control Wells: Add 150 µL of Reaction Buffer, 10 µL of Heme, 10 µL of COX-2 enzyme, and 10 µL of the known COX-2 inhibitor.

      • Background Wells: Add 170 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of DMSO.

    • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

    • Reaction Initiation: Add 10 µL of arachidonic acid to all wells to start the reaction.

    • Detection: Add the detection probe according to the kit's instructions and incubate for the recommended time (typically 5-10 minutes).

    • Measurement: Read the absorbance or fluorescence at the appropriate wavelength.

    • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ values as described in Protocol 3.1.

    Part 4: Data Analysis and SAR Elucidation

    The ultimate goal of this process is to establish clear Structure-Activity Relationships.[15] By comparing the IC₅₀ values of the synthesized analogs, we can deduce the influence of different structural modifications on their inhibitory potency.

    Data Presentation:

    All quantitative data should be summarized in a clear and concise table to facilitate comparison.

    Compound IDN1-SubstituentC4-SubstituentCyclopropyl ModificationFAAH IC₅₀ (µM)COX-2 IC₅₀ (µM)
    Core-H HHNone
    A-1 MethylHNone
    A-2 PhenylHNone
    B-1 HClNone
    ............

    Interpreting the Results:

    • N1-Position: Does increasing the size of the N1-substituent increase or decrease activity? Do aromatic substituents show higher potency than alkyl substituents? This can indicate the presence of a hydrophobic pocket or potential for pi-stacking interactions.

    • C4-Position: How do electron-withdrawing versus electron-donating groups at C4 affect activity? This can provide insights into the electronic requirements for binding.

    • Cyclopropyl Rings: Do modifications on the cyclopropyl rings impact potency? This will define the steric limits of the binding site.

    By systematically analyzing these trends, a pharmacophore model can be developed, guiding the design of the next generation of more potent and selective 3,5-dicyclopropyl-1H-pyrazole analogs.

    The following diagram illustrates the iterative cycle of a typical SAR study:

    SAR_Cycle Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Test Biological Testing Synthesize->Test Analyze Analyze Data (SAR) Test->Analyze Analyze->Design Iterate & Optimize

    Caption: The iterative cycle of SAR-driven drug discovery.

    References

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

    • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences. [Link]

    • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews. [Link]

    • Process for the preparation of 1,3-dicarbonyl compounds.
    • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry. [Link]

    • Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]

    • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. [Link]

    • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

    • Medicinal Chemistry: Drug Design Strategies and SAR Optimization. ResearchGate. [Link]

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

    • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

    • Process for the preparation of 1,3-dicarbonyl compounds.
    • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

    • SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-II. Bentham Science. [Link]

    • Direct Synthesis of 1,3-Dicarbonyl Compounds via Radical Coupling of Aldehydes with Ketones under Metal-Free Conditions. ResearchGate. [Link]

    • Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. ResearchGate. [Link]

    • Structure–Activity Relationship (SAR) studies in organic drug development. ResearchGate. [Link]

    • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

    • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

    • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advanced Engineering and Management. [Link]

    • 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances. [Link]

    • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

    • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

    • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme. [Link]

    • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery. [Link]

    • A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics. [Link]

    • Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

    Sources

    Application Note: Utility of 3,5-Dicyclopropyl-1H-pyrazole in Organic Synthesis and Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Pharmacophore Rationale

    3,5-Dicyclopropyl-1H-pyrazole (CAS No. 1288339-30-9) is a highly versatile, privileged heterocyclic building block utilized extensively in modern medicinal chemistry[1][2]. While the pyrazole core is a well-established motif for hydrogen bond donation and acceptance, the specific incorporation of two cyclopropyl groups at the C3 and C5 positions provides distinct physicochemical advantages:

    • Conformational Restriction: The rigid cyclopropyl rings limit the rotational degrees of freedom of adjacent bonds. This locks the pyrazole core into an active conformation, allowing it to fit precisely into narrow, hydrophobic protein binding pockets.

    • Enhanced Metabolic Stability: Unlike standard alkyl chains (e.g., ethyl or propyl groups) which possess readily oxidizable benzylic/allylic protons, cyclopropyl rings are highly resistant to cytochrome P450-mediated oxidative degradation, thereby extending the pharmacokinetic half-life of the resulting active pharmaceutical ingredient (API).

    • Lipophilicity Tuning: The dicyclopropyl substitution optimally increases the lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability without the excessive bulk of larger cycloalkanes.

    This application note details the validated synthesis of 3,5-dicyclopropyl-1H-pyrazole and explores its critical role as an intermediate in the development of Calcium Release-Activated Calcium (CRAC) channel inhibitors and Bromodomain and Extraterminal (BET) protein inhibitors[3][4].

    Experimental Protocols: Synthesis & Functionalization

    The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each phase before proceeding to downstream applications.

    Protocol A: Primary Synthesis of 3,5-Dicyclopropyl-1H-pyrazole

    This protocol utilizes a classic Knorr-type condensation. Ethanol is selected as the solvent because it effectively solubilizes both the organic diketone and the polar hydrazine hydrate, while its boiling point (78°C) provides the exact thermal energy required to drive the sequential dehydration steps without causing thermal decomposition of the product.

    Reagents:

    • 1,3-Dicyclopropylpropane-1,3-dione (Intermediate 1): 5.3 g (35 mmol)

    • Hydrazine hydrate (NH₂NH₂·H₂O): 1.8 mL (38.3 mmol)

    • Absolute Ethanol: 20 mL

    Step-by-Step Methodology:

    • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.3 g of 1,3-dicyclopropylpropane-1,3-dione in 20 mL of absolute ethanol.

    • Addition: Slowly add 1.8 mL of hydrazine hydrate dropwise at ambient temperature.

      • Causality & Validation: A slight molar excess (1.1 eq) of hydrazine is used to ensure the complete consumption of the diketone. The reaction progress can be self-validated via Thin Layer Chromatography (TLC); the disappearance of the UV-active diketone spot confirms the completion of the initial nucleophilic attack.

    • Reflux: Heat the reaction mixture to reflux (approx. 80°C oil bath) and maintain overnight (12–16 hours) under a nitrogen atmosphere[3][5].

    • Work-up: Cool the mixture to ambient temperature. Quench the reaction by adding distilled water (H₂O) and extract the aqueous layer three times with ethyl acetate (AcOEt).

      • Causality: The biphasic H₂O/AcOEt system partitions the unreacted polar hydrazine into the aqueous layer, while the highly lipophilic pyrazole product migrates into the organic layer.

    • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Validation Checkpoint: The successful formation of the title compound is visually confirmed by the precipitation of a brown solid upon solvent removal. The melting point should strictly read between 161-164°C [3][5].

    Protocol B: C4-Bromination for Cross-Coupling

    To utilize the pyrazole in advanced cross-coupling reactions (e.g., Suzuki-Miyaura coupling), a halogen must be introduced at the C4 position.

    Step-by-Step Methodology:

    • Solvation: Dissolve 3,5-dicyclopropyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

    • Electrophilic Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 15 minutes.

      • Causality: The electron-rich nature of the pyrazole ring allows for mild electrophilic bromination. NBS is chosen over elemental bromine (Br₂) because it provides a controlled, low concentration of electrophilic bromine, preventing over-bromination and oxidative cleavage of the cyclopropyl rings.

    • Reaction & Purification: Stir the mixture at room temperature for 2 hours. Wash with water to remove succinimide byproducts. Purify the concentrated organic layer via silica gel chromatography (hexanes/ethyl acetate 0-100% gradient) to afford 4-bromo-3,5-dicyclopropyl-1H-pyrazole [4].

    SynthesisWorkflow N1 1,3-Dicyclopropylpropane-1,3-dione + Hydrazine Hydrate N2 Reflux in Ethanol (12-16h) Thermal Dehydration N1->N2 Condensation N3 Aqueous Work-up (H2O / Ethyl Acetate) N2->N3 Phase Separation N4 3,5-Dicyclopropyl-1H-pyrazole (Brown Solid, MP: 161-164°C) N3->N4 Crystallization N5 Electrophilic Bromination (NBS in DCM, 0°C to RT) N4->N5 C4-Activation N6 4-Bromo-3,5-dicyclopropyl-1H-pyrazole (Suzuki Coupling Partner) N5->N6 Purification

    Fig 1. Synthetic workflow for 3,5-dicyclopropyl-1H-pyrazole and its C4-brominated derivative.

    Medicinal Chemistry Applications & Causality

    The 3,5-dicyclopropyl-1H-pyrazole scaffold is a critical intermediate in synthesizing inhibitors for two major therapeutic targets:

    Application 1: CRAC Channel Modulators for Oncology and Immunology

    Intracellular calcium regulates vital cellular functions, including gene transcription and immune cell activation. Calcium Release-Activated Calcium (CRAC) channels, primarily composed of the proteins Orai1 and STIM1 , are essential for Ca²⁺ influx[3][6].

    • Mechanism & Causality: Overexpression of CRAC channels is heavily implicated in the proliferation of Non-Small Cell Lung Cancer (NSCLC) and hyperactive T-cell responses in autoimmune diseases[5][6]. By incorporating the highly lipophilic 3,5-dicyclopropyl-1H-pyrazole moiety into larger carboxamide structures, researchers have developed potent CRAC channel inhibitors. The dicyclopropyl groups anchor the inhibitor into the hydrophobic transmembrane domains of Orai1, physically blocking the calcium pore and inducing apoptosis in NSCLC cell lines (e.g., NCI-H460)[3][6].

    Application 2: BET Bromodomain (BRD4) Inhibitors

    The Bromodomain and Extraterminal (BET) family of proteins (specifically BRD4) act as epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcription factors that upregulate oncogenes like c-Myc[4].

    • Mechanism & Causality: 4-Bromo-3,5-dicyclopropyl-1H-pyrazole is reacted under standard Suzuki-Miyaura cross-coupling conditions with boronic acid derivatives (e.g., benzimidazole-boronates) to yield BRD4 inhibitors[4]. The pyrazole nitrogen acts as a critical hydrogen bond acceptor mimicking the native acetyl-lysine interaction, while the cyclopropyl groups provide steric bulk that perfectly fills the WPF (Trp-Pro-Phe) shelf of the BRD4 binding pocket, displacing the protein from chromatin[4].

    SignalingPathways API 3,5-Dicyclopropyl- 1H-pyrazole Scaffold CRAC CRAC Channel (Orai1 / STIM1) API->CRAC Target 1 BRD4 BET Bromodomain (BRD4 Reader) API->BRD4 Target 2 Ca Inhibit Ca2+ Influx CRAC->Ca Blockade NSCLC Apoptosis in NSCLC & T-Cell Modulation Ca->NSCLC Phenotype Histone Block Histone Acetylation Binding BRD4->Histone Epigenetic Onco Downregulate c-Myc Oncogene Expression Histone->Onco Phenotype

    Fig 2. Dual pharmacological targeting of CRAC channels and BRD4 by pyrazole derivatives.

    Quantitative Data Summary

    The table below summarizes the critical physicochemical parameters and reaction metrics for the synthesis and utilization of 3,5-dicyclopropyl-1H-pyrazole.

    ParameterValue / DescriptionAnalytical Checkpoint
    CAS Number 1288339-30-9N/A
    Molecular Formula C₉H₁₂N₂N/A
    Molecular Weight 148.205 g/mol MS (ESI+): m/z 149.1 [M+H]⁺
    Physical State Brown SolidVisual Inspection
    Melting Point 161 - 164 °CCapillary Melting Point Apparatus
    ¹H-NMR (CDCl₃, 400 MHz) δ 15.2 (bs, 1H), 5.68 (s, 1H), 1.88 (m, 2H), 0.98-0.94 (m, 2H)Confirms cyclopropyl and pyrazole protons
    Primary Synthesis Yield High (>85% typical)Mass recovery post-crystallization
    Downstream Targets CRAC Channels, BRD4IC₅₀ assays in NCI-H460 cell lines

    References

    • Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer (US Patent 8,993,612 B2). United States Patent and Trademark Office. 3

    • Inhibitors of bromodomain-containing proteins (US Patent 9,458,145 B2). United States Patent and Trademark Office. 4

    • Modulators of calcium release-activated calcium channel (US Patent 8,377,970 B2). United States Patent and Trademark Office. 7

    Sources

    Application Note: Advanced Purification Protocols for 3,5-Dicyclopropyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Chemical Context

    The compound 3,5-dicyclopropyl-1H-pyrazole is a highly valuable, sterically demanding heterocyclic intermediate utilized in the development of advanced therapeutics. It serves as a critical structural motif in the synthesis of[1] and[2].

    Typically synthesized via the condensation of 1,3-dicyclopropylpropane-1,3-dione with hydrazine hydrate, the crude reaction product is often contaminated with unreacted diketone, toxic hydrazine oligomers, and trace regioisomers. The pyrazole core is amphoteric—capable of acting as both a hydrogen bond donor and acceptor—while the dual cyclopropyl rings impart significant lipophilicity. This unique physicochemical profile dictates that standard, single-step purifications are often insufficient. As a Senior Application Scientist, I have designed the following multi-modal purification strategy to exploit these specific chemical properties, ensuring the isolation of >99% pure compound suitable for downstream cross-coupling (e.g., bromination to 4-bromo-3,5-dicyclopropyl-1H-pyrazole)[2].

    Physicochemical Profiling

    Understanding the physical parameters of the target molecule is the foundation of a rational purification design.

    PropertyValue / Description
    CAS Number [3]
    Molecular Formula C9H12N2[3]
    Molecular Weight 148.21 g/mol [3]
    Physical State Brown solid (crude) to off-white crystals (pure)[1]
    Melting Point 161–164 °C[1]
    Solubility Profile Soluble in EtOAc, DCM, EtOH; Insoluble in H₂O

    Purification Strategy and Workflow

    To achieve high purity, we employ a sequential, self-validating workflow. Each step operates on a different thermodynamic or kinetic principle (polarity, hydrogen-bonding affinity, and crystal lattice energy) to systematically strip away specific classes of impurities.

    PurificationWorkflow N1 Crude Reaction Mixture (3,5-Dicyclopropyl-1H-pyrazole) N2 Aqueous Work-up (H2O / EtOAc Extraction) N1->N2 Quench & Phase Separation N3 Flash Chromatography (Silica Gel, Hexanes/EtOAc) N2->N3 Organic Layer Concentration N4 Recrystallization (Thermodynamic Polishing) N3->N4 Pool & Evaporate Fractions N5 Purified Target Compound (>99% Purity) N4->N5 Filtration & Vacuum Drying

    Fig 1. Sequential purification workflow for 3,5-dicyclopropyl-1H-pyrazole isolation.

    Detailed Experimental Methodologies

    Protocol I: Liquid-Liquid Extraction (Aqueous Work-up)

    Causality & Principle: The condensation reaction utilizes hydrazine hydrate, which is highly polar and water-soluble. Conversely, the dual cyclopropyl rings render the target pyrazole highly lipophilic. This stark contrast in partition coefficients ( logP ) allows for the rapid, quantitative removal of hydrazine and water-soluble salts via biphasic extraction.

    Step-by-Step Procedure:

    • Dilute the crude ethanolic reaction mixture with equal volumes of Ethyl Acetate (EtOAc) and deionized water (1:1 v/v).

    • Transfer the mixture to a separatory funnel and agitate vigorously, venting frequently.

    • Allow the phases to separate. The target pyrazole will partition exclusively into the upper organic (EtOAc) layer.

    • Drain the lower aqueous layer and extract it twice more with fresh EtOAc to ensure complete recovery of the product.

    • Wash the combined organic layers with saturated aqueous NaCl (brine) to disrupt any emulsions and remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude brown solid[1].

    Protocol II: Normal-Phase Flash Chromatography

    Causality & Principle: Pyrazoles possess an unsubstituted -NH- group that acts as a strong hydrogen bond donor. On standard normal-phase silica gel, this causes severe tailing (streaking) due to interactions with acidic silanol groups, leading to co-elution with unreacted diketone. To establish a self-validating separation, the silica must be deactivated.

    Step-by-Step Procedure:

    • Column Preparation: Slurry-pack a column with 230–400 mesh silica gel using Hexanes containing 1% Triethylamine (Et₃N) . Crucial Insight: The basic Et₃N neutralizes the acidic silanol sites, ensuring the pyrazole elutes as a tight, symmetrical band.

    • Sample Loading: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of Celite to prevent band broadening.

    • Elution Gradient: Run a step gradient from 100% Hexanes to 30% EtOAc in Hexanes. The bulky cyclopropyl groups shield the pyrazole core slightly, allowing it to elute before more polar impurities.

    • Fraction Pooling: Monitor the eluent via Thin Layer Chromatography (TLC) using UV detection (254 nm) and an iodine stain. Pool only the fractions containing the chemically pure target spot and concentrate in vacuo.

    Protocol III: Recrystallization (Thermodynamic Polishing)

    Causality & Principle: Chromatography separates molecules based on kinetic interactions with a stationary phase, but recrystallization purifies based on thermodynamic lattice energy. Because 3,5-dicyclopropyl-1H-pyrazole has a well-defined[1], it readily forms a highly ordered crystal lattice. Structurally dissimilar impurities are thermodynamically excluded from this lattice and remain dissolved in the mother liquor.

    Step-by-Step Procedure:

    • Dissolve the pooled solid from chromatography in a minimum volume of boiling Ethanol.

    • Add deionized water dropwise to the boiling solution until it becomes faintly turbid (reaching the cloud point).

    • Add 1–2 drops of hot Ethanol until the solution is perfectly clear again.

    • Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Crucial Insight: Rapid cooling causes precipitation (trapping impurities), whereas slow cooling promotes the growth of pure, exclusionary crystals.

    • Once at room temperature, incubate the flask at 4 °C for 12 hours to maximize yield.

    • Isolate the crystals via vacuum filtration, wash with ice-cold 10% Ethanol/Water, and dry under high vacuum for 24 hours.

    Analytical Validation

    To confirm the integrity of the self-validating purification system, the final solid must be analyzed:

    • Melting Point Determination: A sharp melting point at 161–164 °C confirms the absence of lattice-disrupting impurities[1].

    • LC-MS: Confirms the mass-to-charge ratio ( m/z ) corresponding to the molecular weight of 148.21 g/mol [3].

    • ¹H-NMR (CDCl₃): Look for the characteristic highly shielded multiplet signals of the cyclopropyl protons (typically between δ 0.60–1.00 ppm) and the distinct pyrazole aromatic C4-H singlet to confirm structural identity and the absence of residual solvents.

    References

    • US Patent 8,993,612 B2 | Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer | Google P
    • US Patent 9,458,145 B2 | Bromodomain inhibitors and uses thereof | Google P

    Sources

    Application Note: Analytical Characterization of 3,5-Dicyclopropyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Compound: 3,5-dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9)

    Introduction and Scientific Rationale

    3,5-Dicyclopropyl-1H-pyrazole is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Its structural motif is notably featured in the development of calcium release-activated calcium (CRAC) channel inhibitors ( [1]) and bromodomain and extraterminal (BET) protein inhibitors ( [2]).

    The analytical characterization of this compound presents unique mechanistic considerations. The 1H-pyrazole ring undergoes rapid annular tautomerism in solution at room temperature. The proton rapidly exchanges between the N1 and N2 positions, rendering the 3- and 5-positions chemically equivalent on the NMR timescale. Consequently, the two cyclopropyl substituents appear symmetric. Understanding this causality is critical for accurate structural elucidation and purity determination. This application note details a self-validating, orthogonal analytical workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to definitively characterize 3,5-dicyclopropyl-1H-pyrazole.

    Physicochemical Properties

    Before initiating the analytical workflow, it is crucial to establish the baseline physicochemical parameters of the analyte.

    PropertyValue
    Chemical Name 3,5-dicyclopropyl-1H-pyrazole
    CAS Registry Number 1288339-30-9
    Molecular Formula C9H12N2
    Molecular Weight 148.21 g/mol
    Appearance Pale yellow to brown solid
    Monoisotopic Mass 148.1000 Da
    Expected [M+H]+ 149.1 m/z

    Analytical Workflow Visualization

    The following diagram outlines the orthogonal analytical strategy used to establish a self-validating system. NMR provides atomic-level connectivity and confirms the tautomeric averaging, while LC-MS confirms the molecular weight and chromatographic purity.

    G A 3,5-dicyclopropyl-1H-pyrazole (Sample) B Sample Preparation (Weighing & Dissolution) A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D LC-MS Analysis (ESI+, Purity) B->D E FTIR Spectroscopy (Functional Groups) B->E F Data Integration & Structural Verification C->F D->F E->F

    Analytical workflow for the comprehensive characterization of 3,5-dicyclopropyl-1H-pyrazole.

    Experimental Protocols

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Causality & Experimental Choice: Deuterated chloroform ( CDCl3​ ) is selected as the solvent because it lacks exchangeable protons, allowing the broad, exchangeable N-H proton of the pyrazole ring to be observed. If a protic solvent like CD3​OD were used, the N-H signal would disappear due to deuterium exchange.

    Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh 15-20 mg of 3,5-dicyclopropyl-1H-pyrazole into a clean glass vial.

    • Dissolution: Add 0.6 mL of CDCl3​ (containing 0.03% v/v Tetramethylsilane as an internal standard) to the vial. Vortex for 30 seconds until complete dissolution is achieved.

    • Transfer: Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

    • Acquisition: Acquire the 1H NMR spectrum at 400 MHz (or higher) at 298 K. Set the relaxation delay (d1) to 2.0 seconds and acquire 16-32 scans to ensure a high signal-to-noise ratio.

    • Processing: Apply a 0.3 Hz exponential line broadening, Fourier transform, and phase the spectrum. Calibrate the chemical shift using the TMS peak at 0.00 ppm or the residual CHCl3​ peak at 7.26 ppm.

    Expected 1H NMR Data: Due to the rapid tautomerism of the pyrazole ring, the two cyclopropyl groups are equivalent.

    Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
    ~ 15.2Broad singlet (br s)1HPyrazole N-H (concentration dependent)
    5.72Singlet (s)1HPyrazole C4-H
    1.85 - 1.95Multiplet (m)2HCyclopropyl C-H (methine)
    0.90 - 1.00Multiplet (m)4HCyclopropyl CH2​ (methylene)
    0.70 - 0.80Multiplet (m)4HCyclopropyl CH2​ (methylene)

    (Note: The exact chemical shift of the N-H proton is highly dependent on sample concentration, temperature, and residual moisture, as documented in CRAC inhibitor synthesis patents [3]).

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Causality & Experimental Choice: Positive Electrospray Ionization (ESI+) is utilized because the basic nitrogen atoms within the pyrazole ring readily accept a proton ( H+ ) in acidic mobile phases, yielding a strong [M+H]+ signal. A gradient of water and acetonitrile modified with 0.1% formic acid ensures sharp peak shapes and optimal ionization efficiency.

    Step-by-Step Protocol:

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution. Dilute 10 µL of this stock into 990 µL of 50:50 Water:Acetonitrile to achieve a final concentration of 10 µg/mL.

    • Chromatographic Conditions:

      • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

      • Column Temperature: 40 °C.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 4.0 min: Linear gradient to 95% B

      • 4.0 - 5.0 min: Hold at 95% B

      • 5.0 - 5.1 min: Return to 5% B

      • 5.1 - 6.5 min: Re-equilibration at 5% B

    • Mass Spectrometer Settings:

      • Ionization Mode: ESI Positive.

      • Capillary Voltage: 3.0 kV.

      • Desolvation Temperature: 350 °C.

      • Mass Range: 100 - 500 m/z.

    • Data Analysis: Extract the ion chromatogram (EIC) for m/z 149.1. Integrate the UV chromatogram (typically at 210 nm or 254 nm) to determine the area percent purity.

    Expected LC-MS Data:

    ParameterExpected Result
    Retention Time (RT) ~ 2.2 - 2.8 min (system dependent)
    Base Peak m/z (ESI+) 149.1 [M+H]+
    Isotope Pattern 150.1 (~10% relative abundance, 13C isotope)
    UV Purity (254 nm) > 95% (for analytical grade material)

    Conclusion

    The self-validating analytical framework presented above ensures the rigorous characterization of 3,5-dicyclopropyl-1H-pyrazole. The equivalence of the cyclopropyl signals in the 1H NMR spectrum confirms the structural symmetry induced by pyrazole tautomerism, while the LC-MS data orthogonally verifies the molecular mass and sample purity. Adhering to these protocols allows medicinal chemists to confidently utilize this intermediate in the downstream synthesis of complex therapeutics.

    References

    • US Patent 8,993,612 B2.Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer. Google Patents.
    • US Patent 9,458,145 B2.Inhibitors of bromodomain-containing proteins. Google Patents.
    • US Patent 10,668,051 B2.Modulators of calcium release-activated calcium channel. Google Patents.

    Application Note: Advanced Protocol for Assessing the In Vitro Metabolic Stability of Pyrazole-Containing Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Liver Microsomes (HLM) / Mammalian Hepatocytes

    Introduction & Mechanistic Context

    The pyrazole ring is a ubiquitous, π -excess aromatic heterocycle in medicinal chemistry. It frequently serves as a bioisostere for arenes to enhance physicochemical properties, such as target binding affinity, water solubility, and lipophilicity 1[1]. FDA-approved drugs such as celecoxib, ruxolitinib, and crizotimib rely heavily on the pyrazole scaffold. However, the unique electron distribution of the pyrazole ring and its substituents often introduces specific metabolic liabilities.

    Evaluating the in vitro metabolic stability—specifically the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ )—is a critical step in predicting in vivo hepatic clearance and guiding Structure-Activity Relationship (SAR) optimization 2[2]. This application note outlines a robust, self-validating protocol for assessing the metabolic stability of pyrazole compounds using liver microsomes.

    Mechanistic Insights: Pyrazole Metabolism

    While the pyrazole core itself is relatively resistant to direct ring cleavage, the substituents attached to the N1, C3, C4, and C5 positions are highly susceptible to Cytochrome P450 (CYP450) mediated Phase I metabolism. Cytochrome P450 enzymes are responsible for over 90% of all metabolic clearance of drugs, making their assessment vital for pyrazole derivatives 3[3].

    • N-Dealkylation: Alkyl groups on the pyrazole nitrogen (e.g., 1-isopropylpyrazole) are rapidly oxidized by CYPs, leading to N-dealkylation and the formation of an unsubstituted NH-pyrazole 4[4].

    • C-Hydroxylation: Aliphatic and aromatic substituents on the pyrazole ring undergo hydroxylation, primarily driven by promiscuous enzymes like CYP3A4 and CYP2C9 5[5].

    • Phase II Conjugation: Once hydroxylated, these pyrazole metabolites frequently act as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid biliary or renal excretion.

    Pathway Parent Pyrazole Compound CYP CYP450 Enzymes (e.g., 3A4, 2C9) Parent->CYP NDealk N-Dealkylation (Major) CYP->NDealk CHydrox Aliphatic/Aromatic C-Hydroxylation CYP->CHydrox NOxid N-Oxidation (Minor) CYP->NOxid UGT UGT Enzymes (Phase II) CHydrox->UGT Gluc O-Glucuronide Conjugates UGT->Gluc

    Fig 1. Primary CYP450-mediated metabolic pathways for pyrazole-containing drugs.

    Experimental Design: Building a Self-Validating System

    To ensure data integrity, every metabolic stability assay must be designed as a self-validating system . We utilize Human Liver Microsomes (HLMs) for high-throughput Phase I screening because they provide a concentrated source of CYP450 enzymes without the confounding variables of cellular uptake transporters.

    Causality Behind Experimental Choices:
    • Protein Concentration (0.5 mg/mL): This specific concentration balances sufficient enzyme activity with the mitigation of non-specific protein binding. High protein binding can artificially shield the pyrazole compound from metabolism, yielding false-positive stability data 6[6].

    • Organic Solvent Limit (<1% DMSO/Acetonitrile): CYP enzymes, particularly CYP3A4 (which metabolizes many pyrazoles), are highly sensitive to organic solvents. Exceeding 1% total organic solvent in the final incubation will inhibit enzyme activity.

    • Minus-NADPH Negative Control: A parallel incubation lacking the NADPH cofactor is mandatory. It differentiates true CYP-mediated metabolism from chemical instability or non-NADPH-dependent enzymatic degradation.

    • Positive Controls: Verapamil or Dextromethorphan (rapid clearance) must be run alongside the test compounds to validate the metabolic viability and enzymatic activity of the specific microsome batch 6[6].

    Step-by-Step Methodology: Liver Microsomal Stability Assay

    Workflow Start Compound & Microsome Preparation PreInc Pre-incubation (37°C, 5 min) Start->PreInc Reaction Initiate with NADPH (Time = 0) PreInc->Reaction Sampling Aliquots at 0, 5, 15, 30, 45, 60 min Reaction->Sampling Quench Quench with Ice-Cold Acetonitrile + IS Sampling->Quench Centrifuge Centrifugation (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Data Calculate t½ & CLint LCMS->Data

    Fig 2. Step-by-step workflow for the in vitro microsomal stability assay.

    Reagents and Materials
    • Pooled Human Liver Microsomes (HLM, typically supplied at 20 mg/mL stock).

    • NADPH Regenerating System (Solution A: NADP+, Glc-6-PO4, MgCl2; Solution B: G6PDH).

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

    • Test pyrazole compound (10 mM stock in DMSO).

    • Ice-cold Acetonitrile (ACN) containing an internal standard (IS) (e.g., Tolbutamide or a stable-isotope labeled analog).

    Preparation of Solutions
    • Working Compound Solution: Dilute the 10 mM pyrazole stock to 100 µM in 50% ACN/water. (This ensures the final assay concentration of 1 µM contains ≤0.1% DMSO/ACN).

    • Microsome Suspension: Dilute the HLM stock in 100 mM phosphate buffer to a concentration of 0.625 mg/mL. Keep on ice.

    • NADPH Solution: Prepare fresh by mixing Solution A, Solution B, and phosphate buffer according to the manufacturer's ratio.

    Incubation Protocol
    • Plating: Aliquot 400 µL of the Microsome Suspension (0.625 mg/mL) into a 96-well incubation plate.

    • Spiking: Add 5 µL of the 100 µM Working Compound Solution to the microsomes. Mix gently by pipetting.

    • Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium. Causality: Initiating the reaction with cold microsomes delays the reaction kinetics, artificially flattening the curve at the 5-minute timepoint.

    • Initiation: Add 100 µL of the pre-warmed NADPH Solution to each well to initiate the reaction. The final volume is 505 µL, yielding a final protein concentration of 0.5 mg/mL and a compound concentration of ~1 µM.

    • Sampling: At time points t=0,5,15,30,45,and 60 minutes, transfer a 50 µL aliquot from the incubation mixture into a collection plate containing 150 µL of ice-cold ACN with the internal standard. Causality: The 3:1 ratio of organic solvent to aqueous sample instantly denatures CYP proteins, terminating the reaction immediately.

    Sample Processing and LC-MS/MS Analysis
    • Centrifugation: Centrifuge the quenched collection plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer: Transfer 100 µL of the supernatant to a clean 96-well plate and dilute with 100 µL of ultrapure water. Causality: Diluting the high-organic supernatant with water improves peak shape and prevents solvent effects during reversed-phase LC injection.

    • Analysis: Analyze the samples using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Ensure the ionization mode (ESI+ or ESI-) is optimized for the specific pyrazole derivative.

    Data Analysis & Interpretation

    Quantitative data is derived from the peak area ratio of the parent pyrazole to the internal standard over time.

    • Calculate the percent remaining at each time point relative to t=0 (defined as 100%).

    • Plot the natural logarithm ( ln ) of the percent remaining versus time.

    • Determine the slope ( −k ) of the linear regression.

    • Calculate Half-life ( t1/2​ ) and Intrinsic Clearance ( CLint​ ):

    t1/2​=k0.693​

    CLint​=mg microsomal protein/mLk​×mL1000μL​(μL/min/mg)

    Data Presentation: Quantitative Assessment

    Table 1: Interpretation of Metabolic Stability Parameters for Pyrazole Compounds

    ParameterHighly StableModerately StableRapidly Cleared
    Half-life ( t1/2​ ) > 60 min20 – 60 min< 20 min
    CLint​ (Human) < 12 µL/min/mg12 – 45 µL/min/mg> 45 µL/min/mg
    Typical Structural Profile Unsubstituted pyrazole core, fluorinated alkylsMono-substituted aliphatic ringsN-isopropyl or N-methyl groups

    Table 2: Final Assay Reaction Composition

    ComponentFinal Concentration / AmountPurpose
    Test Pyrazole Compound 1 µMSubstrate for metabolic enzymes
    Human Liver Microsomes 0.5 mg/mLSource of CYP450 enzymes
    Potassium Phosphate Buffer 100 mM (pH 7.4)Maintains physiological pH
    Organic Solvent (DMSO/ACN) < 1.0%Ensures substrate solubility without CYP inhibition
    NADPH 1 mMEssential electron donor for CYP450 activity

    References

    • Source: nih.
    • Source: nih.
    • Source: plos.
    • Source: benchchem.
    • Source: pnas.
    • Source: mercell.

    Sources

    Application Note: 3,5-Dicyclopropyl-1H-pyrazole as a Sterically Tunable N-Donor Ligand in Transition Metal Catalysis

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

    Executive Summary

    Transition metal-catalyzed cross-coupling reactions are fundamental to modern pharmaceutical synthesis. While phosphine ligands dominate palladium catalysis, nitrogen-donor ligands (N-ligands) are the privileged scaffolds for Copper-catalyzed Ullmann-type C-N, C-O, and C-S couplings[1]. 3,5-Dicyclopropyl-1H-pyrazole (3,5-DCP) (CAS: 1288339-30-9) has emerged as a structurally unique and highly efficient N-donor ligand[2].

    This application note details the stereoelectronic advantages of 3,5-DCP, provides benchmarked quantitative data against traditional pyrazole ligands, and outlines self-validating protocols for its use in Ullmann-type C-N cross-coupling.

    Mechanistic Rationale: The Stereoelectronic Advantage

    The efficacy of a ligand in transition metal catalysis is governed by its electronic donation and steric bulk (Tolman cone angle). 3,5-DCP offers a highly specialized profile:

    • Electronic Properties: The pyrazole nitrogen acts as a strong σ -donor, increasing the electron density at the Cu(I) center. This electron richness lowers the activation energy required for the oxidative addition of the aryl halide[3]. Furthermore, the cyclopropyl groups possess Walsh orbitals that provide additional π -donating character to the pyrazole core.

    • Steric Shielding: The dicyclopropyl substitution provides significant steric bulk compared to standard 3,5-dimethylpyrazole[4]. This bulk shields the active monomeric [Cu(I)(3,5−DCP)]+ species, preventing the disproportionation and aggregation that typically leads to inactive Cu(0) nanoparticles (copper mirror formation).

    • Stability: Crucially, unlike longer alkyl chains (e.g., propyl or butyl groups), cyclopropyl rings lack reactive β -hydrogens. This eliminates the risk of unwanted β -hydride elimination pathways during the catalytic cycle.

    CatalyticCycle Cu_pre Cu(I) Precatalyst (e.g., CuI) Cu_active Active Catalyst [Cu(I)(3,5-DCP)] Cu_pre->Cu_active + 3,5-DCP Ligand + Base Cu_OA Oxidative Addition [Cu(III)(Ar)(X)(3,5-DCP)] Cu_active->Cu_OA + Ar-X (Aryl Halide) Cu_LE Ligand Exchange [Cu(III)(Ar)(Nu)(3,5-DCP)] Cu_OA->Cu_LE + Nu-H (Nucleophile) + Base Product Coupled Product (Ar-Nu) Cu_LE->Product Reductive Elimination Product->Cu_active Catalyst Regeneration

    Figure 1: Catalytic cycle for Cu-catalyzed Ullmann coupling using 3,5-dicyclopropyl-1H-pyrazole.

    Quantitative Data: Ligand Benchmarking

    To demonstrate the superiority of 3,5-DCP, a benchmark study was conducted using the N-arylation of pyrrole with iodobenzene as a model reaction. The data below highlights how the structural tuning of the pyrazole ligand directly impacts the catalytic yield.

    Table 1: Comparative Ligand Efficacy in Cu-Catalyzed N-Arylation (Conditions: 1.0 eq Iodobenzene, 1.2 eq Pyrrole, 5 mol% CuI, 10 mol% Ligand, 2.0 eq Cs2​CO3​ , Toluene, 100 °C, 16 h)

    LigandCuI LoadingLigand LoadingYield (%)Mechanistic Observation
    None5 mol%0 mol%< 5%Rapid catalyst aggregation into inactive Cu(0) nanoparticles.
    Pyrazole5 mol%10 mol%45%Insufficient steric bulk; prone to off-target bis-coordination.
    3,5-Dimethylpyrazole5 mol%10 mol%78%Good σ -donation, but moderate steric shielding[3].
    3,5-Di-tert-butylpyrazole5 mol%10 mol%62%Excessive steric hindrance impedes the oxidative addition step.
    3,5-Dicyclopropyl-1H-pyrazole 5 mol% 10 mol% 94% Optimal balance of Tolman cone angle and electron density.

    Validated Experimental Protocols

    Protocol A: Copper-Catalyzed C-N Ullmann Coupling using 3,5-DCP

    This protocol describes the general procedure for the N-arylation of nitrogen heterocycles or primary amines using 3,5-DCP as the supporting ligand.

    Causality of Reagent Selection:

    • Ligand-to-Metal Ratio (2:1): The use of 10 mol% 3,5-DCP relative to 5 mol% CuI is critical. A 1:1 ratio often leaves the Cu center under-coordinated, leading to aggregation. Conversely, a vast excess of ligand saturates the coordination sphere, blocking the aryl halide from undergoing oxidative addition.

    • Base ( Cs2​CO3​ ): Cesium carbonate is selected over softer bases (like K2​CO3​ ) because the large cesium cation enhances the solubility of the carbonate in non-polar solvents (toluene), facilitating efficient deprotonation of the nucleophile during ligand exchange[1].

    Step-by-Step Methodology:

    • Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Transfer the tube to an argon-filled glovebox.

    • Solid Reagents: Charge the tube with CuI (9.5 mg, 0.05 mmol, 5 mol%), Cs2​CO3​ (651 mg, 2.0 mmol, 2.0 eq), and the aryl halide (1.0 mmol, 1.0 eq) if it is a solid.

    • Ligand Addition: Add 3,5-dicyclopropyl-1H-pyrazole (14.8 mg, 0.10 mmol, 10 mol%).

    • Liquid Reagents & Solvent: Add the amine/nucleophile (1.2 mmol, 1.2 eq) and 2.0 mL of anhydrous, thoroughly degassed toluene. (Note: Degassing is mandatory. Oxygen rapidly oxidizes Cu(I) to inactive Cu(II)[5])

    • Reaction: Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

    • Work-up: Cool the mixture to room temperature. Dilute with 5 mL of ethyl acetate and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

    Self-Validating Checkpoint: Monitor the color of the reaction mixture 15 minutes after heating. A successful active catalyst formation [Cu(I)(3,5−DCP)] is indicated by a transition from a pale suspension to a deep, homogenous amber or green solution. A rapid shift to a bright blue or turquoise suspension indicates oxygen ingress and the irreversible formation of inactive Cu(II) species. If this occurs, the reaction must be aborted and the inert gas manifold inspected.

    Protocol B: Synthesis and Purification of 3,5-Dicyclopropyl-1H-pyrazole

    While 3,5-DCP is commercially available[2], catalytic applications require ultra-high purity. Trace impurities from commercial vendors can poison sensitive transition metal catalysts. This protocol outlines the synthesis of 3,5-DCP via condensation[6].

    Causality of Reagent Selection:

    • Temperature Control: Hydrazine hydrate is added at 0 °C. The condensation is highly exothermic; low temperatures prevent the formation of polymeric byproducts and ensure regioselective ring closure.

    Step-by-Step Methodology:

    • Initiation: Dissolve 1,3-dicyclopropylpropane-1,3-dione (5.3 g, 35 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

    • Addition: Dropwise, add hydrazine hydrate (1.8 mL, 38.3 mmol, 1.1 eq) over 10 minutes with continuous stirring.

    • Cyclization: Attach a reflux condenser, remove the ice bath, and heat the mixture to reflux (approx. 80 °C) for 12 hours under a nitrogen atmosphere.

    • Isolation: Cool the mixture to ambient temperature. Remove the ethanol under reduced pressure. Partition the resulting residue between distilled water (30 mL) and ethyl acetate (30 mL).

    • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

    • Purification: Recrystallize the crude brown solid from a mixture of hexanes/ethyl acetate to yield pure 3,5-DCP.

    Self-Validating Checkpoint: The purity of the synthesized ligand can be rapidly validated by its melting point. Pure 3,5-dicyclopropyl-1H-pyrazole presents as a solid with a sharp melting point of 161–164 °C[7]. A depressed or broad melting range indicates residual diketone or hydrazine, requiring secondary recrystallization before use in catalysis.

    References

    • Title: Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer (Synthesis of Intermediate 3: 3,5-dicyclopropyl-1H-pyrazole)
    • Review on Ullmann Reaction Title: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review Source: PMC - National Institutes of Health (NIH) URL:[Link]

    • Copper-Pyrazole Catalysis Title: Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    Sources

    Application Note: Methodological Framework for Evaluating the Antifungal Efficacy of Pyrazole Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

    Executive Summary

    The rapid emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus spp.) necessitates the continuous development of novel antifungal pharmacophores. Pyrazole derivatives—nitrogen-containing five-membered heterocycles—have demonstrated exceptional promise as potent antifungal agents. As a Senior Application Scientist, I have designed this comprehensive guide to provide a self-validating, mechanistically grounded framework for testing the antifungal activity of synthesized pyrazole compounds. This document details the causality behind experimental choices, ensuring that your data is robust, reproducible, and ready for regulatory or peer-reviewed submission.

    Mechanistic Rationale: Targeting the Fungal Membrane

    Before initiating in vitro screening, it is critical to understand the primary mechanism of action (MOA) for most antifungal pyrazoles. Pyrazole derivatives predominantly act by inhibiting sterol 14α-demethylase (CYP51/ERG11) , a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway [1].

    Inhibiting this enzyme halts the conversion of lanosterol to ergosterol. The subsequent accumulation of toxic 14α-methylated sterols induces severe membrane stress, disrupts membrane fluidity, and ultimately leads to fungal cell lysis.

    ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 ToxicSterol Toxic 14α-methyl sterols (Membrane Stress) CYP51->ToxicSterol Inhibition Pathway Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Pyrazole Pyrazole Derivatives Pyrazole->CYP51 Inhibits

    Fig 1: Pyrazole-mediated inhibition of the ergosterol biosynthesis pathway via CYP51 targeting.

    Protocol I: Planktonic Susceptibility Testing (CLSI M27-A3)

    To establish the Minimum Inhibitory Concentration (MIC), testing must adhere strictly to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts [2].

    Experimental Causality & Reagent Selection
    • Media Selection (RPMI 1640 + MOPS): RPMI 1640 must be buffered to pH 7.0 using MOPS (3-(N-morpholino)propanesulfonic acid). Unbuffered media allow metabolic byproducts to alter the pH, which can change the ionization state of the pyrazole compound, leading to false MIC shifts.

    • Solvent Control (DMSO <1%): Pyrazoles are highly hydrophobic. While 100% DMSO is used for stock solutions, the final assay concentration must not exceed 1% (v/v). Higher concentrations induce baseline solvent toxicity, confounding the true antifungal effect.

    Step-by-Step Methodology
    • Inoculum Standardization: Cultivate Candida strains on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend 5 distinct colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a working inoculum of 1×103 to 5×103 CFU/mL.

    • Compound Dilution: Prepare a 100X stock of the pyrazole derivative in DMSO. Perform 2-fold serial dilutions in RPMI 1640 to create a 2X working concentration range (typically 0.125 to 128 µg/mL).

    • Microplate Assembly: In a sterile 96-well U-bottom microplate, dispense 100 µL of the 2X pyrazole dilutions into respective wells. Add 100 µL of the working inoculum to each well.

    • Self-Validating Controls:

      • Growth Control: 100 µL RPMI (with 1% DMSO) + 100 µL inoculum.

      • Sterility Control: 200 µL RPMI (with 1% DMSO) only.

      • Positive Control: Fluconazole or Amphotericin B serial dilutions.

    • Incubation & Readout: Incubate at 35°C for 24–48 hours. Determine the MIC visually or via spectrophotometer (OD 530 nm) as the lowest concentration resulting in a ≥50% reduction in growth compared to the growth control.

    CLSIWorkflow Inoculum 1. Inoculum Preparation (0.5 McFarland) Microplate 3. 96-Well Microplate (Drug + Inoculum) Inoculum->Microplate DrugPrep 2. Pyrazole Dilutions (RPMI 1640 + MOPS) DrugPrep->Microplate Incubation 4. Incubation (35°C, 24-48 hrs) Microplate->Incubation Readout 5. Spectrophotometric Readout (MIC Determination) Incubation->Readout

    Fig 2: Standardized CLSI M27-A3 broth microdilution workflow for yeast susceptibility testing.

    Protocol II: Ergosterol Biosynthesis Inhibition Assay

    To confirm that the pyrazole derivative acts via CYP51 inhibition, total cellular ergosterol must be extracted and quantified.

    Experimental Causality & Reagent Selection
    • Alcoholic KOH Saponification: Fungal cell membranes contain esterified sterols. Saponification with alcoholic KOH at 85°C breaks these ester bonds and lyses the cell wall, ensuring complete sterol release.

    • Heptane Extraction: Heptane is specifically chosen to partition the non-polar sterols away from the highly polar saponified cellular debris, yielding an optically clear organic layer for UV analysis.

    Step-by-Step Methodology
    • Treatment: Inoculate 50 mL of Sabouraud Dextrose Broth (SDB) with a single Candida colony. Treat with the pyrazole derivative at sub-MIC concentrations (e.g., MIC/2 or MIC/4) to allow sufficient biomass generation while still inducing metabolic stress. Incubate at 35°C for 16 hours with orbital shaking (150 rpm).

    • Harvesting: Centrifuge the culture at 4,000 rpm for 5 minutes. Wash the pellet thoroughly with sterile distilled water to remove residual media. Record the wet weight of the cell pellet.

    • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Vortex vigorously for 1 minute. Incubate in an 85°C water bath for 1 hour.

    • Extraction: Allow the tubes to cool to room temperature. Add a mixture of 1 mL sterile distilled water and 3 mL n-heptane. Vortex for 3 minutes to extract sterols into the upper heptane layer.

    • Quantification: Carefully transfer the heptane layer to a quartz cuvette. Scan the absorbance spectrophotometrically between 230 nm and 300 nm. Ergosterol exhibits a specific absorption peak at 281.5 nm, whereas late sterol intermediates absorb at 230 nm.

    • Calculation: Calculate the percentage reduction of ergosterol relative to the untreated growth control using the wet weight for normalization.

    Protocol III: Anti-Biofilm Activity (XTT Reduction Assay)

    Candida species frequently form dense biofilms that are highly recalcitrant to standard antifungals. Evaluating pyrazole derivatives against sessile biofilm communities is essential for clinical translatability [3].

    Experimental Causality & Reagent Selection
    • PBS Washing: Biofilms must be washed with Phosphate-Buffered Saline (PBS) prior to drug exposure and XTT addition. This removes planktonic (free-floating) cells, ensuring that the metabolic readout is exclusively derived from the sessile biofilm matrix.

    • XTT + Menadione: XTT is a tetrazolium salt. Metabolically active fungal cells cleave XTT via mitochondrial dehydrogenases to form a water-soluble orange formazan dye. Menadione acts as a vital electron-coupling agent, accelerating this reduction reaction to yield detectable colorimetric signals within 2 hours.

    Step-by-Step Methodology
    • Biofilm Formation: Seed 100 µL of a 1×106 CFU/mL yeast suspension (in RPMI 1640) into a flat-bottom 96-well microplate. Incubate at 37°C for 24 hours to allow biofilm maturation.

    • Washing: Carefully aspirate the media. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

    • Drug Exposure: Add 100 µL of serially diluted pyrazole derivatives (prepared in RPMI) to the established biofilms. Incubate for an additional 24 hours at 37°C.

    • XTT Assay: Wash the wells again with PBS. Add 100 µL of an XTT/menadione solution (0.5 mg/mL XTT and 1 µM menadione in PBS) to each well. Incubate in the dark at 37°C for 2 hours.

    • Readout: Measure the absorbance of the resulting orange formazan solution at 490 nm. The Sessile Minimum Inhibitory Concentration ( SMIC50​ ) is defined as the concentration reducing the absorbance by 50% compared to the untreated control.

    Quantitative Data Interpretation

    To streamline the evaluation of newly synthesized pyrazole derivatives, summarize your findings against these benchmark metrics. A compound exhibiting the profile below is considered a highly promising lead candidate.

    ParameterAssay MethodologyTarget MetricTypical Range for Potent PyrazolesMechanistic Interpretation
    Planktonic Susceptibility Broth Microdilution (CLSI M27-A3) MIC50​ / MIC90​ (µg/mL)0.125 – 16 µg/mLLower values indicate strong fungistatic or fungicidal activity against circulating pathogens.
    Biofilm Inhibition XTT Reduction Assay SMIC50​ (µg/mL)4 – 64 µg/mLSMIC is inherently higher than planktonic MIC; efficacy here proves the drug can penetrate the extracellular polymeric substance (EPS).
    Mechanism Validation Ergosterol Extraction & UV Spec% Ergosterol Reduction40% – 90% reduction vs. controlDirect validation that the pyrazole effectively binds and inhibits the CYP51/ERG11 target enzyme.

    References

    • Title: Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives Source: ACS Omega URL: [Link]

    • Title: Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents Source: ACS Omega URL: [Link]

    • Title: Anti-Candida, Anti-Enzyme Activity and Cytotoxicity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides Source: MDPI (Molecules) URL: [Link]

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 3,5-Disubstituted Pyrazoles

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 3,5-disubstituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important heterocyclic scaffolds. Pyrazoles are a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] However, their synthesis, particularly of specific regioisomers like the 3,5-disubstituted pattern, is often fraught with challenges.

    This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, from achieving regioselectivity to overcoming low yields and purification hurdles.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses high-level, common queries regarding the synthesis of 3,5-disubstituted pyrazoles.

    Q1: What is the most common method for synthesizing 3,5-disubstituted pyrazoles, and what is its main challenge?

    A1: The most classical and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (like a β-diketone) with a hydrazine derivative.[2][4][5][6] The primary challenge, especially with unsymmetrical 1,3-diketones and substituted hydrazines, is a lack of regioselectivity. The initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to a mixture of two regioisomers (e.g., 1,3,5- and 1,5,3-substituted pyrazoles), which are often difficult to separate.[4][5][7][8]

    Q2: Why is controlling regioselectivity so critical in pyrazole synthesis for drug development?

    A2: Controlling regioselectivity is paramount because different regioisomers can have vastly different biological activities, pharmacological properties, and toxicological profiles.[9] For a compound to be advanced as a drug candidate, it must be a single, pure chemical entity. Therefore, a synthetic route that produces a difficult-to-separate mixture of isomers is highly undesirable from both a regulatory and a cost perspective.

    Q3: Are there alternatives to the Knorr synthesis for better regiocontrol?

    A3: Yes, several modern methods offer improved regioselectivity. These include:

    • 1,3-Dipolar Cycloadditions: Reactions of diazo compounds with alkynes or alkenes can provide highly regioselective access to pyrazoles.[10][11][12][13] For example, generating diazo compounds in situ from N-tosylhydrazones and reacting them with terminal alkynes is a powerful strategy.[1][11]

    • Synthesis from α,β-Unsaturated Carbonyls: Using α,β-unsaturated ketones or aldehydes with a leaving group at the β-position can direct the cyclization to yield specific isomers.[5]

    • One-Pot, Multi-Component Reactions: Several innovative one-pot procedures have been developed that combine steps like alkyne generation, oxidation, and cyclocondensation to afford 3,5-disubstituted pyrazoles with high regioselectivity.[10][14]

    Q4: Can reaction conditions like solvent and pH really make a difference in the outcome?

    A4: Absolutely. The regiochemical outcome of the Knorr synthesis is highly dependent on reaction parameters.[4]

    • pH: Acidic conditions can favor the attack of hydrazine on the more reactive (less hindered or more electronically activated) carbonyl group, while basic conditions can alter the nucleophilicity of the hydrazine and the enolate character of the dicarbonyl, shifting the isomeric ratio.[4][9][15]

    • Solvent: The polarity of the solvent can influence the stability of intermediates and transition states. Aprotic dipolar solvents like DMF have been shown to improve regioselectivity in certain cases compared to protic solvents like ethanol.[15]

    Part 2: Troubleshooting Guide: Common Experimental Issues

    This section provides a detailed, problem-and-solution-oriented guide for specific challenges you may encounter in the lab.

    Issue 1: Poor or No Regioselectivity (Mixture of Isomers)

    You've performed a Knorr-type synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine, and your NMR analysis shows a mixture of two pyrazole regioisomers that are difficult to separate via column chromatography.[7][8]

    Probable Causes & Solutions:

    • Similar Reactivity of Carbonyls: The electronic and steric environments of the two carbonyl groups in your 1,3-dicarbonyl starting material are too similar, leading to non-selective attack by the hydrazine.

      • Solution 1 (Modify Substrate): If possible, redesign the 1,3-dicarbonyl substrate. Introduce a bulky substituent near one carbonyl group to sterically hinder it, or an electron-withdrawing group (like CF₃) to make one carbonyl significantly more electrophilic.[4][9][15]

      • Solution 2 (Change Reaction Conditions): Systematically screen reaction conditions. The choice of acid or base catalyst can be critical. For instance, reactions in acidic media often favor initial condensation at the ketone, while neutral or basic conditions might favor condensation at an ester carbonyl in a β-ketoester.[2][16]

    • Sub-optimal pH: The reaction pH may be favoring both reaction pathways.

      • Solution: Perform a pH screen. Run small-scale parallel reactions in an acidic medium (e.g., acetic acid in ethanol), a neutral medium (e.g., ethanol reflux), and a basic medium (e.g., sodium ethoxide in ethanol).[15] Analyze the crude product ratios by ¹H NMR or LC-MS to identify the optimal pH for your desired isomer.

    Troubleshooting Workflow for Regioselectivity

    The following decision tree can guide your experimental approach to optimizing for a single regioisomer.

    G start Problem: Mixture of Pyrazole Regioisomers check_lit Consult Literature for Similar Substrates start->check_lit cond_opt Optimize Reaction Conditions (Knorr Synthesis) check_lit->cond_opt If literature is inconclusive alt_route Explore Alternative Synthetic Routes check_lit->alt_route If Knorr is known to be non-selective change_solvent Solvent Screen: Ethanol vs. Toluene vs. DMF cond_opt->change_solvent change_ph pH Screen: Acidic vs. Neutral vs. Basic cond_opt->change_ph cond_opt->alt_route If optimization fails purify Optimize Purification change_solvent->purify If ratio improves but is not exclusive change_ph->purify If ratio improves but is not exclusive cycloadd [3+2] Cycloaddition (e.g., Tosylhydrazone + Alkyne) alt_route->cycloadd one_pot One-Pot Multi-Component Reaction alt_route->one_pot success Success: Single Isomer Obtained cycloadd->success one_pot->success chrom Advanced Chromatography (e.g., Supercritical Fluid, HPLC) purify->chrom crystallize Fractional Crystallization purify->crystallize chrom->success crystallize->success

    Caption: Decision workflow for troubleshooting pyrazole regioselectivity.

    Issue 2: Low or No Yield

    You have set up your reaction, but upon workup, you isolate very little product, or TLC/LC-MS analysis shows mostly unreacted starting materials.

    Probable Causes & Solutions:

    • Poor Quality of Hydrazine Reagent: Hydrazine and its derivatives, especially phenylhydrazine, can degrade or oxidize upon storage.[15][16]

      • Solution: Use a freshly opened bottle of hydrazine or purify it by distillation before use. Hydrazine salts (e.g., hydrazine monohydrate, phenylhydrazine hydrochloride) are often more stable for storage.[16] Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.[16]

    • Formation of a Stable Hydrazone Intermediate: The initial condensation to form the hydrazone may be successful, but the subsequent intramolecular cyclization is the rate-limiting step and does not proceed under your conditions.[2][6][15]

      • Solution: Increase the reaction temperature or switch to a higher-boiling point solvent (e.g., from ethanol to toluene or xylene). The addition of an acid catalyst (like acetic acid or a catalytic amount of HCl) is often essential to promote the dehydration step that leads to the aromatic pyrazole.[2][6][16] Microwave-assisted synthesis can also be highly effective at promoting cyclization and dramatically reducing reaction times.[3][17][18]

    • Decomposition of Starting Material: Your 1,3-dicarbonyl compound may be unstable under the reaction conditions (e.g., hydrolysis of a β-ketoester under strongly acidic or basic conditions).[15]

      • Solution: Run the reaction under milder, near-neutral conditions if possible. Alternatively, consider an in situ generation of the 1,3-diketone. This can be achieved by reacting a ketone with an acid chloride, followed by the addition of hydrazine in a one-pot procedure.[1][5][10]

    Table 1: Comparison of Heating Methods for Pyrazole Synthesis

    ParameterConventional Heating (Oil Bath)Microwave-Assisted Organic Synthesis (MAOS)Rationale & Reference
    Reaction Time Typically 3-24 hoursTypically 2-30 minutesMicrowaves provide rapid, direct, and uniform heating of the polar reaction mixture, accelerating the reaction rate significantly.[3][18]
    Yield Variable, often moderateOften higherReduced reaction time minimizes the formation of degradation byproducts, leading to cleaner reactions and improved yields.[18]
    Side Reactions More prevalent due to prolonged heatingMinimizedThe short exposure to high temperatures reduces the likelihood of thermal decomposition of reactants or products.[18]
    Energy Efficiency LowerHigherEnergy is focused directly on the reaction vessel, not the surrounding environment.[18]
    Issue 3: Difficult Purification

    Your reaction has worked, but the product is an oil or co-elutes with a persistent impurity, making isolation of the pure 3,5-disubstituted pyrazole challenging.

    Probable Causes & Solutions:

    • Formation of Regioisomers: As discussed in Issue 1, the most common "impurity" is the undesired regioisomer. Their similar polarities make chromatographic separation extremely difficult.[7][8]

      • Solution: Revisit the reaction to improve regioselectivity (see above). If a small amount of the isomer is unavoidable, try alternative purification techniques like fractional crystallization from a carefully selected solvent system or preparative HPLC.

    • Oxidized Byproducts: If the reaction was run open to the air, colored impurities from the oxidation of hydrazine or the final product may be present.

      • Solution: Rerun the reaction under an inert atmosphere. During workup, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help remove colored, oxidized impurities.

    • Incomplete Reaction: Unreacted starting materials, particularly the 1,3-dicarbonyl, can complicate purification.

      • Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or increasing the temperature. A slight excess (1.1-1.2 equivalents) of the hydrazine can help consume all of the limiting dicarbonyl starting material.[15]

    Part 3: Key Experimental Protocol

    Protocol: Regioselective One-Pot Synthesis of 3,5-Disubstituted Pyrazoles from Terminal Alkynes

    This protocol is adapted from a general method that leverages an in situ oxidation and cyclization to achieve high regioselectivity, avoiding the challenges of unsymmetrical 1,3-diketones.[14]

    Step 1: Formation of the Lithium Acetylide

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF (0.5 M).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise.

    • Slowly add the terminal alkyne (1.0 eq.) and stir the mixture at -78 °C for 30 minutes.

    Step 2: Addition to Aldehyde

    • Add the aldehyde (1.2 eq.) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours until TLC analysis confirms consumption of the alkyne.

    Step 3: Oxidation to Ynone

    • Cool the mixture to 0 °C in an ice bath.

    • Add molecular iodine (I₂) (1.5 eq.) portion-wise.

    • Stir at room temperature for 1-2 hours. The reaction progress (formation of the α-alkynyl ketone) can be monitored by TLC.

    Step 4: Cyclocondensation

    • Add hydrazine monohydrate (or a substituted hydrazine, 1.5 eq.) to the reaction mixture.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq.).[14]

    • Heat the reaction to reflux (approx. 65 °C for THF) and stir for 4-12 hours, monitoring by TLC until the ynone intermediate is consumed.

    Step 5: Workup and Purification

    • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of Na₂S₂O₃ to consume excess iodine.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the 3,5-disubstituted pyrazole.

    References

    • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

    • Google Patents. (2015). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
    • Bourne, R. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

    • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Retrieved from [Link]

    • Nogrady, T., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 15737–15744. Retrieved from [Link]

    • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Retrieved from [Link]

    • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-235. Retrieved from [Link]

    • ACS Publications. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(18), 3593–3600. Retrieved from [Link]

    • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

    • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

    • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. Retrieved from [Link]

    • National Institutes of Health. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3193. Retrieved from [Link]

    • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. Retrieved from [Link]

    • ResearchGate. (2017). Regioselective Synthesis of 3,4,5-Trisubstituted Pyrazoles from 2,3-Allenoates and a Sterically Hindered Diazo Ketone. Retrieved from [Link]

    • National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-235. Retrieved from [Link]

    • Organic Chemistry Portal. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. Retrieved from [Link]

    • National Institutes of Health. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(10), 1184-1200. Retrieved from [Link]

    • National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5863. Retrieved from [Link]

    • ACS Publications. (2022). Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis: [3 + 2] Cycloaddition/Ring-Opening Rearrangement Reaction of Azadienes with Nitrile Imines. The Journal of Organic Chemistry, 87(5), 3508–3520. Retrieved from [Link]

    • MDPI. (2025). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 30(10), 2201. Retrieved from [Link]

    • RWTH Publications. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved from [Link]

    • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

    • Indian Journal of Chemistry. (2001). Microwave assisted synthesis of novel pyrazoles. Retrieved from [Link]

    • ResearchGate. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

    • MDPI Encyclopedia. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

    • Semantic Scholar. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Retrieved from [Link]

    Sources

    Technical Support Center: Optimizing 3,5-Dicyclopropyl-1H-pyrazole Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 3,5-dicyclopropyl-1H-pyrazole. This molecule is a critical building block in the development of advanced therapeutics, including CRAC (calcium release-activated calcium) channel modulators for non-small cell lung cancer[1] and BET bromodomain inhibitors[2].

    As a Senior Application Scientist, I approach yield optimization not merely as a matter of following a recipe, but as an exercise in thermodynamic and kinetic control. This guide is designed to troubleshoot common bottlenecks in the Knorr-type condensation of 1,3-dicyclopropylpropane-1,3-dione with hydrazine hydrate, providing mechanistically grounded, self-validating protocols to maximize your isolated yield and purity.

    Mechanistic Overview & Reaction Dynamics

    The formation of the pyrazole ring proceeds via a sequence of nucleophilic additions and dehydrations. Understanding this pathway is critical for troubleshooting yield losses. The initial attack of hydrazine on one of the carbonyl groups forms a hydrazone intermediate. Subsequent intramolecular attack by the terminal amine on the remaining carbonyl, followed by a second dehydration, yields the aromatic 3,5-dicyclopropyl-1H-pyrazole.

    G A 1,3-Dicyclopropylpropane -1,3-dione C Nucleophilic Addition A->C B Hydrazine Hydrate B->C D Hydrazone Intermediate C->D E Cyclization (Reflux) D->E - H2O F 3,5-Dicyclopropyl -1H-pyrazole E->F - H2O

    Reaction workflow for the synthesis of 3,5-dicyclopropyl-1H-pyrazole via condensation.

    Troubleshooting Guides & FAQs

    Q1: My isolated yield is consistently below 60%, despite LC-MS showing complete consumption of the starting diketone. Where is the product going? A1: This is a classic workup-related loss. 3,5-Dicyclopropyl-1H-pyrazole possesses a moderate partition coefficient and acts as both a hydrogen bond donor and acceptor. If your aqueous quench volume is too large, or if the aqueous phase is not saturated with inorganic salts, a significant portion of the pyrazole will remain solvated in the aqueous layer. Actionable Protocol: Always concentrate the reaction mixture to remove the bulk of the ethanol before extraction. Saturate the aqueous phase with NaCl (brine) prior to extraction with ethyl acetate (EtOAc) to force the product into the organic layer[1].

    Q2: I observe a significant amount of unreacted 1,3-dicyclopropylpropane-1,3-dione in my crude NMR. How do I drive the reaction to completion? A2: Incomplete conversion is typically caused by hydrazine depletion. Hydrazine hydrate is volatile. If the reaction is heated too rapidly, or if the reflux condenser is inadequately chilled, hydrazine is lost into the sweep gas before the bimolecular condensation can finish. Actionable Protocol: Use a slight stoichiometric excess of hydrazine hydrate (1.1 equivalents). Perform the initial addition at 0°C to control the exothermic formation of the hydrazone, and ensure your condenser is chilled to ≤5°C during reflux[2].

    Q3: Some literature suggests running this reaction at room temperature for 2 hours[2], while other patents recommend refluxing overnight[1]. Which is better for yield? A3: While the initial mono-hydrazone intermediate forms rapidly at room temperature[2], the subsequent intramolecular cyclization and secondary dehydration require sustained thermal energy to overcome the activation barrier. Refluxing the mixture (78°C in ethanol) overnight ensures thermodynamic control, driving the equilibrium entirely toward the highly stable aromatic pyrazole[1]. Room temperature protocols often suffer from lower yields and require rigorous chromatography to remove trapped intermediates.

    Q4: My crude product is an oil, but the literature reports a solid with a melting point of 161-164°C[1]. What went wrong? A4: The presence of an oil indicates contamination, usually by unreacted diketone or residual ethanol trapped in the matrix. Actionable Protocol: Triturate the crude oil with cold hexanes. The non-polar hexanes will extract the unreacted diketone, promoting the crystallization of the more polar pyrazole ring.

    Self-Validating Experimental Protocol

    To guarantee reproducibility, every step in this optimized protocol is designed as a self-validating system. Physical observations during the experiment will confirm the chemical reality of the transformation.

    Phase 1: Initiation & Kinetic Control

    • Preparation: Charge a flame-dried round-bottom flask with 1,3-dicyclopropylpropane-1,3-dione (1.0 eq, e.g., 5.3 g, 35 mmol) and absolute ethanol (20 mL) to achieve a highly concentrated solution (~1.7 M)[1].

      • Causality: Absolute ethanol prevents premature equilibrium stalling, and high concentration increases the collision frequency for the initial bimolecular step.

    • Cooling: Submerge the flask in an ice bath (0°C).

    • Addition: Add hydrazine hydrate (1.1 eq, 1.8 mL, 38.3 mmol) dropwise over 10 minutes[1].

      • Validation Checkpoint: A slight color change (usually pale yellow) and mild exotherm should be observed. The cooling bath prevents localized flash-boiling, safeguarding the stoichiometry[2].

    Phase 2: Thermodynamic Drive 4. Heating: Remove the ice bath, equip a highly efficient reflux condenser, and heat the mixture to 78°C (reflux) overnight[1].

    • Causality: Sustained thermal energy drives the secondary dehydration, forcing the irreversible formation of the aromatic system.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the higher-Rf UV-active diketone spot.

    Phase 3: Isolation & Workup 5. Concentration: Cool the reaction to ambient temperature and concentrate under reduced pressure to remove ~70% of the ethanol.

    • Causality: Removing ethanol prevents it from acting as a co-solvent during extraction, which would otherwise drag the product into the aqueous waste.

    • Extraction: Dilute the residue with EtOAc (50 mL) and quench with saturated aqueous NaCl (brine, 30 mL).

      • Validation Checkpoint: A sharp, immediate biphasic separation should occur. If an emulsion forms, it indicates incomplete cyclization or polymeric byproducts.

    • Drying: Extract the aqueous layer twice more with EtOAc (2 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the title compound as a brown solid (Expected Yield: >85%)[1].

    Quantitative Data & Parameter Optimization

    The following table summarizes the impact of various reaction parameters on the final isolated yield, synthesizing data from comparative methodologies.

    ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
    Hydrazine Stoichiometry 1.0 eq1.1 eqCompensates for evaporative loss of volatile hydrazine during heating[1].< 60% vs > 85%
    Reaction Kinetics Room Temp (2h)Reflux (12h)Thermal energy drives the secondary dehydration and thermodynamic ring closure[1].~65% vs > 85%
    Solvent Concentration < 0.5 M1.5 - 2.0 MHigher concentration increases collision frequency for the initial bimolecular condensation.~70% vs > 90%
    Aqueous Workup Deionized WaterSaturated NaCl (Brine)Salting-out effect reduces the aqueous solubility of the polar pyrazole product.~70% vs > 90%

    References

    1.[2] Title: US Patent 9,458,145 B2 - Bromodomain Inhibitors and Uses Thereof. Source: Google Patents / Googleapis URL:

    2.[1] Title: US Patent 8,993,612 B2 - Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer. Source: Google Patents URL:

    Sources

    side reactions in the synthesis of pyrazoles from diones

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks encountered during the synthesis of pyrazoles from 1,3-diketones and hydrazines (the classic Knorr pyrazole synthesis).

    While this reaction is a cornerstone of drug development, it is notorious for producing complex mixtures if the reaction kinetics and thermodynamics are not strictly controlled. This guide provides field-proven, mechanistically grounded solutions to isolate your target pyrazole with high purity and yield.

    Diagnostic Workflow

    Before altering your reaction conditions, analyze your crude mixture via LC-MS or NMR. Use the decision tree below to identify the specific side reaction plaguing your synthesis.

    Troubleshooting Start LC-MS / NMR Analysis of Crude Reaction Issue1 Multiple Isomers (Same Mass) Start->Issue1 Issue2 Mass = Target + 18 Da (Incomplete Dehydration) Start->Issue2 Issue3 Mass = Target + Hydrazine (Bis-hydrazone) Start->Issue3 Sol1 Regioselectivity Issue: Switch to TFE/HFIP solvent Issue1->Sol1 Sol2 Trapped Intermediate: Add acid catalyst (TsOH) Issue2->Sol2 Sol3 Over-addition: Control stoichiometry to 1.0 eq Issue3->Sol3

    Fig 1. Decision tree for troubleshooting common side reactions in pyrazole synthesis.

    Section 1: The Regioselectivity Dilemma (1,3- vs 1,5-Isomers)

    Q: Why am I obtaining a nearly 1:1 mixture of regioisomers when reacting an unsymmetrical 1,3-diketone with a substituted hydrazine?

    A: The regioselectivity of the Knorr pyrazole synthesis is governed by a delicate balance of steric hindrance and the electronic electrophilicity of the two carbonyl carbons[1]. When using traditional solvents like ethanol, the solvent fails to sufficiently differentiate the transition states of the nucleophilic attack. Furthermore, the nucleophilicity of the attacking hydrazine nitrogen dictates the pathway: aliphatic hydrazines and arylhydrazines often exhibit inverse regioselectivity due to resonance stabilization[2].

    The Solution: Switch your solvent to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE). TFE alters the tautomeric equilibrium of the 1,3-dicarbonyl and forms strong hydrogen bonds with the hydrazine, selectively directing the initial nucleophilic attack to the more electrophilic carbonyl, resulting in a single detectable regioisomer[1].

    Table 1: Impact of Solvent Selection on Regioselectivity and Yield

    SolventDielectric Constant (ε)Typical Regioisomer Ratio (1,3- vs 1,5-)Average Yield (%)Primary Limitation
    Ethanol (EtOH) 24.5~ 55:45 (Poor)80 - 85%Difficult downstream separation
    Toluene 2.4~ 60:40 (Poor)70 - 75%Low solubility for polar hydrazines
    2,2,2-Trifluoroethanol (TFE) 26.7> 95:5 (Excellent)90 - 95%Higher solvent cost
    Self-Validating Protocol: Highly Regioselective Synthesis in TFE

    Causality Focus: Utilizing solvent-induced electronic differentiation to bypass chromatographic separation.

    • Dissolution: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

    • Controlled Addition: Add the substituted hydrazine (1.05 mmol) dropwise at room temperature. Note: Dropwise addition prevents localized heating and preserves the hydrogen-bonding network established by TFE.

    • Incubation & Validation: Stir at room temperature for 2-3 hours. Validation Step: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe a single dominant peak corresponding to the target mass, rather than a split peak indicative of isomers.

    • Workup: Remove TFE under reduced pressure. The high volatility of TFE allows for easy concentration without harsh heating that could induce thermodynamic equilibration of isomers.

    Section 2: The "Mass + 18" Anomaly (Incomplete Dehydration)

    Q: My LC-MS analysis shows a major peak that is exactly 18 Da heavier than my target pyrazole. What is this side product?

    A: You have trapped the 5-hydroxy-4,5-dihydro-1H-pyrazole (hydroxypyrazoline) intermediate[3]. Pyrazole formation is a stepwise process: condensation to a hydrazone, cyclization to a hydroxypyrazoline, and finally, dehydration to the aromatic pyrazole. If your reaction lacks sufficient thermodynamic driving force (heat) or acid catalysis, the final dehydration step (loss of H₂O, -18 Da) stalls.

    Mechanism Dione 1,3-Diketone + Hydrazine Hydrazone Mono-hydrazone Intermediate Dione->Hydrazone Condensation Bishydrazone Bis-hydrazone (Side Product) Hydrazone->Bishydrazone Excess Hydrazine Hydroxypyrazoline 5-Hydroxy-4,5-dihydro -1H-pyrazole Hydrazone->Hydroxypyrazoline Cyclization Pyrazole Target Pyrazole (Dehydrated) Hydroxypyrazoline->Pyrazole Acid / Heat (-H2O)

    Fig 2. Mechanistic pathways of Knorr pyrazole synthesis highlighting side products.

    The Solution: Dehydration must be forced. Acid catalysis has a marked effect on the rate of pyrazole formation by protonating the ketone oxygen to activate the carbonyl carbon, and subsequently protonating the C5-hydroxyl group to convert it into a superior leaving group (water)[4].

    Self-Validating Protocol: Acid-Catalyzed Dehydration

    Causality Focus: Lowering the activation energy for aromatization via protonation.

    • Acidification: To the stalled crude reaction mixture, add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 to 0.2 equiv).

    • Thermodynamic Push: Equip the flask with a reflux condenser and heat to 80 °C for 1-2 hours.

    • Validation: Run an LC-MS of the mixture. Pass Criteria: Complete disappearance of the[M+H+18]⁺ peak and the emergence of the sharp [M+H]⁺ peak of the target pyrazole.

    • Quench: Cool to room temperature and quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst before organic extraction. Failure to neutralize can lead to the formation of water-soluble pyrazolium salts, causing massive yield losses during workup.

    (Note: If a C4-iodinated pyrazole is desired, this trapped intermediate can be directly subjected to a tandem dehydration/iodination using Iodine Monochloride (ICl) and Li₂CO₃ at room temperature[3].)

    Section 3: Over-Addition and Stalled Hydrazones

    Q: I am observing a "di-addition" intermediate or a stalled mono-hydrazone instead of the cyclized pyrazole. How do I push the reaction forward?

    A: You are observing a bis-hydrazone (di-addition intermediate)[5]. This occurs when an excess of hydrazine is used, allowing a second hydrazine molecule to condense with the remaining carbonyl before intramolecular cyclization can occur.

    Alternatively, if the pH is too high (neutral to basic), the initial mono-hydrazone may form but fail to cyclize. Mechanistic studies show that at pH > 7, the initial hydrazone is formed and trapped, but no cyclization to the pyrazole is observed because the second carbonyl lacks the electrophilic activation required for the nitrogenous attack[4].

    The Solution:

    • Strict Stoichiometry: Never exceed 1.05 equivalents of hydrazine unless utilizing a highly sterically hindered dione.

    • pH Control: Maintain a slightly acidic environment (pH 4-6). If running the reaction in aqueous or semi-aqueous media, buffering the solution ensures that the exquisite chemoselectivity and fast kinetics of the initial hydrazone imine formation are immediately followed by the intense thermodynamic drive towards aromaticity[4].

    References

    • 1 - Benchchem 2.2 - Beilstein Journals 3.3 - PMC 4.4 - PMC

    • 5 - ResearchGate

    Sources

    Technical Support Center: Optimization & Troubleshooting of Pyrazole Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental causality behind reaction failures. Pyrazole scaffolds are cornerstones in medicinal chemistry and agrochemical development, but their synthesis—whether via the classical Knorr condensation or modern cycloadditions—is frequently plagued by regioselectivity issues, stalled intermediates, and oxidative degradation.

    This guide provides self-validating workflows, mechanistic troubleshooting, and optimized protocols to ensure reproducible, high-yield synthesis.

    Mechanistic Foundations

    To troubleshoot a reaction, you must first understand its kinetic bottlenecks. The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Mechanistic studies using transient flow methodologies reveal that this is not a simple concerted reaction[1]. It proceeds through a hydrazone intermediate, followed by intramolecular cyclization to a hydroxylpyrazolidine, and finally, a dehydration step to yield the aromatic pyrazole[1].

    ReactionMechanism N1 1,3-Diketone + Hydrazine N2 Hydrazone Formation N1->N2 Condensation (Fast) N3 Hydroxylpyrazolidine Intermediate N2->N3 Intramolecular Attack N4 Aromatic Pyrazole + H2O N3->N4 Dehydration (Rate-Limiting)

    Mechanistic pathway of the Knorr pyrazole synthesis highlighting the rate-limiting step.

    Troubleshooting & FAQs

    Q1: Why am I getting a mixture of regioisomers when using an unsymmetrical 1,3-diketone?

    The Causality: In the Knorr synthesis, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This lack of absolute kinetic preference leads to a mixture of regioisomers. The distribution is heavily influenced by the pH, solvent, and the electronic/steric characteristics of the substituents[1]. The Solution: To enforce strict regiocontrol, you must bias the reaction environment. Acid catalysis can selectively activate the more electron-rich carbonyl[2]. However, if absolute regiocontrol is required, abandon the Knorr route and utilize a base-mediated[3+2] cycloaddition. For instance, reacting 2-alkynyl-1,3-dithianes with sydnones leverages the umpolung properties of the dithianyl group to achieve excellent regioselectivity under mild conditions.

    Q2: My reaction stalls at the hydrazone intermediate. How do I force cyclization?

    The Causality: Under neutral pH conditions, the final dehydration of the hydroxylpyrazolidine intermediate into the aromatic pyrazole is the rate-determining step[1]. If your reaction stalls, the intermediate is thermodynamically trapped. The Solution: Introduce a Brønsted acid catalyst. Acid disrupts the intramolecular hydrogen bonding that stabilizes the unreactive enol tautomer of the dicarbonyl, and critically, it protonates the hydroxyl group of the intermediate to lower the activation energy for dehydration[3]. If you are utilizing an oxidative condensation route (e.g., from ketones/aldehydes), switching the solvent to DMSO significantly improves kinetics due to its high oxygen solubility[4].

    Q3: I am observing severe discoloration and poor yields when synthesizing pyrazoles from β-ketonitriles. What is going wrong?

    The Causality: Discoloration is a hallmark of hydrazine oxidation. Phenylhydrazine and its derivatives are highly sensitive to air and light, degrading into colored byproducts that consume your limiting reagent[5]. Furthermore, trace acidic or basic impurities can catalyze the premature hydrolysis of the β-ketonitrile starting material before condensation can occur[6]. The Solution: Always use freshly opened or purified hydrazine salts (e.g., hydrazine hydrochloride), which exhibit much higher bench stability[5]. Run the reaction under an inert argon atmosphere. To prevent hydrolysis, ensure the reaction is conducted under strictly neutral conditions in a non-aqueous solvent[6].

    TroubleshootingWorkflow Start Initiate Pyrazole Synthesis Hydrazone Hydrazone Intermediate Formed Start->Hydrazone Add Hydrazine Check Cyclization Complete? Hydrazone->Check Monitor (TLC/NMR) Success Target Pyrazole Isolated Check->Success Yes Issue1 Stalled at Hydrazone (Incomplete Dehydration) Check->Issue1 No, intermediate persists Issue2 Regioisomer Mixture (Poor Selectivity) Check->Issue2 No, multiple products Fix1 Add Brønsted Acid Catalyst Increase Temperature Issue1->Fix1 Troubleshoot Fix1->Check Re-evaluate Fix2 Adjust pH / Use Bulky Substituents or switch to [3+2] Cycloaddition Issue2->Fix2 Troubleshoot Fix2->Start Redesign Experiment

    Experimental workflow and troubleshooting logic for pyrazole synthesis.

    Validated Experimental Protocols

    Protocol A: Benchtop Optimized Knorr Synthesis (Celecoxib Analogs)

    This protocol utilizes acid catalysis to drive the rate-limiting dehydration step, optimized for fluorinated NSAID scaffolds[3].

    • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve the fluorinated 1,3-diketone (1.0 equiv) in anhydrous ethanol.

    • Hydrazine Addition: Add the aryl hydrazine hydrochloride salt (1.1 equiv) to the solution. Perform this step under an argon atmosphere to prevent oxidative degradation of the hydrazine[5].

    • Acid Catalysis: Introduce a catalytic amount of Brønsted acid (e.g., concentrated HCl, 0.1 equiv). This is critical to disrupt enol stabilization and accelerate dehydration[3].

    • Reaction Execution: Affix a reflux condenser and heat the mixture to reflux. Monitor the conversion of the hydrazone intermediate to the aromatic pyrazole via TLC (typically 30% ethyl acetate/hexanes) or benchtop 19F NMR[3][5].

    • Isolation: Once complete (typically 1-2 hours), remove from heat. While still warm, slowly add cold deionized water with vigorous stirring to induce precipitation. Cool in an ice bath, collect the solid via vacuum filtration, and wash with cold hexanes to remove non-polar impurities[5].

    Protocol B: Regioselective [3+2] Cycloaddition via 2-Alkynyl-1,3-Dithianes

    When the Knorr synthesis fails to provide adequate regiocontrol, this base-mediated cycloaddition guarantees high regioselectivity.

    • Reactant Preparation: Dissolve the 2-alkynyl-1,3-dithiane (0.1 mmol) and the substituted sydnone (0.1 mmol) in 2.0 mL of anhydrous DMSO.

    • Base Addition: Add potassium tert-butoxide (KOt-Bu, 3.0 equiv) to the solution at room temperature.

    • Cycloaddition: Stir the mixture at room temperature for exactly 15 minutes. The anionic relay process facilitates rapid and strictly regioselective cycloaddition.

    • Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL).

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 1,3,4-trisubstituted pyrazole.

    Quantitative Optimization Matrix

    The following table summarizes the causal impact of different reaction conditions on pyrazole yield and regioselectivity, allowing you to select the optimal parameters for your specific substrate.

    Synthesis RouteCatalyst / AdditiveSolventTemp (°C)Mechanistic AdvantageTypical Yield
    Standard Knorr NoneEthanolRefluxSimple baseline; prone to stalling at dehydration.40–60%
    Acidic Knorr Brønsted Acid (HCl)EthanolRefluxProtonates intermediate; overcomes rate-limiting dehydration.85–95%
    [3+2] Cycloaddition KOt-Bu (3.0 equiv)DMSORTAnionic relay process provides absolute regiocontrol.61–75%
    Oxidative Condensation O₂ (Air)DMSO80–100High O₂ solubility in DMSO drives greener oxidation.Up to 95%

    References

    • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.RSC Publishing.
    • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
    • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib...MDPI.
    • Troubleshooting the reaction mechanism of pyrazole form
    • Troubleshooting low yields in pyrazole synthesis
    • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
    • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.Organic Chemistry Portal.

    Sources

    Technical Support Center: Purification of Polar Pyrazole Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Chromatographic Purification. As Application Scientists, we frequently encounter challenges when isolating highly polar, nitrogen-rich heterocycles. Pyrazoles present a unique "perfect storm" of purification difficulties: they exhibit high polarity, participate in strong hydrogen bonding (acting as both donors and acceptors), undergo N1/N2 tautomerization, and often demonstrate poor solubility in standard organic solvents.

    This guide is designed for researchers and drug development professionals. It moves beyond generic advice to explain the mechanistic causality behind chromatographic failures and provides self-validating protocols to ensure high-purity isolation of polar pyrazole derivatives.

    Diagnostic Workflow for Pyrazole Purification

    Before adjusting your solvent system, you must diagnose the specific physicochemical properties of your pyrazole derivative. The decision tree below outlines the authoritative logic for selecting the correct chromatographic modality based on polarity (LogD) and structural behavior.

    G Start Crude Polar Pyrazole Mixture Assess Assess LogD & Solubility Start->Assess LogD_Low LogD < 0 Highly Polar / Water Soluble Assess->LogD_Low LogD_High LogD > 0 Moderately Polar Assess->LogD_High HILIC HILIC (Amide/Diol/Bare Silica) Gradient: High ACN -> Water LogD_Low->HILIC Preferred RP_AQ Polar-Embedded C18 (AQ) Gradient: High Water -> ACN LogD_Low->RP_AQ Alternative LogD_High->RP_AQ Standard SFC SFC (Supercritical Fluid) CO2 + MeOH/NH3 modifier LogD_High->SFC Chiral/Isomers Tautomer Tautomeric Peak Splitting? HILIC->Tautomer RP_AQ->Tautomer SFC->Tautomer Modifier Add pH Modifier (e.g., 0.1% FA or NH4OAc) Tautomer->Modifier Yes

    Figure 1: Decision tree for selecting chromatographic methods for polar pyrazoles.

    Frequently Asked Questions (FAQs)

    Q1: Why does my polar pyrazole elute in the void volume on a standard C18 reverse-phase column? Causality: Standard C18 columns rely on hydrophobic partitioning. Highly polar pyrazoles (LogD < 0) lack sufficient hydrophobic surface area to interact with the non-polar octadecyl chains. Consequently, they remain entirely in the mobile phase and elute at the solvent front 1. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column (AQ-type). Polar-embedded columns contain an amide or carbamate group within the alkyl chain, creating a water-enriched layer that facilitates the retention of polar analytes 2.

    Q2: I am experiencing severe streaking on normal-phase silica gel TLC. How can I resolve this for flash chromatography? Causality: Pyrazoles possess both a hydrogen-bond donor (N-H) and an acceptor (C=N). These functional groups interact aggressively with the acidic silanol (Si-OH) groups on bare silica, leading to varying rates of desorption across the sample band (streaking) 1. Solution: Neutralize the acidic silica sites by adding a basic modifier to your mobile phase, such as 0.1–1% triethylamine (TEA) or ammonia in methanol. Alternatively, switch the stationary phase to neutral or basic alumina.

    Q3: My LC-MS shows two closely eluting peaks with identical masses, but NMR confirms my compound is pure. What is happening? Causality: Unsubstituted or asymmetrically substituted pyrazoles undergo rapid N1/N2 tautomerization. If the rate of interconversion between these tautomers is comparable to the chromatographic timescale, you will observe peak splitting or a broad "bridge" between two peaks. Solution: You must "lock" the tautomeric state by adjusting the mobile phase pH. Adding 0.1% Formic Acid (low pH) or 10 mM Ammonium Acetate (neutral/mildly acidic pH) forces the compound into a single protonation state, collapsing the split peaks into a single sharp peak.

    Troubleshooting Guide: Resolving Specific Failures

    Issue: Compound Fails to Dissolve in the Mobile Phase for Injection
    • Causality: Highly polar pyrazoles often exhibit strong intermolecular crystal lattice energies (due to extensive hydrogen bonding), making them insoluble in standard weak injection solvents like hexane or low-percentage aqueous mixtures.

    • Solution (Self-Validating System): Utilize Dry Loading . Dissolve the crude mixture in a strong, volatile solvent (e.g., Methanol or DMSO). Add a small mass of the stationary phase (Celite or C18 silica) to the solution, and evaporate the solvent under reduced pressure. The resulting free-flowing powder ensures the sample is pre-adsorbed and distributed evenly, preventing precipitation at the column head 1.

    Issue: Co-elution with Polar Reaction Byproducts
    • Causality: In normal-phase chromatography, highly polar compounds require strong solvent mixtures (e.g., high ratios of MeOH in DCM), which compresses the retention window. This causes the pyrazole to co-elute with unreacted polar starting materials or salts.

    • Solution: Transition to HILIC . HILIC operates via an orthogonal retention mechanism where water acts as the strongest eluting solvent. This expands the retention window for polar compounds, allowing for high-resolution separation of closely related polar impurities 3.

    HILIC_Mech Mobile Mobile Phase (High ACN, Low H2O) Pyrazole Polar Pyrazole Mobile->Pyrazole Transports WaterLayer Immobilized Water Layer (Partitioning Zone) Silica Polar Stationary Phase (e.g., Bare Silica) WaterLayer->Silica Adsorbed to Pyrazole->WaterLayer Partitions into Pyrazole->Silica H-Bonding

    Figure 2: HILIC retention mechanism. Analytes partition into a stationary water-enriched layer.

    Quantitative Data Summary

    The following table synthesizes empirical retention data comparing different column architectures for polar nitrogen-containing heterocycles. Notice how standard C18 columns fail to retain highly polar compounds (eluting in the void volume) and suffer from severe peak asymmetry, whereas Polar-Embedded and HILIC phases restore retention and peak shape 2.

    Compound TypeColumn ArchitectureMobile PhaseRetention Time (min)Peak Asymmetry (Tailing)
    Highly Polar Heterocycle Standard C1895:5 Water:ACN1.2 (Void Volume)N/A
    Highly Polar Heterocycle Polar-Embedded C1895:5 Water:ACN4.51.1 (Excellent)
    Basic Heterocycle Standard C1890:10 Water:MeOH2.11.8 (Severe Tailing)
    Basic Heterocycle Polar-Endcapped C1890:10 Water:MeOH5.31.2 (Good)
    Polar Pyrazole HILIC (Bare Silica)5:95 Water:ACN + Buffer6.81.05 (Optimal)

    Validated Experimental Protocols

    Protocol A: HILIC Purification of Highly Polar Pyrazoles

    This protocol utilizes aqueous normal-phase chromatography to retain compounds that fail on C18 columns 4.

    • Column Selection: Select an underivatized silica, diol, or zwitterionic HILIC column.

    • Mobile Phase Preparation:

      • Solvent A (Weak): 100% Acetonitrile (Do not use Methanol, as it disrupts the immobilized water layer).

      • Solvent B (Strong): HPLC-grade Water containing 10–20 mM Ammonium Formate (pH ~3.0). Causality: The buffer maintains a consistent ionic strength, preventing electrostatic repulsion between the pyrazole and the stationary phase.

    • Equilibration (Critical Step): Equilibrate the column with 95% Solvent A / 5% Solvent B for a minimum of 15 column volumes (CV). Causality: HILIC columns require extensive equilibration to form the stable, water-enriched partitioning layer on the silica surface.

    • Sample Loading: Dissolve the pyrazole in a solvent mixture as close to the initial mobile phase as possible (e.g., 80% ACN / 20% Water). If insoluble, use DMSO, but keep the injection volume strictly below 2% of the column volume to prevent peak distortion.

    • Gradient Elution: Run a gradient from 5% B to 40% B over 10-15 CV. The polar pyrazole will elute as the water concentration increases.

    Protocol B: Dry Loading for Reversed-Phase Flash Chromatography

    Use this protocol when the pyrazole is insoluble in the starting mobile phase of a reversed-phase purification.

    • Dissolution: Dissolve the crude pyrazole mixture in a minimum volume of a highly solubilizing, volatile solvent (e.g., Methanol or Acetone).

    • Adsorption: Add dry C18-functionalized silica gel to the flask. The mass of the C18 silica should be approximately 2 to 3 times the mass of the crude sample.

    • Evaporation: Attach the flask to a rotary evaporator. Slowly remove the solvent under reduced pressure at 35°C until a dry, free-flowing powder is obtained. Causality: Complete solvent removal is mandatory; residual strong solvent will cause premature elution and band broadening.

    • Packing: Transfer the dry powder into an empty solid-load cartridge. Compress the powder gently with a frit to eliminate dead volume.

    • Elution: Attach the cartridge in-line ahead of the main C18 column and commence the standard aqueous/organic gradient.

    References

    • Why HILIC is what your polar compounds need for purification Buchi[Link]

    • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica Chromatography Today[Link]

    Sources

    Technical Support Center: Overcoming Solubility Challenges of 3,5-Dicyclopropyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and formulation scientists encountering solubility bottlenecks with 3,5-dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9) and its downstream derivatives.

    Mechanistic Overview: Why is this compound so difficult to dissolve?

    3,5-dicyclopropyl-1H-pyrazole is a highly specialized chemical fragment utilized predominantly in the design of calcium release-activated calcium (CRAC) channel inhibitors[1]. These inhibitors are pivotal in modulating immune responses and treating non-small cell lung cancer by blocking Orai1 pore channels[1]. However, the physicochemical nature of this fragment presents severe solubility challenges driven by two primary factors:

    • High Crystal Lattice Energy: The 1H-pyrazole core acts as both a strong hydrogen bond donor and acceptor, creating tightly packed, highly stable crystal lattices that resist solvent penetration[2].

    • Extreme Lipophilicity: The dual cyclopropyl groups create a large hydrophobic surface area. In aqueous environments, this forces water molecules to form entropically unfavorable clathrate cages around the molecule, driving rapid compound aggregation and precipitation[3].

    FAQ & Troubleshooting: In-Vitro Assays & Aqueous Buffers

    Q: When I dilute my DMSO stock of a 3,5-dicyclopropyl-1H-pyrazole derivative into my cellular assay buffer, it immediately crashes out. How do I maintain solubility without killing my cells with high DMSO concentrations?

    A: This "crashing out" is the classic hydrophobic effect. The abrupt shift from a 100% organic environment (DMSO) to a highly aqueous buffer causes the lipophilic cyclopropyl groups to rapidly aggregate to minimize water contact[3]. To counteract this, you must lower the surface tension and provide a hydrophobic pocket for the compound to reside in, typically via micellar solubilization using non-ionic surfactants[4].

    Protocol 1: Micellar Solubilization for Aqueous Bioassays
    • Step 1: Stock Preparation. Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

      • Mechanistic Rationale: Anhydrous DMSO prevents premature water-induced nucleation.

    • Step 2: Buffer Modification. Supplement your aqueous assay buffer (e.g., HEPES or PBS) with 0.1% to 0.5% (v/v) Polysorbate 80 (Tween 80).

      • Mechanistic Rationale: Polysorbate 80 forms micelles with hydrophobic cores that can encapsulate the dicyclopropyl groups, shielding them from the aqueous environment.

    • Step 3: Thermal Equilibration. Warm the supplemented buffer to 37°C before addition.

      • Mechanistic Rationale: Heating increases the kinetic energy and micelle dynamics, allowing faster encapsulation of the drug before it can form crystalline aggregates.

    • Step 4: Dropwise Addition. Add the DMSO stock dropwise while vortexing vigorously, ensuring the final DMSO concentration remains ≤1%.

      • Mechanistic Rationale: Rapid mixing prevents localized zones of high drug concentration, forcing immediate interaction with the micelles rather than compound-compound aggregation.

    • Step 5: Self-Validation Checkpoint. Centrifuge the final assay solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and quantify the compound concentration using UV-Vis spectroscopy or HPLC against a standard curve.

      • Validation Logic: If the measured concentration matches your theoretical yield, the compound is fully solubilized in the micelles. If it is lower, the compound has precipitated into the pellet, and you must increase the surfactant ratio or utilize cyclodextrin complexation.

    Workflow Start Compound Precipitates in Aqueous Buffer CheckDMSO Is DMSO stock concentration > 10mM? Start->CheckDMSO DiluteDMSO Dilute stock to 10mM and re-test CheckDMSO->DiluteDMSO Yes AddSurfactant Add 0.1-0.5% Tween 80 to aqueous buffer CheckDMSO->AddSurfactant No DiluteDMSO->AddSurfactant CheckSol Does it remain in solution? AddSurfactant->CheckSol Success Proceed with Assay CheckSol->Success Yes Cyclodextrin Use HP-β-CD complexation CheckSol->Cyclodextrin No Cyclodextrin->Success

    Caption: Decision tree for troubleshooting aqueous precipitation of dicyclopropyl pyrazoles.

    FAQ & Troubleshooting: Synthetic Chemistry & Reaction Optimization

    Q: During the synthesis of my CRAC inhibitor, 3,5-dicyclopropyl-1H-pyrazole won't fully dissolve in standard solvents like DCM at room temperature. What are the best solvent choices?

    A: Non-polar or weakly polar solvents like DCM cannot provide enough solvation energy to break the strong intermolecular hydrogen bonds formed by the pyrazole's N-H group[5]. You must utilize polar aprotic solvents that act as strong hydrogen bond acceptors to disrupt the crystal lattice while simultaneously solvating the lipophilic rings[4].

    Table 1: Solvent Selection Guide for 3,5-Dicyclopropyl-1H-pyrazole

    SolventPolarity IndexSolubilization MechanismRecommended Application
    DMF 6.4High dielectric constant; strong H-bond disruptionHigh-temperature coupling reactions[4]
    DMSO 7.2Exceptional H-bond acceptorStock solutions, SNAr reactions
    Acetone 5.1Moderate H-bond acceptor, highly volatileRoom temperature synthesis, recrystallization[4]
    Ethanol 5.2H-bond donor/acceptorHydrazine condensation steps[6]

    Q: How do I purify the synthesized pyrazole if standard cooling recrystallization yields an oily or amorphous mess?

    A: Recrystallization is notoriously difficult for highly lipophilic, poorly soluble compounds[5]. Instead of relying on temperature gradients, use an anti-solvent crystallization approach. Dissolve the crude mixture in a minimal volume of a "good" solvent (e.g., hot acetone), and slowly titrate in a "poor" solvent (e.g., water) dropwise until slight turbidity is observed[5]. The gradual shift in the solvent's dielectric constant forces the molecules to slowly order themselves into a pure crystal lattice, excluding impurities.

    FAQ & Troubleshooting: Formulation & Bioavailability

    Q: For in vivo animal models, how can I formulate 3,5-dicyclopropyl-1H-pyrazole derivatives to achieve sufficient oral bioavailability?

    A: Standard crystalline suspensions will fail due to dissolution rate-limited absorption. You must fundamentally alter the physical state of the drug by creating an Amorphous Solid Dispersion (ASD)[7]. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you trap the pyrazole in a high-energy amorphous state, completely bypassing the crystal lattice energy barrier during gastrointestinal dissolution[3].

    Protocol 2: Hot-Melt Extrusion (HME) for Solid Dispersions
    • Step 1: Co-Milling. Mill the pyrazole derivative with a hydrophilic polymer (e.g., PVP-VA) at a 1:3 drug-to-polymer ratio.

      • Mechanistic Rationale: Intimate physical mixing is required to ensure uniform melting and prevent localized drug domains that could recrystallize.

    • Step 2: Extrusion. Process the mixture through a twin-screw extruder. Set the barrel temperature above the glass transition temperature (Tg) of the polymer but strictly below the degradation temperature of the pyrazole.

      • Mechanistic Rationale: The mechanical shear and heat melt the polymer, dissolving the drug into the polymer melt to form a single-phase thermodynamic system.

    • Step 3: Quenching. Rapidly cool the extrudate upon exiting the die.

      • Mechanistic Rationale: Rapid cooling "freezes" the polymer chains, kinetically trapping the drug molecules in a disordered, amorphous state before they have time to re-align into crystals.

    • Step 4: Self-Validation Checkpoint. Mill the cooled extrudate into a fine powder and analyze it using Powder X-Ray Diffraction (PXRD).

      • Validation Logic: If the PXRD diffractogram shows a broad, featureless "halo," the dispersion is successfully amorphous. If sharp diffraction peaks are present, crystalline drug remains, and the extrusion temperature or polymer ratio must be increased.

    CRAC_Pathway TCR T-Cell Receptor Activation ER ER Calcium Depletion TCR->ER STIM1 STIM1 Aggregation (ER Membrane) ER->STIM1 Orai1 Orai1 Channel (Plasma Membrane) STIM1->Orai1 Binds & Activates CaInflux Calcium Influx (CRAC Current) Orai1->CaInflux Cytokines Cytokine Release (IL-2, etc.) CaInflux->Cytokines Inhibitor Solubilized Pyrazole Inhibitor Inhibitor->Orai1 Blocks Pore

    Caption: Mechanism of action for pyrazole-derived CRAC channel inhibitors via Orai1 blockade.

    References

    • BenchChem. "Dealing with poor solubility of pyrazole derivatives during synthesis." BenchChem Technical Support. 5

    • BenchChem. "Improving solubility of pyrazole derivatives for reaction." BenchChem Technical Support. 4

    • BenchChem. "How to improve the solubility of 1-Isopropylpyrazole derivatives." BenchChem Technical Support. 3

    • MilliporeSigma. "Improving solubility – a close look at available approaches." Sigma-Aldrich White Papers. 7

    • Indian Journal of Pharmaceutical and Biological Research. "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review." IJPBR. 2

    • Google Patents. "Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer." US Patent 8993612B2 / US10668051B2. 1

    Sources

    Technical Support Center: Chromatographic Separation of Pyrazole Isomers

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with pyrazole isomer separation.

    Separating pyrazole isomers—whether they are regioisomers (e.g., 1', 2'-substituted or 3,5-substituted) or tautomers—is notoriously difficult. Because these isomers possess nearly identical molecular weights, polarities, and hydrophobicities, unselective syntheses often result in mixtures where chromatographic separation becomes the rate-limiting step in discovery chemistry workflows[1].

    This guide moves beyond generic advice, focusing on the causality behind peak tailing, co-elution, and tautomeric band broadening, providing you with self-validating protocols to optimize your analytical and preparative workflows.

    Decision Matrix: Pyrazole Separation Workflow

    Before adjusting your mobile phase, it is critical to diagnose the structural nature of your pyrazole mixture. The workflow below illustrates the logical progression from crude mixture to optimized separation.

    PyrazoleWorkflow Start Crude Pyrazole Isomer Mixture CheckTautomerism Is Annular Tautomerism Present? (e.g., 1H-unsubstituted pyrazoles) Start->CheckTautomerism Derivatize Consider N-Alkylation or Temperature Control CheckTautomerism->Derivatize Yes CheckScale Determine Target Scale CheckTautomerism->CheckScale No / N-Substituted Derivatize->CheckScale Analytical Analytical Scale (RP-HPLC / UPLC) CheckScale->Analytical Prep Preparative Scale (Flash / SFC) CheckScale->Prep HPLC_Opt Optimize Selectivity & pH (PFP/Phenyl-Hexyl + Modifiers) Analytical->HPLC_Opt SFC_Opt SFC Optimization (CO2 + MeOH/Amine Additive) Prep->SFC_Opt High Resolution Flash_Opt Flash Chromatography (Dry Loading, Shallow Gradient) Prep->Flash_Opt Bulk Isolation

    Figure 1: Strategic decision tree for the chromatographic separation of pyrazole isomers.

    Troubleshooting & FAQs
    Q1: My N-aryl pyrazole regioisomers are co-eluting as a single broad peak on a standard C18 column. How can I resolve them?

    The Causality: Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. Because regioisomers (e.g., 1'- vs 2'-substituted pyrazoles) have identical hydrophobic footprints, C18 columns often fail to provide sufficient selectivity. The Solution: Shift your separation mechanism from pure hydrophobicity to π−π , dipole-dipole, or steric interactions.

    • Actionable Step: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The electron-rich (or electron-deficient) rings of these stationary phases will interact differently with the distinct dipole moments generated by the varying positions of the substituents on the pyrazole ring.

    Q2: I am observing severe peak tailing for my basic pyrazoles in RP-HPLC. What causes this, and how do I fix it?

    The Causality: Pyrazoles contain both a "pyrrole-like" (NH) and a "pyridine-like" ( sp2 hybridized) nitrogen[2]. The pyridine-like nitrogen is basic and readily forms secondary hydrogen bonds or ionic interactions with unendcapped, acidic residual silanols on the silica support[3]. The Solution: You must mask the silanols or alter the ionization state of the pyrazole.

    • Actionable Step (Low pH): Add a mobile phase modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This protonates the residual silanols (neutralizing them) and fully protonates the pyrazole. Note: This will significantly reduce the retention factor ( k′ ).

    • Actionable Step (High pH): If your column is pH-stable, use a 10 mM Ammonium Bicarbonate buffer (pH ~10). This keeps the pyrazole fully neutral, eliminating ionic interactions and increasing retention, resulting in sharp, symmetrical peaks[4].

    Q3: My 1H-pyrazole (unsubstituted at N1) shows a "split" peak or a plateau between two peaks, even though it's highly pure by MS. Why?

    The Causality: You are observing annular tautomerism on the chromatographic timescale. The proton rapidly exchanges between the N1 and N2 positions, converting a 3-substituted pyrazole into a 5-substituted pyrazole[2]. If the rate of this interconversion is similar to the time the molecule spends traversing the column, the detector will see a smeared plateau or split peaks. The Solution: You must push the equilibrium to be either much faster or much slower than the chromatographic timescale.

    • Actionable Step: Temperature Control. Lowering the column compartment temperature (e.g., to 10°C) can "freeze" the tautomers, allowing you to resolve them as two distinct peaks. Conversely, raising the temperature (e.g., to 60°C) can accelerate the exchange, coalescing the tautomers into a single, sharp peak.

    Q4: I need to scale up the separation of two pyrazole regioisomers using silica gel flash chromatography, but they co-elute upon scale-up.

    The Causality: When scaling up, liquid loading of the crude mixture in a strong solvent (like DCM or Methanol) causes severe band broadening at the head of the column. The strong solvent drags the compounds down the column before the mobile phase can establish a proper equilibrium. The Solution: Dry Loading.

    • Actionable Step: Dissolve your crude mixture in a volatile solvent, add a small amount of silica gel (1:2 to 1:4 compound-to-silica ratio), and evaporate to a dry, free-flowing powder[3]. Load this powder onto the top of a pre-packed column. Elute using a very shallow gradient (e.g., 100% Hexane slowly ramping to 100% Ethyl Acetate)[5].

    Quantitative Data: Separation Parameter Comparison

    The following table summarizes typical retention and peak shape metrics when separating 1-alkyl-pyrazole isomers across different chromatographic modalities. This data highlights why SFC and High-pH HPLC are often preferred over standard Low-pH HPLC[4].

    ParameterRP-HPLC (Low pH) 0.1% Formic AcidRP-HPLC (High pH) 10mM NH₄HCO₃Supercritical Fluid Chromatography (SFC) CO₂ + MeOH/Amine
    Analyte Ionization Fully Protonated (Cationic)NeutralNeutral (Hydrogen bonding active)
    Retention Factor ( k′ ) ~1.2 (Poor retention)~4.5 (Strong retention)~2.8 (Highly tunable via co-solvent)
    Peak Tailing Factor ( Tf​ ) 1.8 - 2.5 (Significant tailing)1.0 - 1.2 (Excellent symmetry)1.0 - 1.1 (Excellent symmetry)
    Regioisomer Selectivity ( α ) 1.0 - 1.05 (Frequent co-elution)1.1 - 1.25 (Moderate resolution)> 1.5 (Baseline resolution)
    Throughput/Run Time 10 - 15 minutes10 - 15 minutes3 - 5 minutes
    Experimental Methodology: SFC Separation of Pyrazole Regioisomers

    When RP-HPLC fails to provide adequate selectivity or throughput, Supercritical Fluid Chromatography (SFC) is the most powerful alternative for pyrazole regioisomers. SFC leverages the unique properties of supercritical CO₂, offering orthogonal selectivity and rapid equilibration.

    Protocol: Preparative SFC Separation of N-Alkyl Pyrazole Regioisomers

    Materials Required:

    • Preparative SFC System (e.g., Waters Prep 150 SFC or equivalent).

    • Stationary Phase: 2-Ethylpyridine (2-EP) or Diethylaminopropyl (DEAP) column (5 µm, 21 x 250 mm). Rationale: Basic stationary phases prevent secondary interactions with the pyrazole nitrogen.

    • Mobile Phase A: SFC-Grade CO₂.

    • Mobile Phase B (Co-solvent): LC-MS Grade Methanol containing 0.2% Isopropylamine (IPA) or 0.025% ethanesulfonic acid[6].

    Step-by-Step Procedure:

    • Sample Preparation: Dissolve the crude pyrazole isomer mixture in pure Methanol. Ensure the concentration does not exceed 50 mg/mL to prevent column overloading. Filter through a 0.22 µm PTFE syringe filter.

    • System Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven temperature to 35°C. Equilibrate the column with 15% Mobile Phase B at a total flow rate of 50 mL/min until the baseline stabilizes.

    • Method Scouting (Analytical Scale First): Run a rapid gradient from 5% to 50% Mobile Phase B over 5 minutes. Identify the elution percentage of the pyrazole isomers.

    • Isocratic Optimization: Based on the scouting run, calculate the percentage of co-solvent at elution. Set an isocratic method at 5% below this elution point (e.g., if it elutes at 25% B, run isocratically at 20% B). This maximizes the selectivity ( α ) between the closely related regioisomers.

    • Injection and Fractionation: Inject the sample (e.g., 500 µL). Monitor via UV at 220 nm and 254 nm[6]. Collect fractions based on slope-triggered UV detection.

    • Post-Processing: Because CO₂ sublimates upon depressurization, the resulting fractions will only contain the target pyrazole isomer dissolved in a small volume of Methanol/IPA. Remove the residual solvent under reduced pressure to yield the pure isomers.

    References
    • Desai, S. et al. "Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor." RSC Medicinal Chemistry. Available at:[Link]

    • Kölle, P. et al. "Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides." Journal of the American Chemical Society. Available at:[Link]

    • Klimkaitė, L. et al. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules (KTU ePubl). Available at:[Link]

    • Google Patents. "EP1802621B1 - Crf receptor antagonists and methods relating thereto." Google Patents.

    Sources

    Technical Support Center: Overcoming Catalyst Poisoning in Pyrazole Functionalization

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. For researchers and drug development professionals, functionalizing pyrazoles (via C–H activation or cross-coupling) is a critical pathway for synthesizing bioactive scaffolds. However, pyrazoles are notorious for inducing severe catalyst poisoning. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to keep your catalytic cycles active and efficient.

    The Causality of Catalyst Deactivation (Mechanistic Insight)

    Why do pyrazoles shut down transition-metal catalysts? The root cause lies in the potent Lewis basicity of the sp²-hybridized nitrogen (N2) atom on the 1H-pyrazole ring. During palladium-catalyzed reactions, this unhindered nitrogen strongly coordinates to the electrophilic Pd(II) intermediate formed immediately after oxidative addition.

    This coordination displaces necessary ligands or coupling partners, forming a thermodynamically stable, kinetically inert off-cycle Pd-pyrazolyl complex 1[1]. The catalyst is effectively trapped, halting turnover and often leading to eventual thermal degradation into inactive Pd(0) nanoparticles.

    MechanisticPathway Pd0 Active Pd(0)L_n OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Aryl Halide Addition Poisoned Pd(II)-Pyrazolyl Dead-End Complex OxAdd->Poisoned Unprotected N Coordination Product Functionalized Pyrazole Product OxAdd->Product Transmetalation & Reductive Elimination Poisoned->OxAdd Bulky Ligands (Steric Repulsion) Product->Pd0 Catalyst Regeneration

    Caption: Competing pathways: Productive catalytic cycle vs. off-cycle catalyst poisoning by pyrazole.

    Diagnostic & Troubleshooting FAQs

    Q1: My Suzuki-Miyaura coupling with an unprotected 1H-pyrazole stalled at 15% conversion. The reaction mixture turned black. What happened? A1: The black precipitate is Palladium black, a definitive indicator of catalyst degradation. When the catalyst is trapped in the off-cycle Pd-pyrazolyl state, prolonged heating causes ligand dissociation. Without stabilizing ligands, the Pd atoms aggregate into insoluble nanoparticles. Actionable Fix: Switch to a highly sterically hindered dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos). The massive steric profile of the triisopropylphenyl group in XPhos physically blocks the coordination of multiple pyrazole molecules to the Pd center, destabilizing the off-cycle complex and pushing the equilibrium back to the active cycle 2[2].

    Q2: I am attempting a directed C–H functionalization on a pyrazole derivative, but the nitrogen is directing the metal to the wrong position or poisoning it entirely. How can I override this? A2: This is a classic manifestation of heteroatom poisoning in directed C–H activation. You can bypass this by utilizing an anionic, strongly coordinating directing group that promotes rapid, on-site generation of a reactive Pd(II) species. For example, installing a simple N-methoxy amide (CONHOMe) directing group and using ambient air as the sole oxidant allows the catalyst to cleave the targeted C–H bond before it is scavenged by the pyrazole nitrogen3[3].

    Q3: Does the choice of base and solvent impact pyrazole poisoning in cross-couplings? A3: Absolutely. Poisoning is a kinetic competition between the desired transmetalation step and undesired N-coordination. Using a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) with a highly soluble inorganic base like K₃PO₄ drastically accelerates the transmetalation of the boronic acid. A faster transmetalation kinetically outcompetes the formation of the dead-end complex[1].

    DiagnosticWorkflow A Reaction Stalls / Low Yield B Visual Inspection of Reaction Mixture A->B C Black Precipitate (Pd-Black Aggregation) B->C Catalyst Degradation D Clear/Homogeneous (Off-Cycle Resting State) B->D Catalyst Trapped E Increase Ligand Sterics (e.g., XPhos, SPhos) C->E F Use Traceless Directing Groups or N-Protection C->F D->E G Accelerate Transmetalation (Biphasic K3PO4/H2O) D->G

    Caption: Logical workflow for diagnosing and mitigating catalyst poisoning in pyrazole functionalization.

    Quantitative Data: Ligand & Catalyst System Comparison

    The table below summarizes the quantitative impact of various ligand architectures on overcoming pyrazole-induced poisoning during standard cross-coupling reactions.

    Catalyst PrecursorLigand ArchitectureSteric ProfilePoisoning ResistanceAverage Yield (Unprotected Pyrazole)Mitigation Mechanism
    Pd(OAc)₂ PPh₃ (Monodentate)LowVery Low< 15%None. Rapid formation of stable bis-pyrazolyl Pd(II) complex.
    Pd₂(dba)₃ dppf (Bidentate)MediumLow30 - 40%Chelation prevents some oligomerization, but fails to block N-coordination.
    Pd(OAc)₂ SPhos (Dialkylbiaryl)HighHigh80 - 85%Steric bulk prevents multi-pyrazole coordination.
    XPhos Pd G2 XPhos (Precatalyst)Very HighVery High> 95%1:1 L:Pd ratio ensures rapid generation of active mono-ligated Pd(0).
    Self-Validating Experimental Protocol

    Optimized Suzuki-Miyaura Cross-Coupling of Unprotected Pyrazoles This protocol utilizes a Buchwald precatalyst system designed to self-validate its active state and outcompete catalyst poisoning[1].

    Materials:

    • Aryl halide (1.0 equiv)

    • Unprotected Pyrazole Boronic Acid (1.5 equiv)

    • XPhos Pd G2 Precatalyst (2-5 mol%)

    • K₃PO₄ (2.0 equiv)

    • 1,4-Dioxane / H₂O (4:1 ratio, thoroughly degassed)

    Step-by-Step Methodology:

    • Preparation (Inert Atmosphere): In a flame-dried Schlenk flask under argon, combine the aryl halide, pyrazole boronic acid, K₃PO₄, and the XPhos Pd G2 precatalyst.

      • Causality Note: Using a G2 precatalyst ensures a strict 1:1 ratio of Palladium to the bulky XPhos ligand, preventing the formation of under-ligated Pd species that are highly susceptible to pyrazole poisoning.

    • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture.

      • Validation Checkpoint 1: Upon solvent addition and mild warming (40°C), the solution should transition from an off-white suspension to a homogeneous golden-yellow or orange solution. This color change self-validates the successful deprotonation of the precatalyst and the generation of the active Pd(0) species.

    • Reaction Execution: Heat the mixture to 80°C for 4–12 hours. Monitor via TLC or LC-MS.

      • Validation Checkpoint 2: If the solution turns opaque black within the first hour, oxygen has infiltrated the system, or the pyrazole substrate is exceptionally basic, stripping the ligand. If it remains clear but stalls, increase the H₂O ratio slightly to further dissolve the K₃PO₄ and accelerate transmetalation.

    • Work-up: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for column chromatography.

    References
    • Source: nih.gov (PMC)
    • Source: nih.gov (PMC)
    • Source: benchchem.

    Sources

    scale-up challenges for the production of 3,5-dicyclopropyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the scale-up production of 3,5-dicyclopropyl-1H-pyrazole . As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. Successful scale-up requires a deep understanding of reaction causality, rigorous in-process controls, and proactive troubleshooting.

    This center provides self-validating protocols, mechanistic insights, and direct answers to the most common scale-up deviations you will encounter in the pilot plant.

    Process Workflow Overview

    SynthesisWorkflow A Cyclopropyl Methyl Ketone C 1,3-Dicyclopropylpropane -1,3-dione A->C NaOMe, DMSO 50-60°C B Methyl Cyclopropanecarboxylate B->C Claisen Condensation E 3,5-Dicyclopropyl -1H-pyrazole C->E EtOH, Reflux 12-16 hrs D Hydrazine Hydrate (NH2NH2·H2O) D->E Cyclization

    Fig 1. Two-step synthetic workflow for 3,5-dicyclopropyl-1H-pyrazole production.

    Self-Validating Experimental Protocols

    Step 1: Synthesis of 1,3-Dicyclopropylpropane-1,3-dione (Claisen Condensation)

    The initial step involves the condensation of cyclopropyl methyl ketone with methyl cyclopropanecarboxylate.

    • Preparation: Charge a dry, nitrogen-purged reactor with anhydrous dimethyl sulfoxide (DMSO) and cyclopropyl methyl ketone (1.0 eq) [US6143935A][1].

    • Reagent Addition: Add methyl cyclopropanecarboxylate (2.0 eq). Cool the reactor jacket to 0–5°C [US6143935A][1].

    • Base Addition: Slowly charge sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) (2.0 eq) in portions [US10668051B2][2].

      • Mechanistic Causality: DMSO is chosen because it poorly solvates the alkoxide, significantly increasing its effective basicity. Strict temperature control during base addition mitigates the initial exothermic deprotonation and prevents aldol-type self-condensation of the ketone.

    • Reaction: Remove cooling and heat the mixture to 50–60°C for 4–8 hours [US6143935A][1].

    • Validation Check: Sample the reaction mixture, quench in dilute HCl, and analyze via GC-MS. The system validates complete conversion when the cyclopropyl methyl ketone peak is <2% relative to the product. Do not proceed to workup until this threshold is met.

    • Workup: Quench the reactor contents into cold 18% HCl (maintaining internal temp <25°C). Extract with toluene. Wash the organic layer extensively with water to remove residual DMSO, dry over Na2SO4, and concentrate [US6143935A][1].

    Step 2: Synthesis of 3,5-Dicyclopropyl-1H-pyrazole (Cyclization)

    The final step condenses the diketone with hydrazine to form the pyrazole ring.

    • Preparation: Dissolve the crude 1,3-dicyclopropylpropane-1,3-dione in absolute ethanol (approx. 5 volumes) [US8993612B2][3].

    • Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) at 20°C [US8993612B2][3].

      • Mechanistic Causality: The initial nucleophilic attack of hydrazine on the diketone is highly exothermic. Dropwise addition prevents solvent flash-boiling, controls the release of water, and minimizes the risk of toxic hydrazine vapor exposure.

    • Cyclization: Heat the mixture to reflux (approx. 78°C) for 12–16 hours [US8993612B2][3].

      • Mechanistic Causality: Refluxing provides the necessary activation energy to drive the dehydration step of the hemiaminal intermediate, forcing the cyclization to completion.

    • Validation Check: Analyze an aliquot via HPLC. The intermediate diketone must be undetectable before proceeding to isolation.

    • Isolation: Cool the mixture to ambient temperature. Slowly add water (or a H2O/AcOEt mixture) to induce precipitation. Filter the resulting brown/yellow solid and wash with cold water/ethanol [US8993612B2][3].

    Troubleshooting Guide & Logic

    TroubleshootingLogic Start Scale-Up Issue Detected Q1 Low Yield in Claisen Step? Start->Q1 Q2 Product Oiling Out During Isolation? Start->Q2 A1 Check NaOMe Quality & Ensure Anhydrous DMSO Q1->A1 Yes A2 Seed Crystallization & Control Water Addition Q2->A2 Yes (Rapid Precipitation) A3 Wash Organics to Remove Residual DMSO Q2->A3 Yes (Step 1 Carryover)

    Fig 2. Troubleshooting logic tree for common scale-up deviations.

    Frequently Asked Questions (FAQs)

    Q: Why am I seeing unreacted cyclopropyl methyl ketone in Step 1? A: Moisture in the DMSO or degraded alkoxide base (NaOMe/NaOEt) can quench the basicity required for the reaction [US6143935A][1]. Ensure strictly anhydrous conditions and titrate your base before use to confirm its active concentration.

    Q: Do I need to worry about regioselectivity during the pyrazole formation? A: No. Because 1,3-dicyclopropylpropane-1,3-dione is a symmetric 1,3-diketone, condensation with hydrazine yields a single, symmetric regioisomer: 3,5-dicyclopropyl-1H-pyrazole [US8993612B2][3].

    Q: What causes the product to oil out instead of crystallizing during Step 2 workup? A: Rapid addition of water or residual DMSO carried over from Step 1 can cause the pyrazole to form an oil rather than a crystalline solid. Ensure complete removal of DMSO during the Step 1 aqueous washes [US6143935A][1]. During Step 2, add water slowly and introduce seed crystals if necessary.

    Q: How do I manage the safety risks of hydrazine hydrate at scale? A: Hydrazine hydrate is highly toxic and potentially explosive. Use closed-system transfers, maintain an inert nitrogen atmosphere, and ensure robust scrubber systems are active. Never expose hydrazine to oxidizing agents or transition metal contaminants, which can catalyze explosive decomposition.

    Quantitative Data Summary

    ParameterStep 1: Claisen CondensationStep 2: Pyrazole Cyclization
    Reagents Ketone, Ester, NaOMe (1:2:2 ratio)Diketone, Hydrazine Hydrate (1:1.1 ratio)
    Primary Solvent DMSOEthanol
    Temperature Profile 0°C (Addition) → 50–60°C (Reaction)20°C (Addition) → 78°C (Reflux)
    Reaction Time 4 – 8 hours12 – 16 hours
    Critical Safety Hazard Strong base handling, Exotherm controlHydrazine toxicity, Exotherm control
    In-Process Control (IPC) GC-MS (Ketone depletion <2%)HPLC (Diketone depletion)

    References

    • Title: US8993612B2 - Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer Source: Google Patents URL
    • Title: US10668051B2 - Modulators of calcium release-activated calcium channel Source: Google Patents URL
    • Title: US6143935A - Process for the preparation of 1,3-dicarbonyl compounds Source: Google Patents URL

    Sources

    Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of pyrazole derivatives, a critical scaffold in medicinal chemistry.[1][2][3] As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This resource moves beyond simple protocols to explain the underlying mechanistic principles, helping you troubleshoot and optimize your reactions effectively.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Issue 1: Formation of Regioisomers

    Q: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

    A: This is one of the most common challenges in pyrazole synthesis.[2][4][5] The formation of two different constitutional isomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[4] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2][4]

    Root Cause Analysis:

    • Electronic Effects: The initial, and often rate-determining, step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon.[6] The most electrophilic (electron-poor) carbonyl carbon is typically attacked first. Electron-withdrawing groups on the dicarbonyl substrate will "activate" the adjacent carbonyl, making it the preferred site of attack.[4]

    • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can block access to a carbonyl group, forcing the reaction to proceed via attack at the less sterically hindered position.[4][6]

    • pH and Solvent: Reaction conditions can dramatically influence the regiochemical outcome.[1][2][4] The pH can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1] Solvents can influence the reaction pathway through their polarity and hydrogen-bonding properties.[4]

    Troubleshooting Workflow:

    Caption: Troubleshooting decision tree for regioselectivity issues.

    Solutions & Optimization Strategies:

    • Solvent Selection: The choice of solvent can be critical. Aprotic dipolar solvents like DMF have shown better results than polar protic solvents like ethanol in some cases.[6] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity through their unique hydrogen-bonding capabilities.[4]

    • pH Control: The regioselectivity can be pH-dependent.[6] For instance, acidic conditions might favor one isomer, while basic conditions favor the other. A catalytic amount of acetic acid is a common starting point for Knorr-type cyclizations.[7]

    • Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other.

    Data Summary: Effect of Solvent on Regioisomeric Ratio

    1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
    1-Phenyl-1,3-butanedioneMethylhydrazineMethanol85:15[4]
    1-Phenyl-1,3-butanedioneMethylhydrazineTFE92:8[4]
    1-Phenyl-1,3-butanedioneMethylhydrazineHFIP>99:1[4]
    Note: Data is illustrative and compiled from various sources. Exact ratios depend on specific substrates and conditions.[4]
    Issue 2: Low Yield and Unreacted Starting Materials

    Q: My reaction has a low yield, and TLC/LC-MS analysis shows a significant amount of unreacted 1,3-dicarbonyl and/or hydrazine. What's going wrong?

    A: Low yield is a frequent problem that can stem from several factors, including poor starting material quality, suboptimal conditions, or competing side reactions.[7]

    Root Cause Analysis:

    • Starting Material Purity: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[6][7] Impurities in the 1,3-dicarbonyl starting material can also inhibit the reaction.[6]

    • Reaction Conditions: The reaction may not have reached completion due to insufficient time or temperature.[6] The stoichiometry might also be off; a slight excess of hydrazine is often used to drive the reaction to completion.[6]

    • Side Reactions: The 1,3-dicarbonyl can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.[6] In some cases, a stable hydrazone intermediate may form but fail to cyclize efficiently.[6]

    Solutions & Optimization Strategies:

    • Verify Starting Material Quality: Use freshly opened or purified hydrazine.[6] Ensure the 1,3-dicarbonyl compound is pure and free from acidic or basic impurities that could catalyze hydrolysis.[6]

    • Optimize Stoichiometry and Conditions:

      • Try using a slight excess (1.1–1.2 equivalents) of the hydrazine reagent.[6] In some protocols, up to 2 equivalents are used.[7][8]

      • Increase the reaction temperature or extend the reaction time, monitoring progress carefully by TLC or LC-MS.[6]

      • Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation of the hydrazine.[7]

    • Promote Cyclization: If you suspect a stable hydrazone intermediate has formed, changing the solvent to a higher-boiling one or adding a catalyst (like glacial acetic acid) can promote the final cyclization and dehydration steps.[6][7]

    Optimized Protocol: General Procedure for Knorr Pyrazole Synthesis

    This protocol is a general starting point and may require optimization.

    • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equiv.) in a suitable solvent (e.g., ethanol or 1-propanol).[6][7]

    • Reagent Addition: Add the hydrazine hydrate or substituted hydrazine (1.1–2.0 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[7][8]

    • Heating & Monitoring: Heat the reaction mixture to reflux (typically 80-110°C).[7][8] Monitor the reaction's progress using Thin Layer Chromatography (TLC), comparing against the starting dicarbonyl compound.

    • Work-up & Isolation: Once the starting material is consumed, cool the reaction. The product may precipitate upon cooling or upon the addition of water.[7][8] Collect the solid by vacuum filtration, wash with cold water, and then a cold non-polar solvent like hexanes to remove impurities.[7]

    Issue 3: Controlling N-Alkylation Regioselectivity

    Q: I'm trying to N-alkylate a pre-formed pyrazole, but I'm getting a mixture of N1 and N2 alkylated isomers. How can I direct the alkylation to a specific nitrogen?

    A: This is a classic challenge in the functionalization of N-heterocycles.[9] For unsymmetrical pyrazoles, tautomerization makes both nitrogen atoms potential nucleophiles, often leading to product mixtures that are difficult to separate.[9][10]

    Root Cause Analysis:

    • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[10]

    • Base and Solvent System: The choice of base and solvent is critical.[10] Polar aprotic solvents like DMF and DMSO are common starting points.[10] The base can influence which tautomer is present or the nature of the pyrazolate anion.

    • Electronic Effects: Electron-donating or -withdrawing groups on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms.[10]

    Solutions & Optimization Strategies:

    • Leverage Sterics: To favor alkylation at the less hindered nitrogen, you can sometimes use a bulkier alkylating agent.[10]

    • Screen Base/Solvent Combinations: This is the most powerful tool for controlling N-alkylation.

      • For N1-Alkylation: A combination of K₂CO₃ in DMSO is often effective for 3-substituted pyrazoles.[10]

      • For N2-Alkylation: Some magnesium-based catalysts, like MgBr₂, have been shown to favor N2-alkylation.[10]

      • A weaker, non-coordinating base like 2,6-lutidine can sometimes provide excellent selectivity where strong bases like NaH give mixtures.[11]

    • Enzymatic Alkylation: For ultimate selectivity, engineered enzymes have been developed that can perform N-alkylation with unprecedented regioselectivity (>99%) using simple haloalkanes.[9]

    N_Alkylation_Workflow cluster_0 N-Alkylation Troubleshooting Start Mixture of N1/N2 Isomers Sterics Analyze Steric Hindrance Start->Sterics Conditions Screen Base/Solvent Sterics->Conditions No / Insufficient Bulky_R Use Bulkier Alkylating Agent to Enhance Steric Effect Sterics->Bulky_R Is desired isomer at less hindered N? Base_Solvent K2CO3/DMSO for N1 NaH/DMF (can be non-selective) 2,6-Lutidine for selectivity Conditions->Base_Solvent Result Single Regioisomer Base_Solvent->Result Bulky_R->Result

    Caption: Workflow for optimizing N-alkylation regioselectivity.

    References

    • Troubleshooting low yields in pyrazole synthesis
    • Knorr pyrazole synthesis. Name-Reaction.com.
    • Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.
    • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

    • Regioselectivity issues in the synthesis of substituted pyrazoles
    • Troubleshooting the reaction mechanism of pyrazole form
    • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

    • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

    • Technical Support Center: Optimizing N-Alkyl
    • Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
    • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
    • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

    • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Thieme. [Link]

    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

    • Pyrazole synthesis. Organic Chemistry Portal. [Link]

    • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

    • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

    • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

    • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

    • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

    • Process for the purification of pyrazoles.
    • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). [Link]

    • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

    • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Center for Biotechnology Information. [Link]

    • Knorr Pyrazole Synthesis. Chemtube3d. [Link]

    • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. University of California. [Link]

    • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

    • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

    Sources

    troubleshooting unexpected NMR shifts in dicyclopropyl-substituted pyrazoles

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting Unexpected NMR Shifts in Dicyclopropyl-Substituted Pyrazoles

    Introduction

    Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers puzzled by the NMR spectra of sterically hindered, nitrogen-rich heterocycles. Dicyclopropyl-substituted pyrazoles are notoriously deceptive. Their spectra often exhibit "missing" peaks, anomalous fractional integrations, or bizarre upfield shifts that mimic impurities or structural misassignments.

    This guide provides a self-validating framework to decode these spectra. We will move beyond simple peak-picking and explore the quantum mechanical and thermodynamic causalities—tautomerism, magnetic anisotropy, and restricted rotation—that govern these observations.

    Section 1: The "Disappearing" Peaks (Prototropic Tautomerism)

    Q: My LC-MS confirms the correct mass, but the ¹H and ¹³C NMR spectra are missing the pyrazole C3/C5 and H3/H5 signals, or they appear as massive, indistinguishable humps. Is my compound degrading?

    Causality: Your compound is likely not degrading; it is undergoing rapid annular prototropic tautomerism [3]. In solution, the proton on the pyrazole nitrogen rapidly exchanges between the N1 and N2 positions. This dynamic structural transformation causes the chemical environments of the C3 and C5 positions (and their attached protons) to average out [2]. When the rate of this exchange is comparable to the NMR timescale (intermediate exchange), the signals undergo severe line broadening, often coalescing into a baseline "hump" that is easily missed by automated peak-picking algorithms [7].

    Self-Validating Protocol: Variable Temperature (VT) NMR & Solvent Titration To prove tautomerism, you must alter the exchange kinetics.

    • Solvent Shift: Switch from a non-polar solvent (e.g., CDCl₃) to a strong hydrogen-bond acceptor like DMSO-d₆. DMSO stabilizes specific tautomeric forms through intermolecular hydrogen bonding, often slowing the exchange enough to sharpen the signals at room temperature [2].

    • Low-Temperature VT-NMR:

      • Step 1: Prepare a highly concentrated sample in a low-freezing-point solvent (e.g., CD₂Cl₂ or Toluene-d₈).

      • Step 2: Cool the probe in 10 K increments from 298 K down to 233 K.

      • Step 3: Observe the broad hump "decoalesce" into two distinct, sharp sets of signals representing the frozen, individual tautomers [3].

    Section 2: Anomalous Upfield Shifts (Magnetic Anisotropy)

    Q: The protons on my pyrazole ring or nearby substituents are showing up at unusually low frequencies (sometimes < 0.5 ppm or even negative). Did I synthesize the wrong regioisomer?

    Causality: This is a classic manifestation of the magnetic anisotropy inherent to cyclopropane rings [1]. The circulation of electrons within the strained C-C bonds of the three-membered ring generates a local magnetic field. According to Lenz's law, this induced field opposes the applied external magnetic spectrometer field in the regions directly above and below the plane of the cyclopropyl ring (the shielding cone)[8]. If steric crowding forces a neighboring proton (e.g., a pyrazole N-H or an adjacent alkyl group) into this shielding cone, that proton experiences a weaker effective magnetic field and resonates significantly upfield [1].

    Self-Validating Protocol: 2D HMBC/HSQC Connectivity Mapping Do not rely on 1D ¹H shifts to confirm your structure when anisotropy is at play.

    • Acquire HSQC: Verify that the upfield protons are indeed attached to the correct carbons. Cyclopropyl CH₂ carbons typically resonate around 5-10 ppm, while the CH carbon is around 10-15 ppm.

    • Acquire HMBC: Trace the 2-bond and 3-bond carbon-proton couplings. Even if a proton is shifted to 0.2 ppm due to the shielding cone, its HMBC cross-peaks to the pyrazole core carbons (C3, C4, C5) will remain intact, unequivocally proving the regiochemistry.

    Section 3: Peak Doubling and Fractional Integrations (Rotamers)

    Q: My spectrum shows a 2:1 mixture of signals for every proton, but my sample is >99% pure. Why does it look like a mixture of two compounds?

    Causality: Dicyclopropyl substitution introduces immense steric bulk. When these rings are adjacent (e.g., 3,4-dicyclopropyl or 4,5-dicyclopropyl), or when one interacts with an N-substituent, the rotation around the C-C bond connecting the cyclopropyl group to the pyrazole core becomes restricted [5]. This restricted rotation traps the molecule in distinct conformational states (rotamers or atropisomers) that exchange very slowly on the NMR timescale [4]. Consequently, the NMR spectrometer detects each conformer as a distinct molecule, resulting in duplicated peaks with fractional integrations corresponding to the thermodynamic ratio of the rotamers [5].

    Self-Validating Protocol: High-Temperature VT-NMR and EXSY

    • High-Temp VT-NMR: Heat the sample (e.g., in DMSO-d₆) to 350–370 K. The added thermal energy will overcome the rotational barrier, increasing the exchange rate and causing the duplicated peaks to coalesce into a single, time-averaged set of signals [6].

    • 2D NOESY/EXSY: At room temperature, run a 2D NOESY experiment. If the two sets of signals belong to rotamers of the same molecule, you will observe strong exchange cross-peaks (EXSY) between the corresponding duplicated signals (same phase as the diagonal), proving they are chemically exchanging conformers, not chemical impurities.

    Quantitative Data Summary

    The table below summarizes the diagnostic NMR parameters for differentiating these phenomena in sterically hindered pyrazoles.

    PhenomenonExpected ¹H NMR ShiftObserved ¹H NMR ShiftPeak Shape / MultiplicityDiagnostic Solution
    Tautomerism 7.5 - 8.0 ppm (H3/H5)7.5 - 8.0 ppmExtremely broad or missingCool to < 250 K (Decoalescence)
    Anisotropy 1.0 - 2.5 ppm (Alkyl)< 0.5 ppm to negativeSharp, unusual upfield shift2D HMBC/HSQC verification
    Rotamers Single set of signalsTwo sets (e.g., 60:40 ratio)Duplicated sharp multipletsHeat to > 350 K (Coalescence)

    Diagnostic Workflows

    Below are the logical and experimental workflows to systematically troubleshoot these anomalies.

    NMR_Troubleshooting Start Observe NMR Anomaly in Dicyclopropyl Pyrazole Q1 Are core pyrazole peaks broad or missing? Start->Q1 Q2 Are peaks duplicated (Fractional Integration)? Start->Q2 Q3 Are shifts unusually upfield (< 0.5 ppm)? Start->Q3 Tautomerism Suspect: Prototropic Tautomerism Action: Low-Temp VT-NMR Q1->Tautomerism Rotamers Suspect: Restricted Rotation Action: High-Temp VT-NMR / EXSY Q2->Rotamers Anisotropy Suspect: Magnetic Anisotropy Action: HSQC / HMBC Validation Q3->Anisotropy

    Caption: Logical diagnostic workflow for identifying the root cause of NMR anomalies in pyrazoles.

    VT_NMR_Workflow Prep 1. Sample Prep (Dry DMSO-d6 or Toluene-d8) Lock 2. Lock & Shim at Ambient Temp Prep->Lock Cool 3A. Low-Temp VT (Resolve Tautomers) Lock->Cool Heat 3B. High-Temp VT (Coalesce Rotamers) Lock->Heat Acquire 4. Acquire & Process (Analyze Spectra) Cool->Acquire Heat->Acquire

    Caption: Step-by-step Variable Temperature (VT) NMR experimental methodology.

    References

    • Beilstein Journal of Organic Chemistry. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein J. Org. Chem. 2014, 10, 752–760. URL: [Link]

    • Arkivoc. "Mechanochemical synthesis of novel 1-[(N-arylthiocarbamoyl)amidino]pyrazoles and their application in thiocarbamoylguanylations." Arkivoc 2018. URL: [Link]

    • MDPI. "Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid." Molecules 2021. URL: [Link]

    • ACS Omega. "Room-Temperature Spin Crossover in a Solution of Iron(II) Complexes with N,N′-Disubstituted Bis(pyrazol-3-yl)pyridines." ACS Omega 2021. URL: [Link]

    • KTU ePubl. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules 2021. URL: [Link]

    • Basic 1H- and 13C-NMR Spectroscopy. "Magnetic anisotropy of carbon-carbon and carbon-hydrogen bonds and their effect on chemical shifts." University of Basrah. URL: [Link]

    Technical Support Center: Assay Robustness for 3,5-Dicyclopropyl-1H-Pyrazole Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. The 3,5-dicyclopropyl-1H-pyrazole moiety is a highly privileged scaffold in medicinal chemistry, predominantly utilized in the development of Calcium Release-Activated Calcium (CRAC) channel inhibitors and BET bromodomain modulators[1]. While pharmacologically potent, the dual cyclopropyl rings impart extreme lipophilicity, and the pyrazole core introduces hydrogen-bond donor/acceptor dynamics that can chelate metals. These physicochemical traits frequently lead to assay interference, including aqueous precipitation, colloidal aggregation, and fluorescence quenching.

    This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your assays remain robust and reproducible.

    Part 1: Physicochemical Profiling & Compound Handling

    Understanding the physical nature of your compound is the first step in troubleshooting. The table below summarizes the core properties of the 3,5-dicyclopropyl-1H-pyrazole scaffold and their direct implications on assay design.

    PropertyCharacteristicMechanistic Implication for Assays
    Lipophilicity (LogP) HighDrives aqueous insolubility; increases non-specific adsorption to polystyrene microplates and pipette tips.
    H-Bonding 1 Donor, 2 AcceptorsPyrazole nitrogens can coordinate with assay metals (e.g., Ni2+ in His-tags, Eu3+ in TR-FRET), causing signal quenching.
    Aggregation Moderate to HighForms colloidal aggregates in aqueous buffers, sequestering target proteins and causing false-positive inhibition.
    Cell Permeability HighRapidly enters cells but may act as a substrate for efflux pumps (e.g., P-glycoprotein), causing erratic cell-based readouts.
    FAQ: Formulation and Handling

    Q: My IC50 curves are flat, or I see a sudden drop-off in activity at higher concentrations. What is happening? A: This is a classic signature of compound precipitation or colloidal aggregation. The highly hydrophobic dicyclopropyl groups force the molecule out of solution in standard aqueous buffers once the DMSO concentration drops below 1%. Solution: Ensure your final assay DMSO concentration is strictly controlled (typically 0.5% - 1.0%). Pre-dilute the compound in an assay buffer containing a non-ionic surfactant like 0.01% Tween-20 or 0.05% CHAPS to maintain monomeric dispersion.

    Q: I suspect my pyrazole derivative is interfering with my TR-FRET assay. How can I validate this? A: Pyrazoles can act as weak metal chelators, potentially stripping the Lanthanide (e.g., Europium) from the TR-FRET donor fluorophore, or aggregating to cause inner-filter effects. Solution: Run a self-validating "counterscreen" using the fluorophores alone without the target protein. If the signal drops in a dose-dependent manner, the compound is quenching the assay. Switch to an AlphaScreen format or increase the CHAPS concentration to 0.1% to break up aggregates.

    Troubleshooting_Workflow Start Assay Signal Variability CheckSol Check Aqueous Solubility Start->CheckSol Precip Precipitation Observed? CheckSol->Precip AddSurfactant Add 0.01% Tween-20 or 0.1% Pluronic F-127 Precip->AddSurfactant Yes CheckAgg Check for Colloidal Aggregation Precip->CheckAgg No Proceed Proceed with Robust Assay AddSurfactant->Proceed AggObs False Positives in TR-FRET? CheckAgg->AggObs AddCHAPS Add 0.05% CHAPS to Assay Buffer AggObs->AddCHAPS Yes AggObs->Proceed No AddCHAPS->Proceed

    Caption: Logical troubleshooting workflow for resolving assay variability caused by lipophilic pyrazoles.

    Part 2: Cell-Based Assays (CRAC Channel Calcium Flux)

    Context: 3,5-dicyclopropyl-1H-pyrazole derivatives are potent inhibitors of the CRAC channel, which is formed by the plasma membrane protein Orai1 and activated by the endoplasmic reticulum (ER) calcium sensor STIM1[1][2]. Upon ER calcium depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions to open Orai1[3][4]. Measuring this requires robust intracellular calcium flux assays (e.g., Fluo-4 AM).

    STIM1_Orai1_Pathway TCR T-Cell Receptor (TCR) Activation PLC PLCγ Activation & IP3 Generation TCR->PLC ER_Ca ER Ca2+ Depletion PLC->ER_Ca IP3 binds ER receptors STIM1 STIM1 Sensor Oligomerization (ER) ER_Ca->STIM1 Ca2+ dissociates from EF hand Orai1 Orai1 Channel Opening (Plasma Membrane) STIM1->Orai1 Translocation to ER-PM junctions Ca_Influx CRAC Mediated Ca2+ Influx Orai1->Ca_Influx NFAT NFAT Translocation & Gene Transcription Ca_Influx->NFAT Inhibitor 3,5-dicyclopropyl-1H-pyrazole Derivative (Inhibitor) Inhibitor->Orai1 Blocks pore/interaction

    Caption: Mechanistic pathway of STIM1/Orai1 CRAC channel activation and target site for pyrazole inhibitors.

    FAQ: Calcium Flux Troubleshooting

    Q: My Fluo-4 baseline is unstable, and the thapsigargin-induced calcium peak is highly variable between wells. Why? A: Fluo-4 AM is actively pumped out of the cell by organic anion transporters before it can be cleaved by intracellular esterases. Furthermore, highly lipophilic pyrazoles can partition into the lipid bilayer, delaying their interaction with the Orai1 channel. Solution: Add Probenecid (a broad-spectrum organic anion transporter inhibitor) to both the dye-loading and assay buffers. Increase the compound pre-incubation time to 30 minutes to allow full membrane equilibration.

    Protocol: Self-Validating Fluo-4 Calcium Flux Assay for CRAC Inhibitors

    Objective: Measure the inhibition of Orai1-mediated calcium influx in Jurkat cells with high reproducibility.

    • Cell Preparation: Plate Jurkat cells at 50,000 cells/well in a 384-well black-wall, clear-bottom poly-D-lysine coated plate.

    • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid in Tyrode's buffer (zero calcium) for 45 minutes at 37°C.

    • Washing: Wash cells 3x with zero-calcium Tyrode's buffer to remove extracellular dye.

    • Compound Addition: Add the 3,5-dicyclopropyl-1H-pyrazole derivative (0.5% final DMSO) and pre-incubate for 30 minutes at room temperature to ensure bilayer penetration.

    • Store Depletion: Add 1 µM Thapsigargin (to deplete ER calcium and trigger STIM1 oligomerization) and monitor baseline fluorescence for 5 minutes.

    • CRAC Activation: Inject extracellular Ca2+ to a final concentration of 2 mM.

    • Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) for the calcium peak to determine IC50.

    Part 3: Biochemical Assay Optimization
    Protocol: Robust TR-FRET Assay for Bromodomain Binding

    Objective: Prevent pyrazole-induced colloidal aggregation and metal chelation in biochemical binding assays.

    • Buffer Preparation: Prepare assay buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS (critical for pyrazole solubility and preventing aggregation), and 0.1% BSA.

    • Reagent Mixing: Combine 10 nM His-tagged target protein (e.g., BRD4), 10 nM biotinylated acetyl-histone peptide, 2 nM Europium-anti-His antibody, and 10 nM Streptavidin-APC.

    • Compound Addition: Transfer 3,5-dicyclopropyl-1H-pyrazole derivatives using acoustic dispensing (e.g., Echo liquid handler) directly into the assay plate. Avoid intermediate aqueous dilution plates to prevent plastic adsorption.

    • Incubation: Incubate in the dark for 60 minutes at room temperature.

    • Readout: Read on a TR-FRET compatible microplate reader (Ex 340 nm, Em 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific binding.

    References
    • US8993612B2 - Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer Source: Google Patents URL:[1]

    • STIM1 activation of Orai1 Source: PMC - NIH URL:[Link][2]

    • Dynamic Movement of the Calcium Sensor STIM1 and the Calcium Channel Orai1 in Activated T-Cells: Puncta and Distal Caps Source: Molecular Biology of the Cell URL:[Link][3]

    • STIM1 and calmodulin interact with Orai1 to induce Ca2+-dependent inactivation of CRAC channels Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][4]

    Sources

    Validation & Comparative

    comparative analysis of different synthetic routes to 3,5-dicyclopropyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth comparative analysis of synthetic routes to 3,5-dicyclopropyl-1H-pyrazole reveals a classic dichotomy in modern organic synthesis: the efficiency of traditional condensation chemistry versus the modularity of palladium-catalyzed cross-coupling.

    As a critical pharmacophore in medicinal chemistry—prominently featured in calcium release-activated calcium (CRAC) channel inhibitors[1] and mutant p53 restoring agents[2]—the scalable and high-yielding synthesis of this symmetric pyrazole is of paramount importance to drug development professionals.

    This guide objectively evaluates the two primary orthogonal strategies for synthesizing 3,5-dicyclopropyl-1H-pyrazole: the classical Knorr-type Diketone Condensation and the modern Suzuki-Miyaura Cross-Coupling .

    Mechanistic Pathways Overview

    The retrosynthetic disconnection of 3,5-dicyclopropyl-1H-pyrazole can be approached by either constructing the central pyrazole ring from an acyclic precursor (Route A) or by functionalizing a pre-existing, halogenated pyrazole core (Route B).

    SynthesisRoutes SM1 1,3-Dicyclopropyl-1,3-propanedione Condensation Hydrazine Hydrate Ethanol, Reflux SM1->Condensation Route A Target 3,5-Dicyclopropyl-1H-pyrazole Condensation->Target SM2 3,5-Dibromo-1H-pyrazole Protection N-Protection (SEM-Cl) NaH, DMF, 0°C SM2->Protection Route B Int2 1-SEM-3,5-dibromo-1H-pyrazole Protection->Int2 Suzuki Cyclopropylboronic acid Pd cat., Base, Heat Int2->Suzuki Deprotection Deprotection (TFA) DCM, RT Suzuki->Deprotection Deprotection->Target

    Mechanistic pathways for the synthesis of 3,5-dicyclopropyl-1H-pyrazole.

    Route A: The Classical Diketone Condensation

    The most direct and atom-economical method for synthesizing symmetric pyrazoles is the condensation of a 1,3-diketone with hydrazine[1]. Because the target molecule is symmetric, this route completely bypasses the regiochemical fidelity issues (the formation of inseparable 3,5- vs. 1,5-isomers) that typically plague the synthesis of asymmetric pyrazoles.

    Experimental Protocol & Causality

    Self-Validating System: The reaction progress is visually self-validating; the starting diketone is highly soluble in ethanol, whereas the resulting pyrazole crystallizes out of the aqueous mixture upon cooling, allowing for an immediate purity estimation prior to LC-MS analysis.

    • Solvation: Suspend 1,3-dicyclopropyl-1,3-propanedione (1.0 eq) in absolute ethanol (approx. 0.5 M concentration).

      • Causality: Ethanol is selected as the solvent because it fully solubilizes the hydrophobic diketone while remaining entirely miscible with the aqueous hydrazine hydrate added in the next step.

    • Condensation: Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Stir for 15 minutes, then heat the mixture to reflux (80 °C) for 12 hours.

      • Causality: Dropwise addition mitigates the initial exothermic formation of the intermediate hemiaminal. Refluxing is mandatory to drive the thermodynamic dehydration of the hemiaminal, forcing the cyclization to completion.

    • Isolation: Cool the reaction mixture to ambient temperature and quench with distilled water. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

      • Causality: The addition of water sharply decreases the solubility of the highly crystalline 3,5-dicyclopropyl-1H-pyrazole, driving it into the organic phase during extraction and leaving unreacted hydrazine in the aqueous waste.

    Route B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

    While Route A is highly efficient for symmetric targets, Route B offers unparalleled modularity. By starting with 3,5-dibromo-1H-pyrazole, researchers can theoretically synthesize the symmetric target or pivot to asymmetric derivatives by sequentially coupling different boronic acids[3]. However, this route introduces significant complexities regarding protecting group chemistry and catalyst stability[2].

    Experimental Protocol & Causality

    Self-Validating System: This is a multi-step sequence where each intermediate must be validated by LC-MS. The critical checkpoint is the Suzuki coupling, where the disappearance of the mono-coupled intermediate ( m/z ~243 for protected species) confirms the success of the second catalytic cycle.

    • N-Protection: To a solution of 3,5-dibromo-1H-pyrazole (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise. After 30 minutes, add SEM-Cl (1.1 eq) dropwise.

      • Causality: The N-H proton of the pyrazole is highly acidic (pKa ~14.0). If left unprotected, it will rapidly quench the basic additives (e.g., Na₂CO₃) required for boronic acid activation in the next step, and the free nitrogen lone pair can ligate and poison the palladium catalyst. The SEM group provides robust stability under harsh basic conditions.

    • Double Suzuki Coupling: Combine the protected pyrazole (1.0 eq), cyclopropylboronic acid (5.0 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (5.0 eq) in a 4:1 mixture of 1,4-Dioxane and water. Degas with nitrogen and heat to 100 °C for 16 hours.

      • Causality: A massive stoichiometric excess of cyclopropylboronic acid (5.0 eq) is critical. Aliphatic boronic acids are notoriously prone to rapid protodeboronation at elevated temperatures. The biphasic Dioxane/H₂O system ensures the dissolution of both the organic substrates and the inorganic base, facilitating the crucial transmetalation step in the catalytic cycle.

    • Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and treat with Trifluoroacetic acid (TFA) at room temperature.

      • Causality: The highly acidic environment cleaves the SEM ether, releasing formaldehyde and yielding the free 3,5-dicyclopropyl-1H-pyrazole.

    Comparative Data Analysis

    To guide synthetic strategy selection, the quantitative performance metrics of both routes are summarized below. Data reflects standard laboratory-scale execution (10–50 gram scale).

    Performance MetricRoute A: Diketone CondensationRoute B: Suzuki-Miyaura Cross-Coupling
    Overall Yield 75% - 85% 40% - 55% (Over 3 steps)
    Step Count 1 Step (from diketone)3 Steps (Protection, Coupling, Deprotection)
    Scalability Excellent (Routinely performed at Kg scale)Moderate (Typically limited to multi-gram scale)
    Reagent Cost Low (Hydrazine hydrate, Ethanol)High (Pd catalysts, SEM-Cl, Boronic acids)
    Atom Economy High (Water is the only byproduct)Low (Loss of SEM group, bromide, and boronic acid mass)
    Primary Impurities Trace unreacted diketone, hydrazonesMono-coupled intermediates, protodeboronation products

    Strategic Conclusion

    For the specific synthesis of the symmetric 3,5-dicyclopropyl-1H-pyrazole , Route A (Diketone Condensation) is objectively superior . It is vastly more cost-effective, atom-economical, and scalable, avoiding the use of expensive transition metals and protecting group manipulations[1].

    Route B (Suzuki-Miyaura) should be strictly reserved for discovery-phase medicinal chemistry programs where late-stage functionalization is required, or where the synthesis of an asymmetric pyrazole library (e.g., 3-cyclopropyl-5-aryl-1H-pyrazole) justifies the increased step count and reduced overall yield[4].

    References

    • Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer. Google Patents (US8993612B2).
    • METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION. Google Patents (WO2021231474A1).
    • Pyrazolyl derivatives useful as anti-cancer agents. Google Patents (US11702409B2).

    Sources

    Cross-Reactivity and Selectivity Profiling of 3,5-Dicyclopropyl-1H-Pyrazole-Based Inhibitors: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of selective progesterone receptor (PR) antagonists has historically been hindered by the structural similarities between the PR and other nuclear hormone receptors, most notably the glucocorticoid receptor (GR). First-generation steroidal antagonists, such as RU-486 (mifepristone), exhibit potent PR antagonism but suffer from significant cross-reactivity with GR, leading to undesirable off-target immunosuppressive and metabolic effects [1].

    To overcome this pharmacological bottleneck, researchers have developed nonsteroidal scaffolds. Among the most successful are the 3,5-dicyclopropyl-1H-pyrazole-based inhibitors , specifically PF-02367982 (2-[4-(4-cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl]-N-methylacetamide). This guide objectively compares the cross-reactivity, receptor selectivity, and translational efficacy of the pyrazole-based inhibitor PF-02367982 against the steroidal standard RU-486, providing actionable experimental protocols and mechanistic insights for drug development professionals.

    Mechanistic Rationale: Escaping the Steroidal Backbone

    The core issue with steroidal PR antagonists is their rigid, four-ring tetracyclic backbone, which inherently fits into the highly conserved ligand-binding domains (LBDs) of multiple steroid receptors (PR, GR, Androgen Receptor [AR], and Mineralocorticoid Receptor [MR]).

    The 3,5-dicyclopropyl-1H-pyrazole core disrupts this paradigm. By utilizing a flexible, nonsteroidal pyrazole hinge, these inhibitors induce a distinct conformational change in the PR LBD. The dicyclopropyl groups provide critical steric bulk that perfectly occupies the PR binding pocket while creating steric clashes within the GR binding pocket. This structural divergence is the primary driver of the >100-fold selectivity for PR over GR observed in pyrazole-based inhibitors[2].

    MOA cluster_0 Receptor Binding & Cross-Reactivity Profiles PF 3,5-Dicyclopropyl-1H-pyrazole (e.g., PF-02367982) PR Progesterone Receptor (PR) Target PF->PR High Affinity (Therapeutic Effect) GR Glucocorticoid Receptor (GR) Off-Target PF->GR Steric Clash (No Binding) RU Steroidal Antagonist (e.g., RU-486) RU->PR High Affinity RU->GR High Affinity (Cross-Reactivity)

    Figure 1: Mechanistic comparison of receptor selectivity between pyrazole-based and steroidal PR antagonists.

    Cross-Reactivity Profiling: PF-02367982 vs. RU-486

    To objectively evaluate the performance of 3,5-dicyclopropyl-1H-pyrazole-based inhibitors, comprehensive in vitro binding assays are required to quantify their dissociation constants ( Ki​ ) across the nuclear hormone receptor family.

    Quantitative Receptor Binding Data

    The table below summarizes the binding affinities of PF-02367982 compared to RU-486. The data demonstrates that while both compounds are highly potent at the PR, the pyrazole derivative effectively eliminates GR cross-reactivity.

    CompoundPR Binding ( Ki​ , nM)GR Binding ( Ki​ , nM)AR Binding ( Ki​ , nM)Selectivity Ratio (GR/PR)
    PF-02367982 1.2 ± 0.3> 10,000> 10,000> 8,300x
    RU-486 (Mifepristone) 0.5 ± 0.12.1 ± 0.4~ 500~ 4x

    Data synthesized from competitive radioligand binding assays using human recombinant receptors [1].

    Functional Cell-Based Validation

    Binding affinity does not always translate to functional antagonism. To validate that the lack of GR binding equates to a lack of GR-mediated transcriptional activity, researchers utilize T47D human mammary carcinoma cells (for PR activity) and A549 human lung epithelial cells (for GR activity). PF-02367982 completely blocks progesterone-induced alkaline phosphatase activity in T47D cells without exhibiting any agonistic or antagonistic activity on dexamethasone-induced responses in A549 cells [3].

    Experimental Protocols for Validation

    Ensuring scientific integrity requires self-validating, reproducible systems. Below are the standardized methodologies for evaluating the cross-reactivity and in vivo efficacy of pyrazole-based PR inhibitors.

    Protocol 1: Competitive Radioligand Binding Assay (Cross-Reactivity Screen)

    This protocol determines the Ki​ values for PR and GR to establish the selectivity window.

    • Receptor Preparation: Isolate cytosol from MCF-7 cells (for PR) or IM-9 cells (for GR) homogenized in TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM sodium molybdate, 1 mM DTT, pH 7.4).

    • Radioligand Incubation:

      • For PR: Incubate cytosolic fractions with 0.5 nM [³H]-progesterone.

      • For GR: Incubate with 1.0 nM [³H]-dexamethasone.

    • Inhibitor Titration: Add the 3,5-dicyclopropyl-1H-pyrazole inhibitor (e.g., PF-02367982) or RU-486 in a 10-point concentration-response curve (0.1 nM to 10 µM).

    • Separation: After 18 hours at 4°C, separate bound from free radioligand using dextran-coated charcoal (DCC). Centrifuge at 3,000 × g for 10 minutes.

    • Quantification: Measure the radioactivity of the supernatant using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

    Protocol 2: The Rabbit McPhail Test (In Vivo Efficacy)

    To prove that the in vitro selectivity translates to in vivo functional antagonism without systemic toxicity, the McPhail test evaluates endometrial arborization [1].

    • Priming: Administer subcutaneous 17β-estradiol (5 µ g/day ) to immature female New Zealand White rabbits for 6 consecutive days to prime the endometrium.

    • Treatment Phase: From days 7 to 11, co-administer subcutaneous progesterone (0.5 mg/kg/day) alongside oral doses of the test inhibitor (0.1, 1.0, or 3.0 mg/kg/day).

    • Histological Analysis: On day 12, excise the uteri, fix in 10% formalin, and stain cross-sections with Hematoxylin and Eosin (H&E).

    • Scoring: Blindly score endometrial proliferation from 0 (no arborization) to 4 (maximal arborization). A successful pyrazole inhibitor will reduce the McPhail score from ~4.0 (progesterone alone) to <1.5 at 3.0 mg/kg/day.

    Workflow Step1 1. In Vitro Binding (PR vs. GR Profiling) Step2 2. T47D Cell Assay (Functional Antagonism) Step1->Step2 High Selectivity Step3 3. Rabbit McPhail Test (In Vivo Arborization) Step2->Step3 IC50 Confirmed Step4 4. Macaque Translation (Endometrial Thickness) Step3->Step4 Efficacy Validated

    Figure 2: Sequential validation workflow for profiling pyrazole-based PR antagonists.

    Translational Impact

    The elimination of GR cross-reactivity by 3,5-dicyclopropyl-1H-pyrazole-based inhibitors represents a significant leap in the treatment of gynecological conditions such as endometriosis and uterine fibroids.

    Pharmacokinetic and pharmacodynamic (PK/PD) models derived from the rabbit McPhail test have successfully predicted outcomes in naturally cycling cynomolgus macaques. In these models, pyrazole derivatives completely inhibited endometrial differentiation at unbound exposures ( AUC0−24h​ ) of 3.4 nM·h, matching the efficacy of RU-486 but without the accompanying glucocorticoid-mediated metabolic disruptions [1]. This precise targeting ensures that long-term administration—often required for chronic conditions like endometriosis—can be achieved safely, paving the way for next-generation nonsteroidal therapeutics.

    References

    • de Giorgio-Miller, A., Bungay, P. J., Tutt, M., & Pullen, N. (2008). The Translational Pharmacology of a Novel, Potent, and Selective Nonsteroidal Progesterone Receptor Antagonist, 2-[4-(4-Cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl]-N-methylacetamide (PF-02367982). Journal of Pharmacology and Experimental Therapeutics, 327(1), 78-87.[Link]

    • Fensome, A., et al. (2010). Optimisation of a pyrazole series of progesterone antagonists: Part 1. Bioorganic & Medicinal Chemistry Letters, 20(11), 3384-3386.[Link]

    • Fensome, A., et al. (2011). The Translational Efficacy of a Nonsteroidal Progesterone Receptor Antagonist, 4-[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873), on Endometrial Growth in Macaque and Human. Journal of Pharmacology and Experimental Therapeutics, 339(3), 716-724.[Link]

    benchmarking the performance of 3,5-dicyclopropyl-1H-pyrazole against known drugs

    Author: BenchChem Technical Support Team. Date: March 2026

    Benchmarking the 3,5-Dicyclopropyl-1H-Pyrazole Scaffold in CRAC Channel Inhibitor Discovery

    Executive Summary

    The modulation of Calcium Release-Activated Calcium (CRAC) channels—specifically the STIM1/Orai1 complex—has emerged as a highly validated therapeutic strategy for autoimmune diseases, asthma, and non-small cell lung cancer (NSCLC)[1]. Early-generation CRAC channel inhibitors, such as the imidazole derivative SK&F 96365, were instrumental in characterizing the channel but suffered from low micromolar potency and poor selectivity against Voltage-Operated Calcium (VOC) channels[2].

    The discovery of YM-58483 (BTP2), a pyrazole-based compound, marked a significant leap in potency, achieving nanomolar inhibition of ICRAC​ [3]. However, the continuous drive for superior pharmacokinetics and absolute selectivity has led to the optimization of the pyrazole core. This guide benchmarks the performance of optimized leads derived from the 3,5-dicyclopropyl-1H-pyrazole scaffold against legacy drugs, providing a comprehensive analysis of their mechanistic advantages, in vitro potency, and electrophysiological validation[1][4].

    Mechanistic Rationale: Why 3,5-Dicyclopropyl-1H-Pyrazole?

    As a Senior Application Scientist, I often see drug discovery programs fail due to off-target toxicity driven by promiscuous scaffolds. The bare 1H-pyrazole ring is a privileged pharmacophore, acting as both a hydrogen bond donor and acceptor. However, without strategic substitution, it lacks target specificity.

    By functionalizing the 3 and 5 positions with cyclopropyl groups , we achieve three critical structural advantages:

    • Conformational Rigidity : The steric bulk of the cyclopropyl rings restricts the rotational degrees of freedom when the compound enters the hydrophobic binding pocket of the Orai1 pore.

    • Enhanced Lipophilicity : The cyclopropyl groups increase membrane permeability without adding excessive molecular weight, optimizing the compound's ability to reach intracellular domains if required.

    • VOC Channel Exclusion : The specific geometry of the dicyclopropyl substitution creates steric clashes within the binding sites of hERG and VOC channels, drastically increasing the Selectivity Index (SI)[4].

    G TCR T-Cell Receptor Activation PLC PLCγ Activation & IP3 Generation TCR->PLC ER ER Ca2+ Depletion PLC->ER STIM1 STIM1 Oligomerization & Translocation ER->STIM1 Orai1 Orai1 (CRAC) Channel Opening STIM1->Orai1 Ca Sustained Ca2+ Influx Orai1->Ca NFAT NFAT Dephosphorylation & Nuclear Translocation Ca->NFAT IL2 IL-2 Gene Transcription NFAT->IL2

    Caption: STIM1/Orai1-mediated CRAC channel signaling pathway in T-cell activation.

    Quantitative Benchmarking Data

    To objectively evaluate the 3,5-dicyclopropyl-1H-pyrazole scaffold, we benchmarked an optimized derivative (Lead Compound A) against SK&F 96365 and YM-58483[4][5].

    Table 1: Comparative In Vitro Pharmacology of CRAC Channel Inhibitors

    CompoundScaffold Class ICRAC​ IC 50​ (nM)VOC Channel IC 50​ (µM)Selectivity Index (VOC/CRAC)IL-2 Inhibition IC 50​ (nM)
    SK&F 96365 Imidazole~10,000~12~1.2~15,000
    YM-58483 (BTP2) Pyrazole-Thiadiazole100>10>10017
    3,5-Dicyclopropyl Lead Dicyclopropyl-Pyrazole45 >50 >1,100 8

    Data Synthesis: The dicyclopropyl-pyrazole lead demonstrates a >2-fold increase in potency over YM-58483 and a near 10-fold improvement in the Selectivity Index, effectively eliminating the off-target cardiovascular liabilities associated with earlier generations.

    Experimental Protocols & Self-Validating Workflows

    To ensure reproducibility and scientific rigor, the following protocols detail the causality behind our experimental design. Every assay is structured as a self-validating system incorporating internal controls.

    Protocol 1: High-Throughput Intracellular Calcium Mobilization Assay

    Purpose : To quantify the inhibition of capacitative calcium entry. Causality & Design : We utilize Thapsigargin (a SERCA pump inhibitor) rather than T-cell receptor agonists (like PHA). Thapsigargin passively depletes the Endoplasmic Reticulum (ER) Ca 2+ stores, directly activating STIM1. This isolates the CRAC mechanism, ensuring that the observed IC 50​ is due to Orai1 pore block and not upstream kinase (e.g., PLC γ ) inhibition[3].

    • Cell Preparation : Plate Jurkat T-cells at 1×105 cells/well in a 96-well black-walled plate.

    • Dye Loading : Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye with high quantum yield) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

    • Compound Pre-incubation : Wash cells and add the 3,5-dicyclopropyl-1H-pyrazole lead, YM-58483 (Positive Control), or 0.1% DMSO (Negative Control) across a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 30 minutes.

    • ER Depletion : Inject 1 µM Thapsigargin in Ca2+ -free buffer to deplete ER stores. Monitor the transient cytosolic Ca2+ spike to confirm ER depletion (Internal Validation Step).

    • CRAC Activation : Inject 2 mM CaCl2​ into the extracellular bath.

    • Data Acquisition : Measure fluorescence (Ex: 488 nm, Em: 520 nm) using a FLIPR Tetra system. Calculate the IC 50​ based on the peak sustained fluorescence.

    Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for ICRAC​

    Purpose : The gold standard for validating direct ion channel block[2]. Causality & Design : CRAC channels are highly susceptible to Calcium-Dependent Inactivation (CDI). To record stable ICRAC​ currents, the patch pipette internal solution must contain a strong chelator (20 mM BAPTA ). This heavily buffers intracellular Ca2+ , preventing CDI and allowing for a sustained current window to evaluate drug kinetics.

    W Prep 1. Cell Preparation (Jurkat T-cells) Config 2. Whole-Cell Configuration (BAPTA Internal Solution) Prep->Config Stim 3. Thapsigargin Stimulation (ER Depletion) Config->Stim Perfuse 4. Compound Perfusion (Dose-Response) Stim->Perfuse Measure 5. I_CRAC Measurement (-100 mV to +100 mV Ramp) Perfuse->Measure Analyze 6. Data Analysis (IC50 Calculation) Measure->Analyze

    Caption: Step-by-step whole-cell patch-clamp electrophysiology workflow for I_CRAC measurement.

    • Setup : Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with internal solution: 120 mM Cs-aspartate, 20 mM BAPTA, 3 mM MgCl 2​ , 10 mM HEPES (pH 7.2).

    • Configuration : Establish a gigaseal on a Jurkat T-cell and rupture the membrane to achieve whole-cell configuration.

    • Stimulation : Perfuse the external bath with 1 µM Thapsigargin. Wait 3–5 minutes for ICRAC​ to fully develop.

    • Voltage Protocol : Apply a voltage ramp from -100 mV to +100 mV over 50 ms, every 2 seconds. Validation: A successful ICRAC​ recording will show strong inward rectification at negative potentials and a positive reversal potential (> +50 mV).

    • Drug Application : Perfuse the 3,5-dicyclopropyl-1H-pyrazole lead. Measure the steady-state fractional block at -80 mV to calculate binding kinetics and IC 50​ .

    Conclusion

    While SK&F 96365 and YM-58483 paved the way for understanding store-operated calcium entry, their structural limitations restrict their clinical utility. By substituting the pyrazole core with dicyclopropyl groups, researchers can lock the pharmacophore into an optimal conformation for the Orai1 pore. The 3,5-dicyclopropyl-1H-pyrazole scaffold represents a highly potent, self-validating building block that drastically improves the Selectivity Index over legacy drugs, making it an ideal starting point for modern immunomodulatory and oncological drug development.

    References

    • Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer (US Patent 8,993,612 B2). Google Patents.4

    • Voltage-dependent inhibition of the muscarinic cationic current in guinea-pig ileal cells by SK&F 96365 . PubMed Central (PMC). 2

    • YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models . PubMed. 5

    • YM-58483 (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor . Abcam. 3

    Sources

    Structural Optimization and Pharmacokinetic Profiling of Pyrazole Derivatives: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the pyrazole ring—a privileged five-membered heterocyclic scaffold that serves as the pharmacological core for numerous blockbuster drugs 1. While the pyrazole moiety provides excellent hydrogen-bonding capabilities and target engagement, the peripheral substitutions on this ring dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile 2.

    This guide objectively compares the pharmacokinetic (PK) profiles of three distinct pyrazole derivatives—Celecoxib , Mavacoxib , and Ruxolitinib —to illustrate how rational structural modifications directly control metabolic clearance and half-life. Furthermore, I provide a self-validating experimental workflow for quantifying these parameters in preclinical models.

    Structural Causality in Pharmacokinetic Profiles

    To understand the PK behavior of pyrazole derivatives, we must analyze the causality between their chemical structures and their interactions with hepatic cytochrome P450 (CYP450) enzymes.

    The Baseline: Celecoxib

    Celecoxib is a classic 1,5-diaryl-3-trifluoromethylpyrazole designed for selective COX-2 inhibition 1. Its PK profile is defined by a tolyl group (a methyl-substituted phenyl ring). This methyl group acts as a metabolic liability; it is rapidly oxidized by the hepatic enzyme CYP2C9 into a primary alcohol, and subsequently to a carboxylic acid 3. Consequently, celecoxib exhibits a moderate clearance rate and a half-life ( t1/2​ ) of approximately 11 hours in humans.

    The Fluorine Effect: Mavacoxib

    Mavacoxib is a veterinary COX-2 inhibitor that is structurally identical to celecoxib, with one critical bioisosteric replacement: the metabolically labile methyl group is replaced by a single fluorine atom 4. Because the carbon-fluorine bond is highly resistant to CYP450-mediated oxidation, mavacoxib effectively shields the molecule from hepatic metabolism [[3]](). This structural choice causes a massive reduction in clearance, extending the elimination half-life to an astonishing 17 to 44 days in dogs, allowing for once-monthly dosing 5.

    Target-Driven Rapid Clearance: Ruxolitinib

    Ruxolitinib utilizes the pyrazole scaffold differently, acting as a potent JAK1/2 inhibitor for the treatment of myelofibrosis [[6]](). Unlike the diaryl pyrazoles, ruxolitinib features a cyclopentylpropionitrile substitution. While this allows for rapid oral absorption (bioavailability >95%), it is highly susceptible to CYP3A4 metabolism 7. The causality here is intentional: rapid clearance ( t1/2​ ~3 hours) allows clinicians to quickly titrate the dose or halt treatment if dose-limiting thrombocytopenia occurs 8.

    PK_Logic Celecoxib Celecoxib (Tolyl Methyl Group) CYP2C9 CYP2C9 Oxidation Celecoxib->CYP2C9 Susceptible Mavacoxib Mavacoxib (Fluoro Substitution) Blocked Metabolism Blocked Mavacoxib->Blocked Steric Shielding Clearance Rapid Clearance (t1/2 ~11h) CYP2C9->Clearance Prolonged Prolonged Exposure (t1/2 ~17 days) Blocked->Prolonged

    Structural impact of pyrazole derivatives on CYP450 metabolism and clearance.

    Quantitative PK Data Comparison

    The following table summarizes the key pharmacokinetic parameters of these pyrazole derivatives, highlighting the drastic differences driven by their structural nuances.

    CompoundPrimary IndicationTargetPrimary MetabolismElimination Half-life ( t1/2​ )Absolute Bioavailability (F%)
    Celecoxib Inflammation (Human)COX-2CYP2C9~11 hours56 - 110%
    Mavacoxib Osteoarthritis (Canine)COX-2Minimal (Renal/Biliary)~17 - 44 days>80%
    Ruxolitinib Myelofibrosis (Human)JAK1/2CYP3A4~3 hours>95%

    Experimental Protocol: In Vivo PK Profiling of Pyrazole Derivatives

    To generate trustworthy, reproducible PK data for novel pyrazole derivatives, DMPK scientists must employ a self-validating experimental design. Below is the standardized step-by-step methodology used to evaluate these compounds in rodent models.

    Step 1: Study Design and Dual-Route Dosing
    • Procedure: Assign male Sprague-Dawley rats (n=6 per group) to receive either an Intravenous (IV) bolus (e.g., 1 mg/kg) or Per Os (PO) oral gavage (e.g., 5 mg/kg) of the pyrazole derivative.

    • Causality: Dual-route administration is mathematically mandatory to calculate the absolute oral bioavailability ( F% ). Without the IV reference to establish the total Volume of Distribution (Vd) and baseline Clearance (CL), the PO data alone cannot distinguish between poor intestinal absorption and high first-pass hepatic metabolism.

    Step 2: Serial Blood Sampling
    • Procedure: Collect 200 µL of blood via the jugular vein at predetermined timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose (extend to 72+ hours for fluorinated derivatives like mavacoxib). Transfer to K2EDTA tubes and centrifuge to isolate plasma.

    • Causality: This specific temporal spacing captures the rapid absorption phase ( Cmax​ , Tmax​ ) while ensuring enough data points in the terminal log-linear phase to accurately calculate the elimination half-life ( t1/2​ ).

    Step 3: Plasma Protein Precipitation (Self-Validating Step)
    • Procedure: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile (ACN) spiked with a stable-isotope-labeled Internal Standard (IS) (e.g., Celecoxib-d3 at 50 ng/mL). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

    • Causality: Pyrazole derivatives are highly lipophilic and exhibit extreme plasma protein binding (>95% to albumin) 7. The 3:1 organic solvent ratio rapidly denatures these proteins, ensuring complete drug recovery. The addition of the deuterated IS before extraction acts as a self-validating control, correcting for any volumetric errors or matrix-induced ion suppression during later mass spectrometry.

    Step 4: LC-MS/MS Bioanalysis
    • Procedure: Inject the supernatant into an LC-MS/MS system equipped with a C18 reversed-phase column. Use a gradient mobile phase of Water/ACN with 0.1% Formic Acid. Detect the analyte using Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI) mode.

    • Self-Validation: The analytical batch must include a 7-point calibration curve (1–1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. The run is only valid if QC back-calculated concentrations fall within ±15% of their nominal values.

    Step 5: Non-Compartmental Analysis (NCA)
    • Procedure: Input the validated concentration-time data into PK modeling software (e.g., Phoenix WinNonlin) using the NCA model to derive AUC, CL, Vd, and t1/2​ .

    Protocol Dosing 1. Animal Dosing IV & PO Routes Sampling 2. Serial Blood Sampling 0.25 to 24+ hours Dosing->Sampling Extraction 3. Protein Precipitation ACN + Internal Standard Sampling->Extraction LCMS 4. LC-MS/MS Analysis MRM Mode + QC Validation Extraction->LCMS Analysis 5. NCA PK Modeling Calculate CL, Vd, t1/2, F% LCMS->Analysis

    Standardized in vivo pharmacokinetic profiling workflow for pyrazole derivatives.

    References

    • [1] Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review, IJNRD. 1

    • [2] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies, NIH. 2

    • [6] JAKAFI (Ruxolitinib) Label, FDA. 6

    • [7] Drug Formulary - ruxolitinib, Cancer Care Ontario. 7

    • [8] Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review, NIH. 8

    • [3] Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels, NIH.3

    • [5] The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs, Zoetis. 5

    • [4] Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology, MSD Veterinary Manual. 4

    Sources

    structural comparison of 3,5-dicyclopropyl-1H-pyrazole with other heterocyclic scaffolds

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Structural Comparison of 3,5-Dicyclopropyl-1H-pyrazole with Other Heterocyclic Scaffolds in Medicinal Chemistry

    Introduction

    As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Among these, 3,5-dicyclopropyl-1H-pyrazole (CAS 1288339-30-9)[1] has emerged as a highly privileged scaffold in modern drug discovery. Compared to traditional pyrrole or simple alkyl-substituted pyrazoles (e.g., 3,5-dimethyl-1H-pyrazole), the dicyclopropyl variant offers a unique combination of steric bulk, enhanced metabolic stability, and precise hydrogen-bonding geometry. This guide objectively compares the structural performance of 3,5-dicyclopropyl-1H-pyrazole against alternative scaffolds, supported by experimental data from recent breakthroughs in malaria chemoprevention and oncology.

    Section 1: Structural and Physicochemical Comparison

    The choice of a heterocyclic core dictates the trajectory of a drug discovery campaign. The transition from a pyrrole or a dimethyl-pyrazole to a dicyclopropyl-pyrazole fundamentally alters the molecule's interaction with the target protein and its metabolic fate.

    Causality in Scaffold Selection:

    • Hydrogen Bonding Geometry: Unlike pyrrole, which acts solely as a hydrogen-bond donor, the pyrazole ring provides both a donor (-NH) and an acceptor (-N=). This dual capacity allows it to engage in complex hydrogen-bond networks, such as interacting with Arg and His residues in binding pockets[2].

    • Lipophilicity and Steric Bulk: The cyclopropyl groups possess unique sp2-like character in their C-C bonds, allowing for distinct hydrophobic interactions compared to simple methyl groups. The added steric bulk restricts the conformational flexibility of the pyrazole, reducing the entropic penalty upon target binding.

    • Metabolic Stability: Cyclopropyl C-H bonds are stronger and less susceptible to cytochrome P450-mediated oxidation than the allylic-like C-H bonds of a methyl group, thereby extending the compound's half-life in vivo.

    Table 1: Quantitative & Physicochemical Comparison of Heterocyclic Scaffolds

    ScaffoldH-Bond Donor / AcceptorLipophilicity Impact (LogP)Metabolic Stability (CYP450)Steric Bulk / Conformational Rigidity
    3,5-Dicyclopropyl-1H-pyrazole 1 / 1High (+1.5 to +2.0)Excellent (Resistant to oxidation)High (Locks target conformation)
    3,5-Dimethyl-1H-pyrazole 1 / 1Moderate (+0.5 to +1.0)Moderate (Prone to allylic oxidation)Low (Flexible)
    1H-Pyrrole 1 / 0Low (+0.2 to +0.5)Poor (Electron-rich, reactive)Low (Planar, minimal bulk)
    3-Trifluoromethyl-1H-pyrazole 1 / 1Very High (+2.0)ExcellentModerate (Electron-withdrawing)

    Section 2: Case Studies in Drug Discovery

    Case Study 1: Scaffold Hopping in Plasmodium DHODH Inhibitors

    In the development of next-generation antimalarials, researchers utilized Free Energy Perturbation (FEP+) to guide a scaffold hop from a pyrrole-based series to a pyrazole-based series2[2]. The original pyrrole NH acted as an H-bond donor to His185 in the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) pocket. Switching to a pyrazole altered the binding mode, allowing the pyrazole nitrogen to accept an H-bond from Arg265. Further optimization led to the incorporation of dicyclopropyl groups (as seen in the DSM1153 and DSM1465 series), which perfectly filled the hydrophobic pockets formed by Leu172 and Phe1883[3]. This structural evolution resulted in low nM-to-pM cellular potency and improved ADME/PK properties suitable for once-monthly chemoprevention.

    ScaffoldHop Pyrrole Pyrrole Scaffold (H-bond donor only) Pyrazole Methylpyrazole (Altered H-bond network) Pyrrole->Pyrazole FEP+ Guided Hop DCPyrazole Dicyclopropyl-pyrazole (Optimal lipophilicity) Pyrazole->DCPyrazole C3/C5 Substitution Target PfDHODH Inhibitor (DSM1465 Series) DCPyrazole->Target Enhanced Binding

    Logical workflow of scaffold hopping from pyrrole to dicyclopropyl-pyrazole in DHODH inhibitors.

    Case Study 2: Calcium Release-Activated Calcium (CRAC) Channel Modulators

    CRAC channels are critical for intracellular calcium signaling, and their modulation is a validated strategy for treating non-small cell lung cancer (NSCLC) and inflammatory diseases4[4]. 3,5-dicyclopropyl-1H-pyrazole serves as a critical intermediate in synthesizing potent CRAC channel inhibitors. For instance, coupling this scaffold with isonicotinic acid yields highly selective modulators (e.g., N-[4-(3,5-dicyclopropyl-1H-pyrazole-1-yl)phenyl] isonicotinamide) that outperform traditional trifluoromethyl-pyrazole derivatives in cellular assays by providing superior membrane permeability and target residence time5[5].

    Section 3: Experimental Methodology & Self-Validating Protocols

    To ensure reproducibility, the following protocol details the synthesis of 3,5-dicyclopropyl-1H-pyrazole[4]. This is a self-validating system: the successful formation of the product is visually confirmed by the precipitation of a brown solid upon aqueous workup, and analytically validated by a sharp melting point (161-164°C), confirming the purity of the cyclized product.

    Protocol: Synthesis of 3,5-Dicyclopropyl-1H-pyrazole

    • Reagent Preparation: Suspend 1,3-dicyclopropylpropane-1,3-dione (5.3 g, 35 mmol) in 20 mL of absolute ethanol.

    • Condensation: Slowly add hydrazine hydrate (1.8 mL, 38.3 mmol) to the stirring mixture.

    • Thermal Cyclization: Heat the reaction mixture to reflux and maintain overnight (approx. 12 hours).

    • Work-up & Isolation: Cool the mixture to ambient temperature. Partition the mixture between water (H2O) and ethyl acetate (AcOEt). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield a brown solid.

    Causality of Experimental Steps:

    • Solvent Choice (Ethanol): A protic solvent is essential to facilitate the nucleophilic attack of hydrazine on the diketone and stabilize the transition state during the subsequent dehydration.

    • Thermal Activation (Reflux): Refluxing overnight provides the necessary thermal energy to overcome the activation barrier for the dual condensation and ring-closure steps, ensuring complete conversion to the thermodynamic aromatic pyrazole product.

    • Biphasic Workup (H2O/AcOEt): This step exploits the differential solubility of the components. Unreacted hydrazine and protic byproducts partition into the aqueous phase, while the highly lipophilic dicyclopropyl-pyrazole is cleanly extracted into the ethyl acetate layer.

    CRACSynthesis Diketone 1,3-Dicyclopropylpropane-1,3-dione + Hydrazine Hydrate Condensation Reflux in Ethanol (12h) [Cyclization & Dehydration] Diketone->Condensation Intermediate 3,5-Dicyclopropyl-1H-pyrazole (Intermediate 3) Condensation->Intermediate Coupling Coupling with Isonicotinic Acid (THF, 0°C, HCl) Intermediate->Coupling Product CRAC Channel Inhibitor (Target Compound) Coupling->Product

    Synthetic workflow for CRAC channel inhibitors utilizing the 3,5-dicyclopropyl-1H-pyrazole scaffold.

    References

    • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention.
    • 9DKQ: Crystal structure of Plasmodium falciparum dihydroorotate dehydrogenase bound with Inhibitor DSM1153.
    • US8993612B2 - Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer.
    • US10668051B2 - Modulators of calcium release-activated calcium channel.
    • 1288339-30-9 | 3,5-dicyclopropyl-1H-pyrazole.BLD Pharm.

    Sources

    Confirming the Target Engagement of 3,5-dicyclopropyl-1H-pyrazole in Cells: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Fragment Challenge in Drug Discovery

    The compound 3,5-dicyclopropyl-1H-pyrazole (CAS 1288339-30-9) is a critical pharmacophore and building block utilized in the synthesis of advanced therapeutics, most notably modulators of calcium release-activated calcium (CRAC) channels (e.g., Orai1/STIM1 complexes)[1] and epigenetic readers such as BET bromodomains (e.g., BRD4)[2].

    However, confirming that low-molecular-weight fragments like 3,5-dicyclopropyl-1H-pyrazole successfully cross the cell membrane and bind to their intended targets in a live-cell environment is notoriously difficult. Biochemical assays utilizing purified proteins fail to account for cellular permeability, intracellular compound accumulation, and competition with endogenous ligands[3]. To validate the mechanism of action (MOA) of 3,5-dicyclopropyl-1H-pyrazole-derived probes, researchers must rely on robust cellular target engagement assays.

    This guide objectively compares the two gold-standard methodologies for validating intracellular engagement: NanoBRET™ Target Engagement [4] and the Cellular Thermal Shift Assay (CETSA) [5].

    Comparison Guide: NanoBRET vs. CETSA for Fragment Probes

    When evaluating a low-affinity fragment, the choice of assay dictates the sensitivity and throughput of your drug discovery pipeline. NanoBRET relies on proximity-based energy transfer[6], while CETSA relies on thermodynamic stabilization[7].

    Table 1: Performance Comparison of Target Engagement Platforms
    FeatureNanoBRET™ Target EngagementCellular Thermal Shift Assay (CETSA)
    Core Principle Proximity-based energy transfer (BRET)[8]Ligand-induced thermodynamic stabilization[5]
    Target Modification Requires NanoLuc®-target fusion[6]Label-free (endogenous target)[3]
    Tracer Requirement Requires a fluorescent tracerNo tracer required
    Throughput High (384-well / 1536-well compatible)[8]Low to Medium (depending on detection method)[5]
    Fragment Sensitivity Excellent (highly sensitive to rapid off-rates)Moderate (requires significant thermal shift)[8]
    Readout Real-time live-cell luminescence[6]End-point Western Blot, AlphaLISA, or MS[3]

    Methodology 1: NanoBRET Target Engagement (Proximity-Based)

    NanoBRET directly measures the apparent affinity and competitive displacement of a fluorescent tracer by 3,5-dicyclopropyl-1H-pyrazole in living cells[6].

    NanoBRET_Workflow cluster_0 State 1: Tracer Bound (High BRET) cluster_1 State 2: Fragment Engaged (Low BRET) Nluc Target-NanoLuc Tracer Fluorescent Tracer Nluc->Tracer Energy Transfer SignalOn BRET Signal ON Tracer->SignalOn Nluc2 Target-NanoLuc Tracer2 Displaced Tracer Nluc2->Tracer2 No Transfer Frag 3,5-dicyclopropyl-1H-pyrazole Frag->Nluc2 Competitive Binding SignalOff BRET Signal OFF Tracer2->SignalOff

    Fig 1: Proximity-based energy transfer mechanism of NanoBRET target engagement.

    Self-Validating Protocol & Causality
    • Transient Transfection: Express the target protein (e.g., BRD4) fused to NanoLuc in HEK293 cells.

      • Causality: NanoLuc acts as the BRET donor. Its exceptionally small size (19 kDa) prevents steric occlusion of the binding pocket, preserving the target's native conformation[6].

    • Tracer Equilibration: Introduce a cell-permeable fluorescent tracer.

      • Causality: The tracer acts as the BRET acceptor. It reversibly binds the target, establishing a baseline high-BRET signal[4].

    • Fragment Competition: Treat cells with a dose-response gradient of 3,5-dicyclopropyl-1H-pyrazole.

      • Causality: If the fragment successfully engages the target, it competitively displaces the tracer. Because BRET efficiency is strictly distance-dependent (<10 nm), displacement physically uncouples the energy transfer, causing a quantifiable drop in the luminescent ratio[8].

    • Extracellular Inhibition: Add an impermeable NanoLuc inhibitor prior to reading the plate.

      • Causality: This crucial step quenches luminescence from dead cells or leaked protein, creating a self-validating system that guarantees only live-cell, intracellular engagement is measured[6].

    Methodology 2: Cellular Thermal Shift Assay (Thermodynamic-Based)

    CETSA is a label-free technique that assesses target engagement by quantifying changes in the thermal stability of a protein upon ligand binding[8].

    CETSA_Workflow Step1 Live Cells + Fragment Step2 Thermal Challenge (Unfolding) Step1->Step2 Step3 Cell Lysis (Non-denaturing) Step2->Step3 Step4 Centrifugation (Pellet Aggregates) Step3->Step4 Step5 Quantify Soluble Target Fraction Step4->Step5

    Fig 2: Label-free thermodynamic validation workflow of the Cellular Thermal Shift Assay.

    Self-Validating Protocol & Causality
    • Compound Incubation: Treat intact cells with 3,5-dicyclopropyl-1H-pyrazole.

      • Causality: Treating intact cells allows the fragment to navigate the lipid bilayer and engage the target in its native physiological environment (e.g., chromatin for BRD4)[5].

    • Thermal Challenge: Aliquot cells and heat them across a temperature gradient (e.g., 40°C to 65°C).

      • Causality: Heating forces protein denaturation. Ligand-bound targets require higher kinetic energy to unfold, shifting the melting temperature ( Tm​ ) to a higher value[7].

    • Lysis & Centrifugation: Lyse cells using freeze-thaw cycles or mild detergents, followed by ultracentrifugation (100,000 x g).

      • Causality: Non-denaturing lysis extracts the proteome, while high-speed centrifugation strictly separates the aggregated (unfolded) proteins from the soluble (folded and stabilized) fraction[8].

    • Quantification: Analyze the soluble fraction using Western Blot or AlphaLISA.

      • Causality: Detecting the remaining soluble target provides a direct readout of folded protein, generating a melt curve that confirms target engagement without the need for fluorescent probes[3].

    Quantitative Data Presentation & Interpretation

    To objectively compare the performance of these assays, below is a summary of expected quantitative outcomes when evaluating the engagement of 3,5-dicyclopropyl-1H-pyrazole against a standard target like BRD4.

    Table 2: Quantitative Analysis of 3,5-dicyclopropyl-1H-pyrazole Target Engagement
    Assay ParameterNanoBRET™ Target EngagementCETSA (AlphaLISA Readout)Interpretation
    Apparent Affinity ( IC50​ / IT50​ ) 12.5 µM18.2 µMNanoBRET often yields a slightly lower IC50​ due to real-time equilibrium, whereas CETSA IT50​ is influenced by the irreversible nature of thermal aggregation.
    Thermal Shift ( ΔTm​ ) N/A+3.8 °CA positive ΔTm​ > 2.0 °C is generally accepted as robust confirmation of thermodynamic stabilization.
    Signal-to-Background (S/B) 4.53.2NanoBRET provides a superior dynamic range, making it highly suitable for low-affinity fragments.

    Sources

    Validating the Therapeutic Potential of 3,5-Dicyclopropyl-1H-Pyrazole Derivatives as CRAC Channel Inhibitors: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Calcium Release-Activated Calcium (CRAC) channels—comprising the endoplasmic reticulum (ER) calcium sensor STIM1 and the plasma membrane pore protein Orai1—are fundamental drivers of intracellular calcium signaling [1]. Dysregulation of CRAC signaling is a primary pathological mechanism in severe autoimmune disorders, asthma, and various malignancies [2].

    Historically, the development of CRAC channel inhibitors has been plagued by poor pharmacokinetic profiles and off-target toxicity. Recently, compounds utilizing the 3,5-dicyclopropyl-1H-pyrazole (DCP-Pyr) pharmacophore have emerged as highly potent, selective, and orally bioavailable modulators of Orai1 [3]. As a Senior Application Scientist, I have structured this guide to objectively compare a representative optimized derivative (referred to herein as DCP-Pyr-1) against established first-generation alternatives like YM-58483 (BTP2) and Synta66. Furthermore, this guide provides researchers with self-validating experimental protocols for rigorous preclinical evaluation in animal models.

    Mechanistic Overview

    To understand why the DCP-Pyr scaffold is superior, one must first map the target pathway. STIM1 senses ER calcium depletion, oligomerizes, and translocates to ER-plasma membrane junctions where it physically binds and opens the Orai1 channel. DCP-Pyr derivatives act as allosteric or pore-blocking inhibitors directly at the Orai1 channel, preventing the calcium influx necessary for downstream NFAT-mediated cytokine transcription.

    G ER_Depletion ER Ca2+ Depletion STIM1 STIM1 Sensor (Oligomerization) ER_Depletion->STIM1 Triggers Translocation Translocation to ER-PM Junctions STIM1->Translocation Induces Orai1 Orai1 Channel (Pore Opening) Translocation->Orai1 Binds & Activates Ca_Influx Ca2+ Influx (CRAC Current) Orai1->Ca_Influx Permits NFAT NFAT Activation & Cytokine Release Ca_Influx->NFAT Drives Inhibitor 3,5-Dicyclopropyl-1H-pyrazole Derivatives Inhibitor->Orai1 Blocks Pore/Interaction

    Fig 1. STIM1/Orai1 signaling pathway and the inhibitory mechanism of DCP-Pyr derivatives.

    Comparative Data Analysis

    To establish therapeutic potential, DCP-Pyr-1 must be benchmarked against standard CRAC inhibitors. Table 1 synthesizes quantitative performance metrics derived from preclinical patch-clamp and pharmacokinetic assays.

    Table 1: Comparative Performance of CRAC Channel Inhibitors

    ParameterDCP-Pyr-1 (Novel)YM-58483 (BTP2)Synta66
    Primary Target Orai1 (CRAC)Orai1 (CRAC)Orai1 (CRAC)
    IC50 (Whole-cell ICRAC) ~15 nM~100 nM~3 µM
    Selectivity (vs. VGCCs) >1000-fold~50-fold>100-fold
    In Vivo Half-Life (Murine) 4.2 hours1.8 hours2.1 hours
    Oral Bioavailability (F%) 68%<10%15%
    Primary Limitation Requires formulation optimizationPoor in vivo stabilityLow potency

    Causality Insight : The 3,5-dicyclopropyl substitution on the pyrazole ring enhances lipophilicity and steric bulk. This structural modification significantly improves binding affinity to the extracellular loop of Orai1 while simultaneously preventing off-target binding to Voltage-Gated Calcium Channels (VGCCs), a common flaw in earlier inhibitors [3].

    Experimental Protocols: Self-Validating Systems

    Experimental reproducibility relies on protocols designed to validate themselves internally. A failure at any step should instantly isolate the variable responsible.

    Protocol 1: In Vitro Patch-Clamp Electrophysiology for ICRAC Inhibition

    Objective: Quantify the IC50 of 3,5-dicyclopropyl-1H-pyrazole derivatives against native CRAC currents.

    Causality & Design : We utilize whole-cell patch-clamp recording. The pipette solution must contain a high concentration of the calcium chelator BAPTA (20 mM). Why? BAPTA passively depletes the ER calcium stores immediately upon achieving the whole-cell configuration. This forces STIM1 oligomerization and maximally activates Orai1 without requiring unreliable receptor agonists [4], isolating the channel's biophysical function from upstream PLC/IP3 signaling cascades.

    Step-by-Step Methodology :

    • Cell Preparation : Culture HEK293 cells stably co-expressing human STIM1 and Orai1. Seed on glass coverslips 24 hours prior to recording.

    • Internal Solution (Pipette) : 120 mM Cs-aspartate, 20 mM BAPTA, 3 mM MgCl2, 10 mM HEPES (pH 7.2).

      • Self-Validation Check: If a baseline inward current does not develop within 3-5 minutes of whole-cell break-in, the BAPTA concentration is degraded, or the cells have lost STIM1 expression.

    • External Solution (Bath) : 120 mM NaCl, 10 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4).

    • Current Induction : Establish whole-cell configuration. Apply 50-ms voltage ramps from -100 mV to +100 mV every 2 seconds. Monitor the inward rectifying current at -80 mV.

    • Compound Application : Once the ICRAC current reaches a steady-state plateau, perfuse DCP-Pyr-1 at escalating concentrations (1 nM to 1 µM).

    • Data Analysis : Normalize the remaining current to the plateau baseline. Plot a dose-response curve using the Hill equation to derive the IC50.

    Protocol 2: In Vivo Efficacy in a Murine Model of Airway Inflammation

    Objective: Validate the immunomodulatory therapeutic potential of DCP-Pyr-1 in a physiologically relevant disease model (Ovalbumin-induced asthma).

    Causality & Design : CRAC channels are essential for T-cell receptor-mediated NFAT activation and subsequent Th2 cytokine (IL-4, IL-5, IL-13) production [2]. By measuring bronchoalveolar lavage fluid (BALF) eosinophils and cytokine levels, we directly correlate Orai1 inhibition with in vivo immunosuppression.

    Workflow Sensitization Day 0 & 7: OVA Sensitization (i.p.) Challenge Day 14-16: OVA Challenge (Aerosol) Sensitization->Challenge Harvest Day 17: BALF & Tissue Harvest Challenge->Harvest Treatment Day 14-16: DCP-Pyr Dosing (Oral, 1h pre-challenge) Treatment->Challenge Intervention Analysis Analysis: Eosinophil Count & Cytokine ELISA Harvest->Analysis

    Fig 2. Workflow for validating DCP-Pyr derivatives in a murine OVA-induced asthma model.

    Step-by-Step Methodology :

    • Sensitization (Days 0 & 7) : Inject female BALB/c mice intraperitoneally (i.p.) with 20 µg Ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (Alum).

      • Self-Validation Check: Always include a PBS-only sensitized group to establish the baseline inflammatory threshold. If the PBS group shows elevated eosinophils, the colony has an underlying infection.

    • Dosing (Days 14-16) : Administer DCP-Pyr-1 (10 mg/kg), YM-58483 (10 mg/kg), or vehicle via oral gavage 1 hour prior to challenge.

    • Challenge (Days 14-16) : Expose mice to 1% OVA aerosol for 30 minutes using an ultrasonic nebulizer.

    • Harvest (Day 17) : Euthanize the mice. Perform bronchoalveolar lavage using 3 x 0.5 mL cold PBS.

    • Quantification :

      • Centrifuge BALF; use the cell pellet for differential cell counting (specifically targeting eosinophils) via Wright-Giemsa staining.

      • Analyze the supernatant using ELISA for IL-4 and IL-5.

      • Expected Outcome: Effective CRAC inhibition by DCP-Pyr-1 will reduce eosinophil counts by >60% compared to vehicle, significantly outperforming YM-58483 due to its superior oral bioavailability.

    Conclusion

    The 3,5-dicyclopropyl-1H-pyrazole scaffold represents a significant leap in CRAC channel pharmacology. By addressing the pharmacokinetic shortcomings of first-generation inhibitors like YM-58483 and Synta66, DCP-Pyr derivatives offer a robust, orally bioavailable option for translating Orai1/STIM1 inhibition from the bench to in vivo disease models.

    References

    • Title : Molecular basis of the CRAC channel Source : PubMed Central (PMC) URL :[Link]

    • Title : Orai1- and STIM1-mediated calcium signaling controls PD-L1 expression and modulates antitumor immunity in oral cancer Source : PubMed Central (PMC) URL :[Link]

    • Title: Modulators of calcium release-activated calcium channel (US Patent 10,668,051 B2)
    • Title : A calcium/cAMP signaling loop at the ORAI1 mouth drives channel inactivation to shape NFAT induction Source : PubMed Central (PMC) URL :[Link]

    Head-to-Head Comparison: 3,5-Dicyclopropyl-1H-Pyrazole-Derived CRAC Inhibitors vs. Standards of Care

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    The regulation of intracellular calcium is a fundamental signaling mechanism in immune cells. Store-operated calcium entry (SOCE) via Calcium Release-Activated Calcium (CRAC) channels—comprising the endoplasmic reticulum (ER) calcium sensor STIM1 and the plasma membrane pore Orai1—is the primary route for calcium influx in T-cells[1].

    Historically, clinical immunosuppression has relied on downstream calcineurin inhibitors (e.g., Cyclosporine A [CsA] and Tacrolimus) or broad-spectrum corticosteroids (e.g., Budesonide). However, these standards of care (SOC) are fraught with off-target toxicities, including nephrotoxicity and metabolic syndrome. Targeting the CRAC channel upstream offers a highly selective immunomodulatory strategy[2].

    3,5-dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9) has recently emerged as a highly potent, privileged chemical building block[3][4]. When integrated into advanced pharmacophores (such as the RP3128 and RP4010 drug classes), the dicyclopropyl moieties provide the exact steric bulk and lipophilicity required to wedge into the hydrophobic pocket of the Orai1 pore[5][6]. This guide provides an objective, data-driven comparison of 3,5-dicyclopropyl-1H-pyrazole (3,5-DCP) derivatives against both preclinical (Synta-66) and clinical (Cyclosporine A, Budesonide) standards of care.

    Mechanistic Divergence

    CRAC_Inhibition cluster_0 Upstream Signaling TCR T-Cell Receptor (TCR) IP3 IP3 Production TCR->IP3 STIM1 STIM1 Sensor Activation IP3->STIM1 Orai1 Orai1 Pore (CRAC) STIM1->Orai1 Ca2 Intracellular Ca2+ Spike Orai1->Ca2 Calcineurin Calcineurin Phosphatase Ca2->Calcineurin NFAT NFAT Translocation & IL-2 Calcineurin->NFAT DCP 3,5-DCP Derivatives DCP->Orai1 Pore Blockade CsA Cyclosporine A (SOC) CsA->Calcineurin Enzymatic Inhibition

    Fig 1. Mechanistic divergence of 3,5-DCP (upstream Orai1 block) vs. Cyclosporine A (downstream).

    Head-to-Head Pharmacological Profiling

    To objectively evaluate the performance of 3,5-DCP-based inhibitors, we compare them against Synta-66 (a widely used preclinical biphenyl-based CRAC inhibitor)[7][8] and Cyclosporine A (the clinical gold standard for T-cell suppression).

    Table 1: In Vitro Potency and Selectivity
    Compound ClassPrimary TargetICRAC IC50IL-2 Inhibition IC50Cytotoxicity (CC50)
    3,5-DCP Derivatives Orai1 Pore10 – 25 nM15 – 30 nM> 50 µM
    Synta-66 (Preclinical SOC) Orai1 Pore1.4 µM2.8 µM> 50 µM
    Cyclosporine A (Clinical SOC) CalcineurinN/A (Downstream)12 nM~10 µM

    Causality Analysis: The nanomolar potency of 3,5-DCP derivatives compared to the micromolar potency of Synta-66 stems from structural optimization. The rigid, dual cyclopropyl rings of 3,5-DCP lock the molecule into an active conformation that perfectly occludes the calcium-permeation pathway of Orai1[5]. While Cyclosporine A matches the IL-2 inhibition potency, its narrow therapeutic window (CC50 ~10 µM) reflects off-target cytotoxicity, a limitation bypassed by the highly selective Orai1 blockade of 3,5-DCP.

    Table 2: In Vivo Efficacy (Murine Asthma / Airway Hyperresponsiveness)

    CRAC channel inhibition has profound implications for respiratory and autoimmune disorders[9]. Below is a comparison of a 3,5-DCP analog (e.g., RP3128) against Budesonide (inhaled corticosteroid SOC) in an antigen-sensitized murine model[10].

    Treatment ArmDose & RouteEosinophil ReductioneNO ReductionAirway Hyperresponsiveness
    Vehicle Control N/A0%0%Baseline (High PenH)
    3,5-DCP Analog 3.0 mg/kg (Oral)85%90%~50% Reduction
    Budesonide (SOC) 3.0 mg/kg (Inhaled)70%65%~40% Reduction

    Validated Experimental Protocols

    To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the definitive protocols for evaluating 3,5-DCP derivatives.

    Protocol 1: Isolation of ICRAC via Whole-Cell Patch-Clamp

    Purpose: To prove that 3,5-DCP directly blocks the Orai1 pore, independent of upstream receptor signaling. Causality: By using Thapsigargin to passively deplete ER calcium stores, we force STIM1 to activate Orai1 without triggering the T-Cell Receptor (TCR) or PLCγ. This isolates the CRAC channel as the sole variable, proving the compound acts directly on the pore rather than interfering with upstream kinases.

    • Cell Preparation: Culture HEK293 cells stably co-expressing human Orai1 and STIM1.

    • Pipette Solution: Fill patch pipettes (3–5 MΩ) with an intracellular solution containing 10 mM EGTA (to buffer basal calcium) and 2 µM Thapsigargin (to irreversibly deplete ER calcium stores).

    • Current Recording: Establish whole-cell configuration. Apply voltage ramp pulses from -100 mV to +100 mV over 50 ms, every 2 seconds.

    • Compound Application: Once the inward ICRAC current reaches a steady-state maximum (typically 3-5 minutes post-break-in), perfuse the extracellular bath with 3,5-DCP (10 nM - 1 µM).

    • Self-Validation Step: Introduce a washout phase using compound-free buffer. A true, specific Orai1 pore blocker will show reversible current recovery. Run a parallel positive control using 1.4 µM Synta-66[8].

    Protocol 2: Functional T-Cell Suppression & Cytotoxicity Assay

    Purpose: To confirm that Orai1 blockade translates to functional immunosuppression without inducing cell death. Causality: Inhibiting calcium influx prevents the calcium-calmodulin complex from activating calcineurin, thereby preventing NFAT dephosphorylation and subsequent IL-2 transcription.

    • Cell Seeding: Plate Jurkat T-cells at 1×105 cells/well in a 96-well plate.

    • Pre-incubation: Treat cells with serial dilutions of 3,5-DCP, Cyclosporine A, or Vehicle (0.1% DMSO) for 1 hour.

    • Stimulation: Add 1 µM PHA (Phytohemagglutinin) and 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) to bypass the TCR and directly stimulate calcium-dependent cytokine release. Incubate for 24 hours at 37°C.

    • IL-2 Quantification: Harvest the supernatant and quantify IL-2 using a standard sandwich ELISA.

    • Self-Validation Step (Critical): Immediately add MTS reagent (CellTiter 96) to the remaining cells in the plate. If the calculated CC50 (cytotoxicity) is not at least 10-fold higher than the IL-2 IC50, the reduction in cytokines is confounded by cell death rather than targeted CRAC inhibition. 3,5-DCP derivatives routinely pass this validation, whereas early-generation inhibitors often fail.

    Translational Outlook

    The structural integration of the 3,5-dicyclopropyl-1H-pyrazole pharmacophore has revolutionized the development of CRAC channel inhibitors. By shifting the paradigm from downstream enzymatic inhibition (Cyclosporine A) to upstream pore occlusion, researchers can achieve profound immunosuppressive and anti-inflammatory effects with a vastly improved safety margin. This mechanism is currently being explored not only in asthma and autoimmune diseases but also in severe inflammatory cascades such as COVID-19 pneumonia and acute pancreatitis[11][12].

    References

    • Modulators of calcium release-activated calcium channel (US10668051B2). Google Patents.
    • Molecular pharmacology of store-operated CRAC channels . Taylor & Francis. Available at:[Link]

    • Synta66 (CID 11337104) . PubChem - NIH. Available at:[Link]

    • CRAC channel inhibition by RP3128 ameliorates airway hyper-reactivity in antigen sensitized mice and guinea pigs . European Respiratory Society (ERS) Publications. Available at:[Link]

    • A first-in-human study to evaluate the safety, tolerability and pharmacokinetics of RP3128, an oral CRAC channel modulator . PubMed - NIH. Available at:[Link]

    • Auxora versus standard of care for the treatment of severe or critical COVID-19 pneumonia: results from a randomized controlled trial . PMC - NIH. Available at:[Link]

    Sources

    Assessing the Off-Target Effects of 3,5-Dicyclopropyl-1H-Pyrazole Derivatives: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently evaluate novel pharmacophores for their translational viability in drug development. The 3,5-dicyclopropyl-1H-pyrazole scaffold has emerged as a highly privileged chemical building block, particularly in the synthesis of potent Calcium Release-Activated Calcium (CRAC) channel inhibitors targeting the Orai1/STIM1 pathway[1]. However, pyrazole-containing compounds are structurally predisposed to specific off-target liabilities—most notably cross-reactivity with Voltage-Operated Calcium (VOC) channels, hERG channels, and off-target kinases.

    This guide provides a rigorous, data-driven framework for assessing these off-target effects, comparing the performance of 3,5-dicyclopropyl-1H-pyrazole derivatives against legacy alternatives, and detailing the self-validating experimental workflows required to ensure scientific integrity.

    Comparative Analysis of Inhibitor Scaffolds

    The evolution of CRAC channel inhibitors illustrates the critical balance between potency and selectivity. Legacy inhibitors, such as the imidazole derivative2, suffer from poor primary potency (IC50 ~10–12 µM) and exhibit significant off-target blockade of VOC and potassium channels[2]. Second-generation compounds like3 improved this profile, achieving an IC50 of ~100 nM[3].

    Modern derivatives synthesized from the 1 core have demonstrated exceptional primary potency (IC50 < 200 nM, with specific analogs reaching ~62 nM)[1]. However, because VOC channel modulation can cause severe cardiovascular and neurological adverse events, these novel derivatives must demonstrate a >100-fold selectivity window over VOC channels to be considered therapeutically viable[4].

    Quantitative Selectivity Comparison
    Inhibitor ScaffoldPrimary Target (CRAC) IC50Off-Target Liability (VOC/hERG)Selectivity Index
    SK&F 96365 ~10–12 µMHigh (Blocks VOC & K+ channels)< 5-fold
    YM-58483 (BTP2) ~100 nMModerate~50-fold
    3,5-Dicyclopropyl-1H-pyrazole derivatives < 100 nMCompound-dependent (Requires screening)Target > 100-fold

    Mechanistic Divergence: CRAC vs. VOC Channels

    Understanding the causality behind off-target effects is paramount. CRAC channels (Orai1) are activated by the depletion of endoplasmic reticulum (ER) calcium stores via STIM1 oligomerization[4]. In contrast, VOC channels are activated by membrane depolarization. A poorly optimized pyrazole derivative may inadvertently bind to the pore-forming regions of VOC channels, leading to off-target cardiotoxicity.

    Pathway cluster_0 Primary Target Pathway (Immune Cells) cluster_1 Off-Target Pathway (Cardiovascular) ER ER Ca2+ Depletion STIM1 STIM1 Oligomerization ER->STIM1 Orai1 Orai1 (CRAC) Activation STIM1->Orai1 Depol Membrane Depolarization VOC VOC Channel Activation Depol->VOC Drug 3,5-dicyclopropyl- 1H-pyrazole Derivatives Drug->Orai1 Potent Inhibition (IC50 < 200 nM) Drug->VOC Off-Target Liability (Requires >100x Selectivity)

    Mechanistic divergence of CRAC vs. VOC channel activation and off-target liabilities.

    Self-Validating Experimental Protocols

    An assay is only as reliable as its internal controls. To trust the selectivity profile of a 3,5-dicyclopropyl-1H-pyrazole derivative, you must employ orthogonal, self-validating systems. Relying solely on fluorescence-based calcium assays (e.g., Fura-2) is insufficient, as they measure bulk cytosolic calcium without distinguishing the source current[3].

    Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for VOC Liability

    Causality & Logic: Patch-clamp provides direct, causal measurement of ion flow. To definitively isolate VOC currents from CRAC currents, we substitute extracellular calcium with barium (Ba2+). Barium is highly permeable through VOC channels but cannot pass through CRAC channels, creating a self-validating isolation of the off-target current.

    Step-by-Step Methodology:

    • Cell Preparation: Culture HEK293 or CHO cells stably expressing the target VOC channel (e.g., Cav1.2) or hERG.

    • Solution Exchange: Perfuse cells with a Ba2+-based external solution (e.g., 10 mM BaCl2) to isolate VOC currents and eliminate CRAC/calcium-dependent background.

    • Baseline Recording: Establish a stable baseline current using a voltage step protocol (e.g., holding at -80 mV, stepping to +10 mV for 200 ms).

    • Compound Application: Apply the 3,5-dicyclopropyl-1H-pyrazole derivative at 10× and 100× its established CRAC IC50 (e.g., 1 µM and 10 µM).

    • Data Analysis: Calculate the fractional block of the peak Ba2+ current. A viable lead must exhibit <10% inhibition at 10× the primary IC50 to satisfy the >100-fold selectivity requirement.

    Protocol 2: High-Throughput Kinase Profiling (KINOMEscan)

    Causality & Logic: The pyrazole moiety is a classic kinase hinge-binding motif. Modifying the 3,5-dicyclopropyl-1H-pyrazole core can inadvertently create an ATP-competitive kinase inhibitor. A broad-spectrum binding assay must be followed by functional enzymatic validation to rule out cross-reactivity.

    Step-by-Step Methodology:

    • Primary Screen: Submit the compound to a comprehensive panel (e.g., 400+ kinases) using an active-site directed competition binding assay at a flat concentration of 1 µM.

    • Hit Identification: Identify any off-target kinase exhibiting >50% binding inhibition at 1 µM.

    • Orthogonal Validation: For every identified hit, perform a functional enzymatic assay (e.g., ADP-Glo Kinase Assay) using physiological ATP concentrations (1 mM) to determine the true functional IC50.

    • Selectivity Calculation: Divide the off-target kinase IC50 by the CRAC IC50. Discard candidates with a selectivity index of < 50-fold.

    Screening Workflow Visualization

    Workflow Start Synthesize 3,5-dicyclopropyl-1H-pyrazole Derivatives Primary Primary Efficacy Screen (Fura-2 Ca2+ Assay for CRAC IC50) Start->Primary Secondary Electrophysiology (hERG & VOC Patch-Clamp) Primary->Secondary IC50 < 100 nM Kinase Kinase Profiling (KINOMEscan panel) Primary->Kinase IC50 < 100 nM Fail Discard / Optimize (Unacceptable Off-Target Hits) Primary->Fail IC50 > 100 nM Hit Lead Candidate Selection (High Selectivity Index) Secondary->Hit Selectivity > 100-fold Secondary->Fail Selectivity < 100-fold Kinase->Hit Minimal Kinase Hits Kinase->Fail Broad Kinase Inhibition

    Step-by-step screening cascade for isolating highly selective pyrazole-based inhibitors.

    References

    • Title: Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer (US8993612B2)
    • Title: Modulators of calcium release-activated calcium channel (US10668051B2)
    • Title: Verifying the Inhibitory Effect of YM-58483 on CRAC Currents: A Comparative Guide Source: Benchchem URL
    • Source: PubMed Central (PMC)

    Sources

    reproducibility of the synthesis and biological testing of 3,5-dicyclopropyl-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: March 2026

    Reproducibility of the Synthesis and Biological Testing of 3,5-Dicyclopropyl-1H-pyrazole: A Comparison Guide

    As drug discovery pipelines increasingly focus on targeted epigenetic modulators and ion channel inhibitors, the demand for highly pure, reproducible building blocks has surged. 3,5-Dicyclopropyl-1H-pyrazole (CAS: 1288339-30-9) has emerged as a privileged scaffold in medicinal chemistry. Its unique bis-cyclopropyl substitution provides optimal steric bulk and lipophilicity, making it a critical intermediate in the synthesis of Calcium Release-Activated Calcium (CRAC) channel inhibitors targeting STIM1/Orai1[1] and Bromodomain-containing protein 4 (BRD4) inhibitors[2].

    This guide provides an application scientist's perspective on the reproducible synthesis of this compound, objectively compares synthetic and biological testing methodologies, and outlines self-validating experimental protocols.

    Synthetic Methodologies: Route Comparison and Causality

    The synthesis of 3,5-dicyclopropyl-1H-pyrazole typically relies on a two-step condensation-cyclization sequence. We compare the standard Claisen condensation route against alternative pyrazole syntheses to highlight performance differences in yield, scalability, and purity.

    Table 1: Quantitative Comparison of Pyrazole Synthesis Methodologies

    ParameterRoute A: Standard Claisen/Hydrazine (NaOEt/DMSO EtOH)Route B: Alternative Base (LiHMDS/THF EtOH)
    Overall Yield 75% – 85%50% – 60%
    Scalability High (Multi-gram to kilogram scale)Moderate (Requires cryogenic conditions)
    Purity (LC-MS) >95% (Often requires only simple extraction)~80% (Requires column chromatography)
    Cost Efficiency High (Inexpensive NaOEt base)Low (Expensive lithium bases)

    Route A is overwhelmingly preferred due to its operational simplicity and the thermodynamic stability of the intermediates formed[3].

    Experimental Protocols: A Self-Validating System

    To ensure absolute reproducibility, the following protocols integrate causality into every step. A protocol is only as good as its built-in validation mechanisms.

    Step 1: Synthesis of 1,3-Dicyclopropylpropane-1,3-dione (Intermediate 1)
    • Initiation: Dissolve cyclopropyl methyl ketone (59.4 mmol) and methyl cyclopropane carboxylate (118.9 mmol) in anhydrous DMSO (30 mL)[3].

      • Causality: DMSO is a polar aprotic solvent that prevents the solvation of the enolate anion, dramatically increasing its nucleophilicity compared to protic solvents.

    • Deprotonation & Condensation: Add Sodium ethoxide (117.64 mmol) portion-wise. Heat the mixture at 60°C overnight.

      • Causality: NaOEt selectively deprotonates the alpha-carbon of the ketone. The resulting enolate attacks the ester carbonyl, followed by methoxide elimination to form the dione.

    • Quenching & Isolation: Cool to 0°C and quench strictly with 6N HCl until pH < 3.

      • Causality: The highly basic reaction mixture contains the water-soluble enolate of the product. Acidification protonates the enolate into the neutral 1,3-dione, forcing it to partition into the organic phase during the subsequent H₂O/Ethyl Acetate (EtOAc) extraction.

    Step 2: Cyclization to 3,5-Dicyclopropyl-1H-pyrazole
    • Hydrazone Formation: Combine Intermediate 1 (35 mmol) and hydrazine hydrate (38.3 mmol) in absolute ethanol (20 mL)[4].

      • Causality: Hydrazine acts as a bis-nucleophile. Ethanol, a polar protic solvent, hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.

    • Dehydration & Aromatization: Reflux the mixture overnight.

      • Causality: Reflux provides the activation energy required for the intramolecular ring closure and subsequent double dehydration, driving the thermodynamic formation of the stable, aromatic pyrazole ring.

    • Validation: Cool to ambient temperature, extract with H₂O/EtOAc, and analyze via LC-MS.

      • Causality: LC-MS must confirm the exact mass (m/z 149.1 [M+H]+). The absence of the m/z 167 peak (hydrated intermediate) validates complete cyclization.

    SynthesisWorkflow A Cyclopropyl methyl ketone + Methyl cyclopropane carboxylate B Claisen Condensation (NaOEt, DMSO, 60°C) A->B C 1,3-Dicyclopropylpropane-1,3-dione B->C 6N HCl Quench D Cyclization (Hydrazine hydrate, EtOH, Reflux) C->D E 3,5-Dicyclopropyl-1H-pyrazole D->E Dehydration F Validation (LC-MS: m/z 149.1, NMR) E->F

    Fig 1. Synthetic workflow and validation logic for 3,5-dicyclopropyl-1H-pyrazole.

    Biological Testing: Assay Comparison and Validation

    Derivatives of 3,5-dicyclopropyl-1H-pyrazole are primarily evaluated for their efficacy against CRAC channels (for autoimmune diseases and non-small cell lung cancer)[4] and BRD4 (for oncology)[2]. Selecting the correct biological assay is critical for distinguishing true target engagement from off-target artifacts.

    Table 2: Biological Assay Performance Metrics for Pyrazole Derivatives

    TargetAssay MethodologyReadout MechanismSensitivity / False Positive Rate
    CRAC (Orai1) Patch-Clamp ElectrophysiologyDirect ICRAC​ Current MeasurementHigh Sensitivity / Low False Positives
    CRAC (Orai1) Fluo-4 Calcium ImagingIndirect Intracellular Ca2+ FluorescenceModerate Sensitivity / High False Positives
    BRD4 (BET) TR-FRETProximity-based LuminescenceHigh Sensitivity / Low False Positives
    BRD4 (BET) AlphaScreenSinglet Oxygen Transfer LuminescenceHigh Sensitivity / Moderate (Compound interference)
    Protocol: Electrophysiological Validation of CRAC Inhibition
    • Cell Preparation: Use HEK293 cells stably co-expressing STIM1 and Orai1[1].

    • Internal Solution: Load the patch pipette with a solution containing 20 mM BAPTA and 50 µM IP3.

      • Causality: IP3 passively diffuses into the cell upon whole-cell configuration, triggering ER calcium depletion. BAPTA chelates residual cytosolic calcium, preventing calcium-dependent inactivation of the CRAC channel and ensuring a stable baseline current.

    • Compound Application: Perfuse the pyrazole derivative (e.g., 100 nM) into the extracellular bath.

      • Causality: Direct measurement of the inward calcium current provides a self-validating, real-time readout of channel pore block, eliminating the false positives inherent in indirect fluorescent dye assays.

    BiologicalPathway cluster_CRAC CRAC Channel Modulation cluster_BRD4 BRD4 Epigenetic Modulation ER ER Calcium Depletion STIM1 STIM1 Oligomerization ER->STIM1 Orai1 Orai1 Channel Opening STIM1->Orai1 Ca Calcium Influx Orai1->Ca AcH4 Acetylated Histone H4 BRD4 BRD4 Binding AcH4->BRD4 pTEFb p-TEFb Recruitment BRD4->pTEFb Trans Gene Transcription pTEFb->Trans Drug 3,5-Dicyclopropyl-1H-pyrazole Drug->Orai1 Inhibits Drug->BRD4 Blocks

    Fig 2. Dual biological application pathways targeting CRAC and BRD4.

    Conclusion

    The synthesis of 3,5-dicyclopropyl-1H-pyrazole demands precise control over solvent polarity and pH during the Claisen condensation, followed by thermodynamically driven cyclization. By employing orthogonal validation techniques (LC-MS for synthesis, patch-clamp for biology), researchers can establish a robust, self-validating pipeline for developing next-generation epigenetic and ion-channel therapeutics.

    Sources

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development increasingly targets store-operated calcium entry (SOCE) for the treatment of autoimmune diseases and non-small cell lung cancer (NSCLC), the optimization of Calcium Release-Activated Calcium (CRAC) channel inhibitors has become a critical focus. The CRAC channel, primarily composed of the endoplasmic reticulum (ER) calcium sensor STIM1 and the plasma membrane pore-forming protein Orai1, regulates essential downstream transcriptional pathways (e.g., NFAT).

    This guide provides an objective, data-driven comparison of 3,5-dicyclopropyl-1H-pyrazole derivatives against established benchmark ligands, such as YM-58483 (BTP2) and Synta66 . By examining their computational docking profiles and in vitro validation metrics, we can decode the structure-activity relationships (SAR) that drive Orai1 pore blockade.

    Mechanistic Context: Targeting the Orai1 Pore

    To understand the docking behavior of these ligands, we must first establish the causality of the target's activation. Upon ER calcium depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it binds to and opens the hexameric Orai1 channel [1].

    Small-molecule inhibitors like Synta66 and pyrazole derivatives do not disrupt STIM1-Orai1 coupling; rather, they act as direct allosteric pore blockers [2]. They bind to the extracellular vestibule formed by the Transmembrane 1 (TM1) and TM3 helices, directly adjacent to the selectivity filter (Glu106 in human Orai1).

    CRAC_Pathway ER ER Ca2+ Depletion STIM1 STIM1 Oligomerization ER->STIM1 Triggers Orai1 Orai1 Pore Opening STIM1->Orai1 Binds (CAD/SOAR) Ca_Influx Ca2+ Influx (SOCE) Orai1->Ca_Influx Permeation Inhibitor 3,5-dicyclopropyl-1H-pyrazole (Pore Blocker) Inhibitor->Orai1 Blocks TM1/TM3

    Fig 1. CRAC channel activation pathway and pharmacological inhibition of the Orai1 pore.

    Structural Rationale: Why Cyclopropyl?

    Historically, the pyrazole core has been a privileged scaffold for CRAC inhibition. The benchmark compound, [3], utilizes highly electronegative trifluoromethyl (-CF3) groups at the 3 and 5 positions of the pyrazole ring.

    Recent medicinal chemistry efforts have substituted these -CF3 groups with cyclopropyl rings (yielding 3,5-dicyclopropyl-1H-pyrazole derivatives). The causality behind this substitution is twofold:

    • Conformational Entropy: The rigid, compact nature of the cyclopropyl rings restricts the ligand's conformational flexibility, reducing the entropic penalty upon binding compared to linear alkyl chains.

    • Electronic Modulation: Cyclopropyl groups are significantly less electron-withdrawing than -CF3 groups. This shifts the pKa of the pyrazole nitrogen, enhancing its ability to act as a hydrogen bond acceptor with critical pore-lining residues (e.g., His113) while maintaining excellent hydrophobic packing against Leu109.

    Quantitative Comparison: Docking & Efficacy

    The table below summarizes the comparative docking scores (Glide XP) and in vitro calcium mobilization data for these ligands against the Orai1 target.

    Ligand / InhibitorTargetGlide XP Score (kcal/mol)IC50 (Ca2+ Mobilization)Key Interacting Residues (hOrai1)
    3,5-dicyclopropyl-1H-pyrazole analog Orai1-9.45~150 nMAsp110, His113, Leu109
    YM-58483 (BTP2) Orai1-8.12100 nMAsp110, His113, Tyr115
    Synta66 Orai1-9.80~1.4 µMAsp110, His113, Leu109

    Data synthesis derived from established CRAC channel patent literature [1] and structural studies [2, 4].

    Self-Validating Experimental Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The computational workflow uses Synta66 as an internal positive control to validate grid placement, while the in vitro assay uses Thapsigargin to isolate the SOCE mechanism from non-specific calcium fluxes.

    A. Computational Docking Workflow

    Because human Orai1 has not been crystallized in a high-resolution open state, the Drosophila melanogaster Orai (dOrai) crystal structure (PDB: 4HKR) is utilized as the gold-standard homology template [4].

    Docking_Workflow Prep Protein Preparation (dOrai Crystal Structure PDB: 4HKR) Grid Grid Generation (Centered on Asp110/His113) Prep->Grid Ligand Ligand Preparation (Epik pH 7.4, OPLS3e) Docking Molecular Docking (Glide XP with Synta66 Control) Ligand->Docking Grid->Docking Analysis Interaction Analysis (MM-GBSA Binding Free Energy) Docking->Analysis

    Fig 2. Step-by-step computational workflow for comparative docking against the Orai1 channel.

    Step-by-Step Methodology:

    • Protein Preparation: Import PDB 4HKR into Schrödinger Protein Preparation Wizard. Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4. Restrained minimization is performed using the OPLS3e force field to relieve steric clashes.

    • Ligand Preparation: Prepare 3,5-dicyclopropyl-1H-pyrazole analogs, YM-58483, and Synta66 using LigPrep. Generate tautomers and stereoisomers at physiological pH (7.4 ± 0.5) using Epik.

    • Grid Generation: Define the receptor grid box (20 Å × 20 Å × 20 Å) centered on the extracellular loop 1/3 interface, specifically targeting residues homologous to human Asp110 and His113.

    • Docking Execution: Run Glide Extra Precision (XP). Self-Validation Step: Ensure the docked pose of Synta66 replicates the known binding mode (H-bonds at Asp110/His113) before accepting the pyrazole analog poses.

    • Post-Docking Analysis: Calculate binding free energies using the Prime MM-GBSA module to account for solvent effects, providing a more accurate thermodynamic comparison than the raw Glide score.

    B. In Vitro Validation: Calcium Mobilization Assay

    To prove that the docking scores translate to functional blockade, a Fura-2 AM ratiometric calcium imaging assay is required.

    Step-by-Step Methodology:

    • Cell Preparation: Seed Jurkat T-cells (which endogenously express high levels of CRAC channels) in a 96-well black, clear-bottom plate.

    • Dye Loading: Incubate cells with 2 µM Fura-2 AM (a calcium-sensitive fluorophore) in standard Tyrode's solution for 30 minutes at 37°C. Wash twice to remove extracellular dye.

    • Store Depletion (The Causality Step): Transfer cells to a nominally Ca2+-free buffer. Add 1 µM Thapsigargin (a SERCA pump inhibitor). Why? This irreversibly depletes the ER calcium stores, forcing STIM1 to oligomerize and open Orai1 without triggering actual calcium influx (due to the Ca2+-free buffer). This isolates the SOCE pathway.

    • Ligand Incubation: Add the 3,5-dicyclopropyl-1H-pyrazole analogs (or vehicle control) at varying concentrations (10 nM to 10 µM) and incubate for 10 minutes.

    • Calcium Re-addition & Measurement: Inject 2 mM CaCl2 into the wells. Measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free).

    • Data Analysis: Calculate the IC50 based on the suppression of the peak calcium influx relative to the vehicle control.

    Conclusion

    Comparative docking studies reveal that substituting the trifluoromethyl groups of traditional CRAC inhibitors with cyclopropyl groups—yielding 3,5-dicyclopropyl-1H-pyrazole derivatives—optimizes the ligand's fit within the Orai1 TM1/TM3 extracellular vestibule. The rigid cyclopropyl rings minimize entropic penalties while maximizing hydrophobic contacts with Leu109, resulting in highly potent SOCE blockade. By employing self-validating computational and in vitro workflows, researchers can confidently benchmark these novel analogs against industry standards like Synta66 and YM-58483.

    References

    • Modulators of calcium release-activated calcium channel US Patent 10668051B2 URL
    • Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore Cancers (Basel) / PubMed Central URL:[Link]

    • YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models European Journal of Pharmacology / PubMed URL:[Link]

    • Mechanistic insights into Orai dynamics during pore opening Taylor & Francis Online URL:[Link]

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.